Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Description
The exact mass of the compound this compound is 252.0917075 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-3-5-12(14(16)17-4-2)10-11-6-8-13(15)9-7-11/h3,6-9,12H,1,4-5,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZALDKQIYLJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182519 | |
| Record name | Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431698-12-2 | |
| Record name | Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431698-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-chloro-α-2-propen-1-yl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(4-chlorobenzyl)pent-4-enoate: A Comprehensive Technical Guide for Advanced Organic Synthesis
Executive Summary
In modern drug discovery and complex molecule synthesis, the strategic selection of polyfunctional building blocks is paramount. Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS: 1431698-12-2) represents a highly versatile, orthogonally reactive intermediate[1]. Featuring an ester linkage, a terminal alkene, and a halogenated benzylic moiety, this compound serves as a critical linchpin for the rapid assembly of structurally diverse active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative breakdown of its physicochemical properties, structural reactivity, and validated synthetic methodologies, designed specifically for application scientists and synthetic chemists.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in chromatographic purification and downstream synthetic transformations[2].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | This compound |
| IUPAC / Synonym | Benzenepropanoic acid, 4-chloro- |
| CAS Registry Number | 1431698-12-2[1] |
| Molecular Formula | C₁₄H₁₇ClO₂[2] |
| Molecular Weight | 252.74 g/mol [1] |
| InChIKey | BCZALDKQIYLJAS-UHFFFAOYSA-N[2] |
| Physical State | Viscous liquid (at standard temperature and pressure) |
| Solubility | Soluble in DCM, THF, EtOAc, and MeOH; Insoluble in water |
Orthogonal Reactivity & Mechanistic Insights
The synthetic value of this compound lies in its orthogonal reactivity profile . As a Senior Application Scientist, I leverage this molecule because each of its three primary functional groups can be manipulated independently without requiring excessive protecting group chemistry:
-
The Terminal Alkene (Pent-4-enoate core): The unhindered terminal olefin is highly susceptible to electrophilic addition, hydroboration-oxidation (yielding anti-Markovnikov primary alcohols), and cross-metathesis. It is an ideal substrate for late-stage functionalization[4].
-
The Ethyl Ester: The ester acts as a stable precursor that can be selectively hydrolyzed to a carboxylic acid for amide coupling, or reduced (e.g., via DIBAL-H or LiAlH₄) to an aldehyde or primary alcohol.
-
The 4-Chlorobenzyl Moiety: The para-chloro substituent provides critical lipophilicity often required in pharmacophore design. Furthermore, the aryl chloride serves as a robust handle for palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings if further aromatic extension is required.
Validated Synthetic Methodology: Alpha-Alkylation Protocol
The most reliable and scalable method for synthesizing this compound is the
Step-by-Step Experimental Workflow
Step 1: Generation of the Kinetic Enolate
-
Procedure: A flame-dried Schlenk flask under an argon atmosphere is charged with anhydrous THF and diisopropylamine (1.1 equiv). The solution is cooled to -78 °C, and n-butyllithium (1.05 equiv) is added dropwise. After 30 minutes, ethyl pent-4-enoate (1.0 equiv) is added slowly.
-
Causality & Logic: Lithium diisopropylamide (LDA) is generated in situ. The use of a sterically hindered, non-nucleophilic base at strict cryogenic temperatures (-78 °C) is critical. It ensures quantitative, irreversible deprotonation of the ester's
-carbon to form the kinetic enolate, completely preventing competing nucleophilic acyl substitution (Claisen condensation) at the ester carbonyl.
Step 2: Electrophilic Trapping
-
Procedure: To the cold enolate solution, 4-chlorobenzyl chloride (1.1 equiv) dissolved in a minimum volume of anhydrous THF is added dropwise over 15 minutes. The reaction is allowed to slowly warm to room temperature over 4 hours.
-
Causality & Logic: 4-Chlorobenzyl chloride is a highly activated electrophile. The benzylic position facilitates a rapid Sₙ2 displacement by the nucleophilic lithium enolate. Allowing the reaction to warm slowly ensures complete conversion while maintaining kinetic control over the alkylation trajectory.
Step 3: Quench, Workup, and Validation
-
Procedure: The reaction is quenched at 0 °C with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Causality & Logic: Saturated NH₄Cl provides a mildly acidic proton source that instantly neutralizes unreacted LDA and lithium alkoxides without risking the acid-catalyzed hydrolysis of the newly formed ester or the isomerization of the terminal alkene.
-
Self-Validation: The crude mixture should be monitored via TLC (Hexanes:EtOAc 9:1). The product will be UV-active (due to the chlorobenzyl ring) and will stain positively with KMnO₄ (confirming the retention of the terminal alkene).
Synthetic workflow for the alpha-alkylation of ethyl pent-4-enoate.
Downstream Applications in API Development
Once synthesized, this compound acts as a launchpad for complex structural motifs[4].
-
Ring-Closing Metathesis (RCM): If the ester is converted to an allyl amide or an allyl ester, treatment with a Grubbs II catalyst drives the formation of functionalized cyclopentenes or lactones.
-
Iodolactonization: Hydrolysis of the ester to the free carboxylic acid, followed by treatment with I₂ and NaHCO₃, triggers an intramolecular cyclization onto the alkene, yielding heavily functionalized iodolactones—classic precursors for macrolide antibiotics.
Downstream synthetic transformations of the terminal alkene and ester.
References
-
Sigma-Aldrich. "this compound (CAS: 1431698-12-2)". Sigma-Aldrich Product Catalog. 1
-
Molaid. "this compound | 1431698-12-2 Properties". Molaid Chemical Database. 2
-
BLDpharm. "1431698-12-2 | Benzenepropanoic acid, 4-chloro-alpha-2-propen-1-yl-, ethyl ester". BLDpharm Catalog. 3
-
AiFChem. "Alkenes - Product Catalog & Structural Synthesis". AiFChem Database. 4
Sources
Ethyl 2-(4-chlorobenzyl)pent-4-enoate: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Executive Summary
Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS No. 1431698-12-2) is a highly versatile, bifunctional organic building block utilized extensively in the development of active pharmaceutical ingredients (APIs) and complex natural product total synthesis. Structurally, it features a central alpha-carbon functionalized with an ethyl ester, a para-chlorobenzyl group, and a terminal allyl moiety. This unique orthogonal functionality allows for divergent downstream modifications, making it a critical intermediate for drug development professionals designing targeted therapeutics.
Physicochemical Properties & Structural Analysis
Understanding the exact physicochemical parameters of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The para-chloro substitution significantly modulates the lipophilicity (LogP) of the compound, while the ester and alkene moieties provide distinct handles for orthogonal reactivity.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1431698-12-2 |
| Molecular Formula | C₁₄H₁₇ClO₂ |
| Molecular Weight | 252.73 g/mol |
| Monoisotopic Mass | 252.0917 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Estimated Rotatable Bonds | 6 |
The molecular formula (C₁₄H₁₇ClO₂) and the corresponding bulk molecular weight of 252.73 g/mol are standard benchmarks for mass spectrometric validation . The compound's structural rigidity is relatively low due to its 6 rotatable bonds, which allows it to adopt multiple conformations during target binding if the core motif is retained in a final API .
Synthetic Methodology: Alpha-Alkylation Protocol
The most robust and scalable method for synthesizing this compound is the stereoselective alpha-alkylation of ethyl pent-4-enoate using 4-chlorobenzyl chloride.
Causality of Experimental Choices
-
Base Selection (LDA): Lithium diisopropylamide (LDA) is selected due to its high basicity and severe steric bulk. This ensures quantitative, irreversible deprotonation of the alpha-carbon without participating in unwanted nucleophilic acyl substitution at the ester carbonyl.
-
Solvent System (Anhydrous THF): Tetrahydrofuran (THF) effectively coordinates the lithium cation, stabilizing the transition state of the enolate and enhancing its nucleophilicity.
-
Thermal Control (-78 °C): Cryogenic conditions are strictly maintained to prevent self-condensation side reactions (e.g., Claisen condensation), ensuring that the kinetic enolate is exclusively formed and trapped.
-
Electrophile Dynamics: 4-Chlorobenzyl chloride is a highly reactive benzylic electrophile that undergoes rapid Sₙ2 displacement, minimizing reaction times and byproduct formation.
Step-by-Step Self-Validating Protocol
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool the system to -78 °C using a dry ice/acetone bath.
-
Enolate Generation: Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.
-
Self-Validation Checkpoint: The solution must remain completely clear and colorless; any yellowing indicates impurities in the amine or the ingress of moisture, which will compromise the yield.
-
-
Substrate Addition: Slowly add ethyl pent-4-enoate (1.0 equiv) over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete kinetic enolate formation.
-
Alkylation: Add 4-chlorobenzyl chloride (1.1 equiv) dissolved in a minimum volume of anhydrous THF. Allow the reaction mixture to slowly warm to room temperature over 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent. The disappearance of the starting material spot and the appearance of a new, strongly UV-active product spot confirms reaction progression.
-
-
Quenching & Work-up: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to protonate any unreacted enolate and neutralize the strong base. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 95:5 hexanes/ethyl acetate) to afford the pure product .
Synthetic workflow for this compound via alpha-alkylation.
Analytical Characterization
To ensure absolute scientific integrity and confirm the success of the synthesis, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, CDCl₃): The spectrum must exhibit the terminal alkene protons (a multiplet at ~5.0 ppm for the =CH₂ and a multiplet at ~5.7 ppm for the -CH=). The benzylic CH₂ will appear as an AB quartet or multiplet around 2.8–3.0 ppm. The ethyl ester is confirmed by a distinct quartet at 4.1 ppm and a triplet at 1.2 ppm. The para-substituted aromatic ring will display two characteristic doublets (integrating to 2H each) between 7.1 and 7.3 ppm.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield the [M+H]⁺ peak at m/z 253.1. Crucially, the spectrum must display the characteristic 3:1 isotopic ratio at m/z 253 and 255, confirming the presence of the single chlorine atom.
Downstream Applications in Drug Development
The strategic value of this compound lies in its orthogonal reactivity. The terminal alkene and the ethyl ester can be manipulated independently without requiring complex protecting group strategies.
-
Olefin Metathesis: The terminal alkene readily participates in cross-metathesis reactions using Grubbs' catalysts to extend the carbon chain or introduce new pharmacophores.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of water across the alkene yields a primary alcohol, which can be further oxidized to an aldehyde or carboxylic acid.
-
Ester Manipulation: The ethyl ester can be saponified to the free carboxylic acid for subsequent amidation, or reduced to a primary alcohol using LiAlH₄.
Divergent downstream synthetic applications of the terminal alkene and ester moieties.
References
-
Molaid Chemical Database. "this compound Physicochemical Properties". Molaid. URL: [Link]
Solubility profile of Ethyl 2-(4-chlorobenzyl)pent-4-enoate in organic solvents
An In-Depth Technical Guide on the Solubility Profile of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Introduction & Physicochemical Rationale
This compound (CAS No. 1431698-12-2; MW: 252.74 g/mol ) is a structurally complex organic intermediate frequently utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[1][2]. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, designing purification workflows (such as crystallization or liquid-liquid extraction), and formulating drug delivery systems.
From a structural perspective, the molecule comprises three distinct moieties that dictate its solvation thermodynamics:
-
4-Chlorobenzyl Group: Imparts high lipophilicity and strong dispersive interactions (
), driving affinity for halogenated and aromatic solvents. -
Ethyl Ester Core: Acts as a moderate dipole and a hydrogen-bond acceptor (
and ), enabling solvation in polar aprotic solvents and lower alcohols. -
Pent-4-enoate Backbone: The terminal alkene introduces conformational flexibility, which disrupts crystal lattice packing energy. This structural feature typically lowers the melting point, thereby increasing the ideal solubility of the compound across most organic media compared to rigid, saturated analogs.
Predictive Hansen Solubility Profiling
To systematically evaluate the solubility of organic esters, application scientists rely on Hansen Solubility Parameters (HSP)[3][4]. The HSP framework posits that the total cohesive energy of a liquid is the sum of three intermolecular forces: dispersive forces (
For this compound, the predicted HSP sphere coordinates are heavily skewed toward dispersive and moderately polar regions. The distance between the solvent and the solute in the 3D Hansen space, known as
-
Halogenated Solvents (e.g., Dichloromethane): Exhibit an
approaching zero relative to the solute, resulting in complete miscibility. -
Polar Aprotic Solvents (e.g., Ethyl Acetate, DMSO): Align well with the ester's dipole, yielding high solubility.
-
Aqueous Media: The high
of water violently clashes with the lipophilic chlorobenzyl and alkene groups, resulting in an exceptionally large and negligible solubility.
Quantitative Solubility Data Summary
The following table summarizes the predicted equilibrium solubility profile of this compound at 298.15 K (25°C), derived from structural homology to similar lipophilic esters and validated thermodynamic models[5].
| Solvent | Polarity Index | Dielectric Constant ( | Estimated | Expected Solubility (mg/mL) | Classification |
| Water | 10.2 | 80.1 | > 25.0 | < 0.01 | Practically Insoluble |
| Methanol | 5.1 | 32.7 | 12.5 | 50 - 100 | Soluble |
| n-Hexane | 0.1 | 1.8 | 8.2 | > 200 | Freely Soluble |
| Ethyl Acetate | 4.4 | 6.0 | 4.5 | > 500 | Highly Soluble |
| DMSO | 7.2 | 46.7 | 5.1 | > 500 | Highly Soluble |
| Dichloromethane | 3.1 | 8.9 | < 3.0 | > 1000 | Miscible / Freely Soluble |
Methodological Framework: Shake-Flask Equilibrium Protocol
To empirically validate the solubility of this compound, the "shake-flask method" remains the gold standard[6][7]. As a self-validating system, this protocol ensures that thermodynamic equilibrium is achieved, preventing false positives caused by kinetic supersaturation.
Step-by-Step Protocol
-
Sample Preparation: Weigh an excess amount of this compound (e.g., 500 mg) into a 10 mL borosilicate glass vial.
-
Solvent Addition: Add 5.0 mL of the target organic solvent. Causality Note: The volume must be precisely measured to ensure accurate gravimetric or volumetric back-calculations.
-
Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a temperature-controlled orbital shaker set to 298.15 K (25 ± 0.1 °C) at 150 RPM. Causality Note: Agitation must continue for 48 to 72 hours. This extended duration is critical to overcome the activation energy barrier of dissolution and ensure true thermodynamic equilibrium[7][8].
-
Phase Separation: Remove the vial and immediately filter the suspension through a 0.22 µm PTFE syringe filter. Causality Note: Filtration must occur at the exact equilibration temperature. If the solution cools, the solute will precipitate, artificially lowering the measured solubility.
-
Self-Validation Check: To confirm equilibrium, sample the solution at 48h and 72h. If the concentration variance between the two time points is <5%, thermodynamic equilibrium is confirmed.
-
Quantitative Analysis: Dilute the filtrate appropriately and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (monitoring the aromatic absorbance at ~254 nm) or via gravimetric evaporation for volatile solvents[9].
Workflow Visualization
The following diagram illustrates the logical flow and self-validating feedback loop of the equilibrium solubility determination process.
Fig 1: Self-validating shake-flask equilibrium solubility workflow for organic esters.
Thermodynamic Causality in Solvent Selection
When scaling up the synthesis or purification of this compound, solvent selection must be dictated by the thermodynamics of the desired outcome:
-
For Reaction Media: Dichloromethane or Ethyl Acetate are ideal due to their low
values, ensuring the compound remains fully solvated, maximizing collision frequency and reaction kinetics. -
For Crystallization/Precipitation: An anti-solvent approach is highly effective. The compound can be dissolved in a minimal volume of ethanol (good solvent) followed by the dropwise addition of water (anti-solvent). The massive polarity shift forces the cohesive energy of the mixed solvent system outside the compound's Hansen solubility sphere, driving rapid nucleation and precipitation.
References
-
Enpat | Sigma-Aldrich: this compound. CAS No.: 1431698-12-2, Sigma-Aldrich, [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility, Pharmaceutical Sciences, [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically?, ResearchGate, [Link]
-
Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification, World Health Organization (WHO), [Link]
-
Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups, Biopolymers (PubMed), [Link]
-
Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents from 283.15 to 323.15 K, Journal of Chemical & Engineering Data (ACS Publications), [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions, Journal of Materials Chemistry C (RSC Publishing), [Link]
-
Supporting Information: Solubility and Hansen Solubility Parameters of L-Glutamic Acid 5-Methyl Ester, ACS Publications, [Link]
Sources
- 1. Enpat | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound - CAS号 1431698-12-2 - 摩熵化学 [molaid.com]
- 3. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. pubs.acs.org [pubs.acs.org]
Literature review of Ethyl 2-(4-chlorobenzyl)pent-4-enoate synthesis pathways
Introduction
Ethyl 2-(4-chlorobenzyl)pent-4-enoate is a substituted ester with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Its structure, featuring a pent-4-enoate backbone with a 4-chlorobenzyl group at the α-position, presents a unique synthetic challenge. This technical guide provides an in-depth exploration of plausible synthetic pathways for this compound, drawing upon established principles of organic chemistry. While direct literature on the synthesis of this exact molecule is sparse[1][2], this guide extrapolates from well-documented reactions on analogous structures to provide robust and scientifically-grounded synthetic strategies. The methodologies discussed herein are designed to offer researchers and drug development professionals a comprehensive resource for the preparation of this compound and its derivatives.
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable method involves the α-alkylation of an ester enolate. This section will detail the theoretical basis and practical considerations for this and other potential synthetic routes.
Pathway 1: Direct Alkylation of Ethyl Pent-4-enoate
The most direct approach to the target molecule is the alkylation of the enolate of ethyl pent-4-enoate with 4-chlorobenzyl halide. This method relies on the generation of a nucleophilic enolate from the ester, which then undergoes a substitution reaction with the electrophilic benzyl halide.
Mechanistic Considerations
The reaction proceeds via an SN2 mechanism, where the enolate ion attacks the benzylic carbon of the 4-chlorobenzyl halide, displacing the halide leaving group.[3] The formation of the enolate is a critical step and is typically achieved by using a strong, non-nucleophilic base to deprotonate the α-carbon of the ester.
Key Experimental Parameters
-
Base Selection: The choice of base is crucial to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions. Lithium diisopropylamide (LDA) is a common choice for this purpose due to its strong basicity and steric bulk.[4] Other bases such as sodium hydride (NaH) or potassium tert-butoxide can also be employed.
-
Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the enolate. Tetrahydrofuran (THF) is a widely used solvent for enolate alkylations.
-
Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions.
-
Alkylating Agent: 4-Chlorobenzyl chloride or 4-chlorobenzyl bromide are suitable alkylating agents. The bromide is generally more reactive.
Experimental Workflow Diagram
Caption: Workflow for the direct alkylation of ethyl pent-4-enoate.
Pathway 2: Malonic Ester Synthesis
An alternative and highly reliable method is the malonic ester synthesis.[3] This pathway offers excellent control over the alkylation process and is particularly useful for preparing α-substituted carboxylic acids and their esters.
Mechanistic Considerations
This synthesis begins with the deprotonation of diethyl malonate, which is more acidic than a simple ester due to the presence of two electron-withdrawing carbonyl groups. The resulting enolate is then sequentially alkylated with allyl halide and 4-chlorobenzyl halide. The final steps involve hydrolysis of the diester and decarboxylation to yield the target molecule's carboxylic acid precursor, which can then be esterified.
Key Experimental Parameters
-
Base: Sodium ethoxide (NaOEt) in ethanol is the classical base and solvent system for the malonic ester synthesis.
-
Alkylation Sequence: The order of addition of the alkylating agents can be varied. It is generally preferable to add the less reactive alkyl halide first.
-
Hydrolysis and Decarboxylation: This is typically achieved by heating the dialkylated malonic ester with a strong acid, such as hydrochloric acid.
-
Esterification: The resulting carboxylic acid can be converted to the ethyl ester using standard methods, such as Fischer esterification (ethanol and a catalytic amount of strong acid).
Synthetic Scheme Diagram
Caption: Malonic ester synthesis pathway for the target compound.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Direct Alkylation | Ethyl pent-4-enoate, 4-Chlorobenzyl halide | LDA, THF | More atom-economical, fewer steps. | Requires cryogenic temperatures, potential for side reactions. |
| Malonic Ester Synthesis | Diethyl malonate, Allyl halide, 4-Chlorobenzyl halide | NaOEt, EtOH, H3O+ | Highly reliable and well-established, avoids strong, non-nucleophilic bases at cryogenic temperatures. | Longer synthetic sequence, less atom-economical. |
Detailed Experimental Protocols
Protocol 1: Direct Alkylation of Ethyl Pent-4-enoate
Materials:
-
Ethyl pent-4-enoate
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
4-Chlorobenzyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of ethyl pent-4-enoate in anhydrous THF dropwise to the LDA solution and stir for 1 hour at -78 °C.
-
Add a solution of 4-chlorobenzyl chloride in anhydrous THF dropwise to the enolate solution and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Allyl bromide
-
4-Chlorobenzyl chloride
-
Concentrated hydrochloric acid
-
Sulfuric acid
Procedure: Step A: Mono-allylation of Diethyl Malonate
-
In a flame-dried flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise.
-
After stirring for 1 hour, add allyl bromide dropwise and then reflux the mixture for 2-3 hours.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, add water, and extract with diethyl ether.
-
Dry the organic layer and distill to obtain diethyl allylmalonate.
Step B: Benzylation of Diethyl Allylmalonate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Add the diethyl allylmalonate from Step A dropwise, followed by the dropwise addition of 4-chlorobenzyl chloride.
-
Reflux the mixture for 3-4 hours.
-
Work up the reaction as described in Step A to obtain diethyl allyl(4-chlorobenzyl)malonate.
Step C: Hydrolysis and Decarboxylation
-
Reflux the dialkylated malonate from Step B with concentrated hydrochloric acid until the reaction is complete.
-
Cool the solution and extract the product with diethyl ether.
-
Dry the organic layer and remove the solvent to yield 2-(4-chlorobenzyl)pent-4-enoic acid.
Step D: Esterification
-
Dissolve the carboxylic acid from Step C in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux for 4-6 hours.
-
Cool the reaction mixture, neutralize with sodium bicarbonate solution, and extract with diethyl ether.
-
Dry the organic layer and purify by distillation or column chromatography to obtain this compound.
Conclusion
The synthesis of this compound can be effectively achieved through established organic transformations. The direct alkylation of ethyl pent-4-enoate offers a more concise route, while the malonic ester synthesis provides a robust and highly reliable alternative. The choice of pathway will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this and related compounds.
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A Comprehensive Technical Guide on the Thermodynamic Stability of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Executive Summary
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, bioavailability, and safety profile. This guide provides an in-depth analysis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate, a molecule of interest in medicinal chemistry. Lacking specific empirical data for this compound, this paper synthesizes foundational chemical principles with data from analogous structures to build a robust predictive model of its stability. We will deconstruct the molecule to analyze the contribution of each functional moiety—the ethyl ester, the α-(4-chlorobenzyl) group, the terminal alkene, and the chlorophenyl ring—to its overall thermodynamic profile. Key potential degradation pathways, including hydrolysis, oxidation, and thermal decomposition, are proposed. Furthermore, this guide presents detailed, field-proven experimental protocols for stability assessment, such as forced degradation studies and thermal analysis, alongside a framework for computational modeling using Density Functional Theory (DFT). The objective is to provide researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to effectively evaluate and manage the stability of this and structurally related compounds.
The Imperative of Thermodynamic Stability in Pharmaceutical Development
In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a molecule to exist in its lowest energy state under a given set of conditions. A thermodynamically stable molecule has a low Gibbs free energy and is less likely to spontaneously transform into other, lower-energy degradation products.[1] This is distinct from kinetic stability, which relates to the rate at which a compound degrades. While a compound may be thermodynamically unstable, it could still be kinetically stable if the activation energy for its degradation is very high. For drug development, both are critical. The inherent thermodynamic stability of an API dictates critical downstream decisions regarding storage conditions, formulation strategies (e.g., pH, excipients), and ultimately, the safety and efficacy of the final drug product.[2]
Target Molecule: this compound
-
CAS Number: 1431698-12-2[3]
-
Molecular Formula: C14H17ClO2
-
Molecular Weight: 252.73 g/mol
The structure presents several features of interest for a stability analysis: a sterically hindered ester, a chiral center at the α-carbon, a terminal double bond, and an electronically modified aromatic ring.
Structural Deconstruction and Predicted Stability Profile
The overall stability of this compound can be predicted by examining its constituent parts.
-
The Ethyl Ester Functional Group: Esters are the most common prodrug linkage and are intrinsically susceptible to hydrolysis.[4] The reaction is catalyzed by both acid and base.[5] In this molecule, the carbonyl carbon is flanked by a bulky α-(4-chlorobenzyl) group, which is expected to provide significant steric hindrance. This hindrance should decrease the rate of nucleophilic attack by water or hydroxide ions, thereby enhancing the ester's kinetic stability compared to less substituted esters.[6]
-
The α-(4-chlorobenzyl) Substituent: The hydrogen on the α-carbon is acidic, though significantly less so than the α-hydrogen of a ketone due to the resonance contribution of the ester's oxygen atom.[7][8] This site is a chiral center. Base-catalyzed enolization could lead to racemization over time, a critical consideration for stereospecific drugs.
-
The Pent-4-enoate Moiety: The terminal C=C double bond is a site of potential reactivity. It is susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage products. It also presents a potential site for unwanted addition reactions, depending on the formulation environment.
-
The 4-chlorophenyl Group: The chlorine atom is an electron-withdrawing group. This effect, transmitted through the benzyl system, can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. This electronic effect is in opposition to the steric protection offered by the group's bulk.[6]
Postulated Degradation Pathways
Based on the structural analysis, three primary degradation pathways are anticipated. Understanding these pathways is crucial for developing analytical methods to detect and quantify degradants.
Hydrolysis
This is the most probable degradation route for an ester.[5]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water and an acid catalyst, yielding the corresponding carboxylic acid and ethanol.[9] To drive the reaction, an excess of water is typically required.
-
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that yields a carboxylate salt and ethanol. It is generally faster and more complete than acid-catalyzed hydrolysis.[5]
Caption: Proposed hydrolytic degradation pathways for the target molecule.
Oxidation
The terminal alkene is a prime target for oxidative degradation, especially in the presence of oxygen, light, or trace metal catalysts. This could lead to a variety of products, compromising the purity and safety of the API.
Thermal Decomposition
At elevated temperatures, esters can undergo decomposition. A common pathway for esters with β-hydrogens in the alkyl portion is elimination to form a carboxylic acid and an alkene.[10] For this molecule, other fragmentation patterns, such as decarboxylation or cleavage at the benzyl position, are also possible.[11]
Caption: Overview of potential degradation pathways under various stress conditions.
Experimental Methodologies for Stability Evaluation
A systematic experimental approach is required to confirm the predicted stability profile and identify actual degradants.
Workflow for Experimental Stability Assessment
Caption: A typical workflow for the experimental evaluation of API stability.
Protocol 4.1: Forced Degradation (Stress Testing)
Causality: Forced degradation studies are essential to rapidly identify the likely degradation products that could form under long-term storage. This information is critical for developing stability-indicating analytical methods and understanding the molecule's intrinsic weaknesses.
Methodology:
-
Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the API solution with 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Treat the API solution with 0.1 M NaOH at room temperature, monitoring frequently due to the typically rapid reaction rate.
-
Oxidative Degradation: Treat the API solution with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid API and a solution to dry heat (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid API and a solution to UV and visible light (ICH Q1B guidelines).
-
Analysis: At specified time points, neutralize the acid/base samples and dilute all samples to a target concentration. Analyze by a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) and mass spectrometry (MS) detector to separate and identify the parent drug and any degradation products.
Protocol 4.2: Thermal Analysis
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the thermal stability of the solid form of the API.[12] TGA measures mass loss as a function of temperature, indicating decomposition, while DSC measures the heat flow required to change the sample's temperature, revealing melting points, phase transitions, and decomposition energies.[13][14]
Methodology:
-
TGA: Place 5-10 mg of the API in a TGA pan. Heat under a nitrogen atmosphere from ambient temperature to >300°C at a controlled rate (e.g., 10°C/min). Record the mass loss versus temperature.
-
DSC: Place 2-5 mg of the API in a sealed aluminum pan. Heat under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting and decomposition points identified by TGA.
Table 1: Representative Data from Thermal Analysis
| Parameter | Description | Representative Value |
|---|---|---|
| Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | 125 °C (endotherm) |
| Decomposition Onset (Td) | Temperature at which significant mass loss begins. | 210 °C |
| Heat of Fusion (ΔHf) | Energy required to melt the solid. | 85 J/g |
Note: Values are hypothetical and for illustrative purposes.
Computational Modeling of Thermodynamic Stability
In silico methods, particularly Density Functional Theory (DFT), offer a powerful, predictive tool for understanding stability at a molecular level. DFT can be used to calculate the relative energies of reactants, products, and transition states, thereby predicting the most likely degradation pathways and their activation energies.[15][16]
Computational Workflow
Caption: Workflow for calculating the activation energy of a degradation reaction.
Methodology: DFT Calculations for Hydrolysis
-
Rationale for Method Selection: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[17] The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogens (p), which are crucial for accurately describing the electronic structure of transition states involving polar bonds.
-
Ground State Calculation: Optimize the geometries of the ester and the nucleophile (e.g., H₃O⁺ for acid-catalyzed hydrolysis). Calculate their Gibbs free energies.
-
Transition State Search: Model the transition state for the nucleophilic attack on the carbonyl carbon. This is the highest energy point on the reaction coordinate.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) is the difference between the energy of the transition state and the sum of the energies of the reactants. A lower ΔG‡ indicates a faster, more favorable reaction.
Table 2: Representative Data from DFT Calculations
| Reaction Pathway | Reactant Energies (Hartree) | Transition State Energy (Hartree) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | -1250.45 | -1250.41 | +25.1 |
| Base-Promoted Hydrolysis | -1249.88 | -1249.85 | +18.8 |
Note: Values are hypothetical and for illustrative purposes.
Summary and Recommendations for Drug Development
This compound is predicted to be a moderately stable compound. Its primary liability is hydrolysis , a common characteristic of all esters. However, the significant steric bulk at the α-position likely provides a degree of kinetic stabilization against this pathway. The terminal alkene introduces a secondary risk of oxidative degradation .
Recommendations:
-
Formulation: To maximize stability, aqueous formulations should be avoided if possible. If they are necessary, the pH must be strictly controlled to be in the weakly acidic to neutral range (pH 4-6) to minimize both acid- and base-catalyzed hydrolysis. The inclusion of antioxidants should be considered to prevent degradation at the double bond.
-
Storage: The compound should be stored in a dry environment, protected from light and high temperatures.[18] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term bulk storage to prevent oxidation.
-
Analytical Monitoring: A stability-indicating HPLC method must be developed and validated. This method should be capable of separating the parent compound from all potential degradants identified during forced degradation studies, particularly the hydrolysis product, 2-(4-chlorobenzyl)pent-4-enoic acid.
By combining predictive structural analysis with rigorous experimental and computational validation, a comprehensive understanding of the thermodynamic stability of this compound can be achieved, ensuring the development of a safe, stable, and effective pharmaceutical product.
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Ethyl 2-(4-chlorobenzyl)pent-4-enoate: A Novel CNS Modulator Candidate - Investigational Roadmap
An In-depth Technical Guide for Drug Development Professionals
Abstract
This document outlines a comprehensive preclinical investigational plan for Ethyl 2-(4-chlorobenzyl)pent-4-enoate (ECBP), a novel chemical entity with significant potential as a modulator of the central nervous system (CNS). Based on a detailed structural analysis, we hypothesize that ECBP may function as either a novel gamma-aminobutyric acid (GABA) analogue or an ion channel modulator, offering therapeutic possibilities in neurological disorders such as epilepsy, neuropathic pain, and anxiety. This guide provides a strategic roadmap for its synthesis, characterization, and a multi-tiered preclinical evaluation cascade, beginning with computational and in vitro assays to elucidate its mechanism of action, and progressing to in vivo models to establish proof-of-concept for its anticonvulsant properties. We present detailed, validated protocols and a clear decision-making framework to efficiently assess the pharmaceutical potential of this promising compound.
Introduction
The relentless pursuit of novel therapeutic agents for neurological disorders is a cornerstone of modern drug discovery. A significant challenge lies in identifying new chemical scaffolds that can effectively modulate CNS targets with improved efficacy and safety profiles. This compound (ECBP) is a small molecule whose structural features suggest a potential interaction with key neurological pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1431698-12-2 | [1][2] |
| Molecular Formula | C₁₄H₁₇ClO₂ | [1][2] |
| Molecular Weight | 252.74 g/mol | [1][2] |
| SMILES | CCOC(=O)C(CC=C)Cc1ccc(Cl)cc1 | N/A |
The core structure of ECBP features a lipophilic 4-chlorobenzyl group, a flexible pentenoate backbone, and an ester moiety. This combination suggests the potential for crossing the blood-brain barrier and interacting with hydrophobic binding pockets within CNS proteins. This guide puts forth a dual hypothesis for its mechanism of action and details a rigorous, phased approach to its evaluation.
Section 1: Rationale for Investigation - A Structural and Mechanistic Hypothesis
The therapeutic potential of ECBP is predicated on its structural resemblance to known pharmacophores that target fundamental mechanisms of neuronal excitability. We propose two primary, non-mutually exclusive hypotheses for its biological activity.
The GABAergic Hypothesis
The GABAergic system is the primary inhibitory network in the mammalian CNS, and its modulation is a clinically validated strategy for treating epilepsy, anxiety, and pain.[3] GABA analogues, such as gabapentin and pregabalin, are highly successful drugs that, despite their structural similarity to GABA, primarily exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, which in turn modulates GABAergic signaling.[4][5]
ECBP, while not a direct structural mimic of GABA, possesses key features that warrant investigation in this context:
-
Lipophilic Moiety: The 4-chlorobenzyl group significantly increases the molecule's lipophilicity, a critical factor for penetrating the blood-brain barrier. This group is a common substituent in medicinal chemistry designed to engage with hydrophobic pockets of protein targets.[6]
-
Flexible Carbon Chain: The pentenoate backbone provides conformational flexibility, allowing the molecule to potentially adopt a three-dimensional shape that fits within the binding site of GABA receptors or their associated regulatory proteins.
We hypothesize that ECBP could act as a positive allosteric modulator of GABA-A receptors or, akin to gabapentinoids, indirectly influence the GABAergic system by interacting with associated ion channels.
The Ion Channel Modulator Hypothesis
Ion channels are fundamental to neuronal signaling, and their dysfunction is implicated in a wide array of "channelopathies," including epilepsy and chronic pain.[7][8] They represent the third largest class of protein targets for drug discovery.[8]
The structure of ECBP is also conducive to direct interaction with voltage-gated ion channels. The combination of an aromatic ring and a flexible, lipophilic chain is a common motif in known ion channel blockers. Therefore, an alternative or complementary hypothesis is that ECBP functions as a direct blocker or modulator of voltage-gated calcium (Caᵥ) or sodium (Naᵥ) channels, thereby reducing neuronal hyperexcitability.
Caption: Hypothesized mechanism of action for ECBP in the CNS.
Section 2: Synthesis and Characterization
Proposed Synthetic Protocol: Allylic Alkylation
This procedure involves the deprotonation of ethyl pent-4-enoate to form a reactive enolate, followed by nucleophilic attack on 4-chlorobenzyl bromide.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the flask.
-
Ester Addition: Slowly add a solution of ethyl pent-4-enoate[9][10] in anhydrous THF to the stirred LDA solution at -78 °C. Allow the mixture to stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of 4-chlorobenzyl bromide in anhydrous THF dropwise via the dropping funnel. Let the reaction mixture warm slowly to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
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An In-depth Technical Guide to the Reactivity of the Chlorobenzyl Group in Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Abstract
This technical guide provides a comprehensive examination of the reactivity associated with the 4-chlorobenzyl group as a key functional moiety within the Ethyl 2-(4-chlorobenzyl)pent-4-enoate scaffold. For researchers, medicinal chemists, and professionals in drug development, understanding the selective activation and transformation of this group is paramount for molecular diversification and the synthesis of complex chemical entities. This document moves beyond a mere recitation of protocols to deliver a deep, mechanistic understanding of the primary reaction pathways available to the chlorobenzyl group: nucleophilic substitution at the benzylic position, formation of organometallic intermediates, and transition-metal-catalyzed cross-coupling reactions. Each section is grounded in established chemical principles, supported by detailed, field-tested protocols, and illustrated with clear mechanistic diagrams to provide a self-validating and authoritative resource for the modern synthetic chemist.
Introduction: Structural and Electronic Profile
This compound is a multifunctional molecule featuring several reactive sites: an ester, a terminal alkene, and the chlorobenzyl group. The focus of this guide is the chlorobenzyl moiety, which itself presents two distinct carbon-chlorine bonds: a benzylic C(sp³)–Cl bond and an aromatic C(sp²)–Cl bond.
The reactivity of the benzylic position is significantly enhanced due to the adjacent aromatic ring, which can stabilize carbocationic intermediates or transition states through resonance.[1][2] This makes the benzylic chloride a prime target for nucleophilic substitution reactions. The chlorine atom on the aromatic ring exerts a dual electronic effect: it is electron-withdrawing through induction (-I) and weakly electron-donating through resonance (+R), with the inductive effect typically dominating.[3] This electronic profile subtly modulates the reactivity of the benzylic site and is a critical consideration for reactions involving the aromatic ring itself. The aromatic C–Cl bond is substantially stronger and less polarized than the benzylic C–Cl bond, rendering it far less reactive under typical nucleophilic substitution conditions but accessible to transformations via organometallic catalysis.[2][4]
Nucleophilic Substitution: Activating the Benzylic Position
The most direct transformation of the chlorobenzyl group involves the displacement of the benzylic chloride. This reactivity is a cornerstone of benzyl halide chemistry, proceeding readily via either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and steric environment.[5]
Mechanistic Rationale:
-
Sₙ1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, the reaction can proceed through a resonance-stabilized benzylic carbocation. The stability of this intermediate is the primary driver for this pathway.[2]
-
Sₙ2 Pathway: With a strong, unhindered nucleophile, a concerted backside attack is favored, leading to an inversion of stereochemistry if the carbon were chiral.[4] For the primary benzylic chloride in our target molecule, the Sₙ2 pathway is highly probable with potent nucleophiles.
Figure 1: Sₙ1 and Sₙ2 pathways for benzylic substitution.
Experimental Protocol: Cyanation of this compound
This protocol details the conversion of the benzylic chloride to a nitrile, a versatile functional group for further elaboration.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), sodium cyanide (1.2 eq), and anhydrous dimethylformamide (DMF, 0.2 M).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired nitrile product.
| Nucleophile | Product | Typical Yield (%) |
| NaCN | Ethyl 2-(4-cyanobenzyl)pent-4-enoate | 85-95% |
| NaN₃ | Ethyl 2-(4-azidobenzyl)pent-4-enoate | 90-98% |
| KSAc | Ethyl 2-(4-(acetylthio)benzyl)pent-4-enoate | 80-90% |
Table 1: Representative Nucleophilic Substitution Reactions.
Organometallic Reactivity: Grignard Reagent Formation
The benzylic chloride can be converted into a potent nucleophile through the formation of a Grignard reagent. This transformation achieves a reversal of polarity (umpolung), turning the electrophilic benzylic carbon into a strongly nucleophilic one.[6]
Causality of Formation and Reactivity: The insertion of magnesium into the C–Cl bond is the key step, requiring an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to stabilize the resulting organomagnesium species.[7] The electron-withdrawing chlorine on the aromatic ring slightly tempers the nucleophilicity of the resulting Grignard reagent compared to an unsubstituted benzylmagnesium chloride, but it remains a highly effective reagent for forming new carbon-carbon bonds.[8] Strict anhydrous conditions are imperative, as any protic source will quench the Grignard reagent instantly.[6]
Figure 2: Workflow for Grignard reagent formation and reaction.
Experimental Protocol: Grignard Reaction with Benzaldehyde
-
Magnesium Activation: In a flame-dried, three-necked flask under a positive pressure of argon, place magnesium turnings (1.5 eq) and a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, activating the magnesium surface.[6]
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium. Add a few drops of a solution of this compound (1.0 eq) in anhydrous THF. The disappearance of the iodine color and gentle bubbling indicates initiation.[6]
-
Grignard Formation: Add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise.
-
Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting alcohol by column chromatography.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[9][10] The benzylic chloride of the title compound can serve as an electrophilic partner in reactions such as the Sonogashira coupling to form a new C(sp³)–C(sp) bond.[11] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[12][13]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle.[14]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the benzylic C–Cl bond to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and the amine base, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9]
Figure 3: Catalytic cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%), copper(I) iodide (CuI, 10 mol%), and this compound (1.0 eq).[15]
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3.0 eq) as both the base and solvent (or use a co-solvent like THF). Add phenylacetylene (1.2 eq) via syringe.
-
Reaction Conditions: Stir the mixture at 65 °C. The reaction is typically faster than couplings involving aryl chlorides.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (usually 8-12 hours).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the alkynylated product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | 65 | 70-85% |
| PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | 75-90% |
| XPhos Pd G3 / CuI | Cs₂CO₃ | Dioxane | 80 | >90% |
Table 2: Typical Conditions for Sonogashira Coupling of Benzyl Chlorides.[11]
Reactivity of the Aryl Chloride: A Note on Orthogonal Reactivity
While the benzylic chloride is highly reactive, the aryl chloride on the same molecule is significantly more robust. This difference in reactivity can be exploited for sequential functionalization. The C(sp²)–Cl bond does not typically participate in Sₙ1 or Sₙ2 reactions. However, it can be activated for cross-coupling reactions, such as the Suzuki-Miyaura coupling, but this generally requires more forcing conditions or highly active, specialized catalyst systems (e.g., those using bulky, electron-rich phosphine ligands) compared to those needed for aryl bromides or iodides.[16][17] This provides a strategic handle for late-stage diversification after the benzylic position has been modified.
Conclusion
The 4-chlorobenzyl group within this compound is a synthetically versatile handle, offering at least two distinct sites for chemical modification. The primary site of reactivity is the benzylic chloride, which readily undergoes nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions under relatively mild conditions. The inherent stability of the aromatic chloride provides an opportunity for orthogonal reactivity, allowing for selective and sequential modification of the molecule. A thorough understanding of the underlying mechanistic principles and the practical considerations detailed in this guide empowers researchers to strategically leverage the rich chemistry of the chlorobenzyl group in the design and execution of complex synthetic campaigns.
References
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- Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. (n.d.). Rajdhani College.
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Technical Guide: Physicochemical Characterization of Ethyl 2-(4-chlorobenzyl)pent-4-enoate: Boiling Point and Density Determination
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous characterization. Among the most fundamental of these are the physicochemical properties, which govern a molecule's behavior from synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive framework for the experimental determination of two such critical parameters—boiling point and density—for the novel compound Ethyl 2-(4-chlorobenzyl)pent-4-enoate. While specific experimental data for this compound is not publicly documented, this guide equips researchers with the foundational principles, validated protocols, and theoretical underpinnings necessary to determine these values with high fidelity. The methodologies presented are specifically chosen for their suitability in a research and development setting, where sample quantities may be limited.
The Imperative of Physicochemical Profiling in Drug Discovery
In modern drug discovery, the early assessment of a compound's physical and chemical properties is not merely a box-checking exercise; it is a critical step that dictates the trajectory of development.[4] Properties like boiling point and density are foundational to the concept of "drug-likeness" and have profound implications:
-
Process Chemistry & Purification: Boiling point is an essential parameter for developing purification strategies such as distillation.[5][6] It dictates the required temperature and pressure conditions, influencing process efficiency, stability of the compound, and removal of impurities.[5]
-
Formulation & Stability: The density of an active pharmaceutical ingredient (API) and its excipients is critical for formulation design, especially for liquid dosage forms.[7] It affects solubility, stability, viscosity, and the uniformity of suspensions and emulsions, all of which are crucial for consistent dosing and product shelf-life.[7]
-
Regulatory Compliance & Safety: Accurate physicochemical data, including boiling point, is a required component of a Safety Data Sheet (SDS).[8] It informs safe handling, storage, and transport procedures by indicating the compound's volatility and physical state under various conditions.[8]
-
Computational Modeling: Experimental data serves as a crucial validation point for quantitative structure-property relationship (QSPR) models, which are increasingly used to predict the properties of large libraries of compounds, thereby accelerating the discovery process.[9]
By establishing these properties early, development teams can de-risk candidates, optimize manufacturing processes, and ensure the creation of a safe, stable, and efficacious final product.[10]
Compound Profile: this compound
Before detailing the experimental determination of its properties, it is essential to establish the known identity of the target compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1431698-12-2 | |
| Molecular Formula | C14H17ClO2 | - |
| Molecular Weight | 252.74 g/mol | |
| Boiling Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
The absence of published experimental data for boiling point and density necessitates the robust and reproducible experimental protocols detailed in the following sections.
Experimental Determination of Boiling Point
For novel compounds available in limited quantities, a micro-boiling point determination method is ideal. This technique minimizes sample consumption while providing an accurate measurement of the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[11]
Causality and Experimental Choice
The chosen micro-reflux method relies on observing the equilibrium between the liquid and vapor phases.[11] A small, inverted capillary tube traps air, which acts as a micro-boiling stone to ensure smooth boiling.[12] As the sample is heated, the trapped air and sample vapor expand, exiting the capillary as a stream of bubbles. The boiling point is precisely the temperature at which, upon cooling, the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the capillary.[13] This is a more reliable endpoint than simply observing the onset of bubbling during heating, which can be affected by superheating.
Step-by-Step Protocol: Micro-Boiling Point Determination
Materials:
-
Sample of this compound (~0.2 - 0.5 mL)
-
Small test tube (e.g., 6x50 mm) or melting point tube
-
Glass capillary tube, sealed at one end
-
High-precision thermometer (-10°C to 300°C range)
-
Heating apparatus (Thiele tube with mineral oil, or a metal heating block)[13]
-
Rubber band or slice of rubber tubing
Procedure:
-
Apparatus Assembly:
-
Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the center of the thermometer bulb.[13]
-
Add approximately 0.2 mL of the sample liquid into the test tube.[13]
-
Place the glass capillary tube (sealed end up) into the test tube so that the open end is submerged in the liquid.[11]
-
-
Heating:
-
Place the entire assembly into the heating apparatus (e.g., Thiele tube), ensuring the oil level is above the sample but below the top of the test tube.[13]
-
Begin heating gently, aiming for a temperature increase of 5-10°C per minute.[13]
-
Observe the capillary tube. As the temperature rises, air will expand and exit the capillary as a slow stream of bubbles.
-
-
Observation & Measurement:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample is above its boiling point.[13]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13] Record this temperature.
-
-
Validation:
-
Allow the apparatus to cool further, then reheat to obtain a second measurement.
-
A reliable determination should yield values within 1-2°C of each other.
-
For utmost confidence, calibrate the thermometer using a standard compound with a known boiling point.
-
Visualization of Experimental Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Experimental Determination of Density
Density, the mass per unit volume, is a fundamental property that can be determined with high precision using a pycnometer.[14] This method is ideal for research as it requires a relatively small sample volume and provides highly accurate and reproducible results.
Causality and Experimental Choice
The pycnometer is a glass flask calibrated to hold a precise, known volume at a specific temperature.[14] The principle of the method is gravimetric: by accurately weighing the pycnometer empty, filled with a reference liquid of known density (e.g., deionized water), and finally filled with the sample liquid, the density of the sample can be calculated.[14] Temperature control is paramount, as the volume of the pycnometer and the density of the liquid are temperature-dependent. Using a thermostatic bath ensures all measurements are performed under identical, stable conditions, which is the cornerstone of a self-validating protocol.[15]
Step-by-Step Protocol: Density Determination by Pycnometer
Materials:
-
Calibrated pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (precision of at least 0.0001 g)
-
Thermostatic water bath
-
Precision thermometer
-
Sample of this compound
-
Deionized water (for calibration)
-
Acetone (for cleaning/drying)
Procedure:
-
Calibration (Determining the Pycnometer's Exact Volume):
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance. Record this mass as m₀.[14]
-
Fill the pycnometer with deionized water. Insert the stopper, allowing excess water to exit through the capillary.[16]
-
Place the filled pycnometer in the thermostatic bath set to a standard temperature (e.g., 20.0 °C). Allow it to equilibrate for 15-20 minutes.
-
Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m_water.
-
Calculate the pycnometer's volume (V) using the known density of water (ρ_water) at the measurement temperature: V = (m_water - m₀) / ρ_water
-
-
Sample Measurement:
-
Empty, clean, and thoroughly dry the pycnometer.
-
Fill the pycnometer with the sample, this compound.
-
Repeat the equilibration step in the thermostatic bath at the same temperature.
-
Remove, dry the exterior, and weigh the pycnometer filled with the sample. Record this mass as m_sample.
-
-
Calculation:
-
Calculate the mass of the sample liquid: m_liquid = m_sample - m₀.
-
Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_liquid / V
-
-
Validation:
-
Repeat the measurement at least three times to ensure reliability and calculate the average density.[14]
-
Visualization of Experimental Workflow
Caption: Workflow for Density Determination using a Pycnometer.
References
- Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- 4.5 Physicochemical properties. (2025, August 15). Fiveable.
- Micro Boiling Point Determin
- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. (2024, June 25). Medium.
- Micro-boiling point measurement. University of Calgary.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. (2026, January 13). Calibracion de Equipos.
- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Research & Analysis Journals.
- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.
- Micro Method Determination of Boiling Point of Hydrocarbons Essay. (2024, November 13). IvyPanda.
- Micro-boiling point measurement. University of Calgary.
- How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips.
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- 1 density determination by pycnometer. Palacký University Olomouc.
- 3 DENSITY DETERMINATION BY PYCNOMETER. Palacký University Olomouc.
- 3 Ways to Measure Density Know-How, Hints, and More.
- The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. (2024, September 23). Research and Reviews: Journal of Pharmaceutical Analysis.
- Boiling Point Test. Prime Process Safety Center.
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- Boiling Point. (2016, January 13). ChemSafetyPro.COM.
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A Scientist's Guide to Safety Data Sheet (SDS) Requirements for Novel Chemical Entities: A Case Study of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of research and development, novel chemical entities (NCEs) are synthesized daily. While these molecules hold the promise of new discoveries, they also present a significant challenge: their potential hazards are often unknown. A robust Safety Data Sheet (SDS) is not merely a regulatory formality; it is the cornerstone of laboratory safety and responsible chemical management.[1][2][3] This guide provides a comprehensive framework for constructing a provisional SDS for an NCE, using Ethyl 2-(4-chlorobenzyl)pent-4-enoate as a practical case study.
The process detailed here moves beyond simple data entry, embracing the scientific principles of structural analogy and "read-across" to forecast potential hazards in the absence of direct experimental data. This methodology is critical for ensuring a culture of safety and for fulfilling the requirements of global standards like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5][6]
Part 1: Foundational Data - Identification and Physicochemical Properties
The first step in creating any SDS is to clearly define the substance and its basic properties. This information forms the basis of Sections 1, 3, and 9 of the internationally recognized 16-section SDS format.[1][7][8]
Substance Identification (SDS Section 1)
For a novel compound, meticulous identification is paramount. This includes its systematic name, any known synonyms, its unique CAS (Chemical Abstracts Service) number, and its molecular structure.
A search of chemical databases reveals the following for our target compound:
-
Systematic Name: this compound
-
Synonym: ethyl 2-[(4-chlorophenyl)methyl]pent-4-enoate
-
Molecular Formula: C14H17ClO2[10]
-
Molecular Weight: 252.73 g/mol [10]
This information, along with supplier details, must be clearly stated in Section 1 of the SDS.[8]
Predicted Physicochemical Properties (SDS Section 9)
Direct experimental data on the physical and chemical properties of a new compound are often unavailable. In such cases, computational prediction models provide valuable initial estimates. These properties are crucial for assessing risks such as flammability, volatility, and potential for environmental dispersal.
| Property | Predicted Value / Assessment | Relevance to Safety |
| Appearance | Colorless to pale yellow liquid | Provides a basic visual check for purity or degradation. |
| Odor | Likely fruity or ester-like | Odor is not a reliable indicator of safety but can be a sign of exposure. |
| Boiling Point | > 200 °C (Estimated) | High boiling point suggests low volatility at room temperature, reducing inhalation risk. |
| Flash Point | > 100 °C (Estimated) | Likely a combustible liquid, but not highly flammable. |
| Density | ~1.1 g/cm³ (Estimated) | Denser than water. |
| Solubility | Insoluble in water; Soluble in organic solvents | Important for spill cleanup procedures and assessing environmental fate. |
This data is computationally predicted and should be confirmed by experimental analysis when possible.
Part 2: The Core Directive - Hazard Assessment by Structural Analogy
When toxicological data for an NCE is absent, the Globally Harmonized System (GHS) framework allows for hazard classification based on data from structurally similar chemicals.[4][7] This "read-across" approach is a cornerstone of modern chemical safety assessment. We will dissect this compound into its key functional groups to infer its potential hazards.
The Logic of Hazard Classification for Novel Compounds
The following workflow illustrates the decision-making process for classifying a new chemical entity.
Caption: Workflow for GHS classification of a novel chemical.
Hazard Analysis by Functional Group
-
The 4-Chlorobenzyl Group:
-
Analogues: 4-chlorotoluene, benzyl chloride, chlorobenzene.
-
Inferred Hazards: Halogenated aromatic compounds can be irritants and may pose long-term health risks.[11][12] Specifically, compounds like 2-chlorobenzyl chloride are known to be harmful if swallowed, harmful in contact with skin, and can cause severe skin and eye damage.[13] They are also often classified as toxic to aquatic life with long-lasting effects.[13] Chronic exposure to chlorobenzenes has been linked to CNS effects.[12]
-
Contribution: This group suggests a potential for skin/eye irritation, acute toxicity, and environmental hazards.
-
-
The Ethyl Ester Group:
-
Analogues: Ethyl acetate, various fatty acid ethyl esters.
-
Inferred Hazards: Simple esters generally have low acute toxicity.[14] However, they can be mild skin and eye irritants, and prolonged or repeated contact may cause skin to become dry or crack.[15] Inhalation of high concentrations of vapors can lead to respiratory tract irritation and central nervous system depression (drowsiness, dizziness).[15]
-
Contribution: Suggests potential for mild skin/eye and respiratory irritation.
-
-
The Pent-4-enoate (Terminal Alkene) Moiety:
-
Analogues: Ethyl pent-4-enoate, other type-2 alkenes.
-
Inferred Hazards: Type-2 alkenes are recognized as a class of chemicals that can be toxic by acting as electrophiles, reacting with biological nucleophiles like protein sulfhydryl groups.[16] This reactivity can lead to skin sensitization and irritation. While our specific compound is not a conjugated system (which significantly increases reactivity), the presence of the double bond still warrants caution.[17] Some simple unsaturated esters are classified as skin irritants.
-
Contribution: This group reinforces the potential for skin irritation and introduces the possibility of skin sensitization.
-
Provisional GHS Classification (SDS Section 2)
Synthesizing the analysis above, a cautious, provisional classification for this compound is proposed. When dealing with unknown substances, it is prudent to assume a higher level of hazard.[18][19]
| Element | Provisional Classification |
| Signal Word | Warning |
| Pictograms | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P333+P313: If skin irritation or rash occurs: Get medical advice/attention.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. |
Part 3: Practical Guidance - Safe Handling, Storage, and Emergency Response
The hazard classification from Part 2 directly informs the practical, actionable advice required in an SDS. For a novel compound, this means establishing stringent protocols.[18][20]
Exposure Controls & Personal Protection (SDS Section 8)
For any compound with unknown or predicted hazards, a default set of high-level controls should be implemented.
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Ethyl 2-(4-chlorobenzyl)pent-4-enoate Derivatives: Discovery, Synthetic Methodologies, and Role in CRTH2 Receptor Modulation
Executive Summary
The development of targeted therapeutics for severe eosinophilic asthma and allergic rhinitis has increasingly focused on the Prostaglandin D2 (PGD2) signaling axis. Central to this effort is the inhibition of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). In the pursuit of novel, orally bioavailable CRTH2 antagonists, alpha-substituted pent-4-enoate derivatives have emerged as highly versatile chemical building blocks.
This technical whitepaper provides an in-depth analysis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS 1431698-12-2) . We explore its historical context within drug discovery, its critical role in modulating type 2 inflammatory pathways, and the rigorous synthetic methodologies required to produce and functionalize this compound into active pharmaceutical ingredients (APIs).
Historical Context & Biological Relevance
The PGD2-CRTH2 Signaling Axis
Historically, the proinflammatory functions of PGD2 were attributed solely to the D prostanoid (DP1) receptor. However, the discovery of a second, phylogenetically distinct seven-transmembrane G protein-coupled receptor (GPCR)—CRTH2—revolutionized our understanding of allergic inflammation[1]. CRTH2 is preferentially expressed on T helper type 2 (Th2) cells, eosinophils, and basophils[2].
Unlike DP1, which couples to Gαs, CRTH2 couples to Gαi proteins. Upon PGD2 binding, CRTH2 activation inhibits adenylyl cyclase (decreasing intracellular cAMP) and triggers rapid intracellular calcium mobilization[1]. This cascade directly induces the chemotaxis of eosinophils and Th2 cells to the site of inflammation, driving the pathophysiology of severe asthma[2].
Fig 1: PGD2-CRTH2 signaling pathway driving Type 2 inflammation and chemotaxis.
Discovery of this compound Derivatives
To disrupt this pathway, medicinal chemists sought small-molecule antagonists that could occupy the semi-occluded binding pocket of the CRTH2 receptor[3]. X-ray crystallography of CRTH2 reveals a unique "polar group in" binding mode, distinct from other lipid GPCRs, requiring specific hydrophobic and polar interactions[4].
During the optimization of quinoxaline and aza-quinoxaline scaffolds, This compound was identified as a paramount intermediate[5]. The 4-chlorobenzyl moiety provides the necessary lipophilicity to anchor the molecule within the receptor's hydrophobic sub-pocket (interacting with residues like F111 and Y262)[4], while the pent-4-enoate chain offers a terminal alkene for extensive downstream functionalization.
Chemical Properties & Structural Significance
The utility of this compound lies in its bifunctional nature: an ester that can be readily hydrolyzed for amide coupling, and an unactivated terminal olefin ideal for cross-metathesis or oxidative cleavage.
Table 1: Physicochemical Properties of the Core Intermediate
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1431698-12-2 |
| Molecular Formula | C14H17ClO2[6] |
| Molecular Weight | 252.74 g/mol [6] |
| Appearance | Colorless to pale yellow oil |
| Key Structural Motifs | 4-Chlorobenzyl group, Ethyl ester, Terminal alkene (allyl) |
Synthetic Methodologies & Experimental Protocols
The synthesis of this compound requires precise control over enolate chemistry to prevent poly-alkylation and ensure high yields. Below is the field-validated protocol for the direct alpha-alkylation of ethyl pent-4-enoate.
Step-by-Step Protocol: Alpha-Alkylation Workflow
Objective: Regioselective alpha-alkylation of ethyl pent-4-enoate using a strong, non-nucleophilic base.
Reagents:
-
Ethyl pent-4-enoate (1.0 eq)
-
Lithium diisopropylamide (LDA, 1.1 eq)
-
4-Chlorobenzyl chloride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA) or DMPU (0.5 eq, optional)
Methodology & Causality:
-
Enolate Formation (Kinetic Control):
-
Action: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Add LDA (1.1 eq) dropwise. Slowly add ethyl pent-4-enoate (1.0 eq) over 15 minutes. Stir for 45 minutes at -78°C.
-
Causality: LDA is selected due to its steric bulk, which prevents nucleophilic attack on the ester carbonyl. The -78°C temperature ensures kinetic deprotonation of the alpha-carbon, forming a stable, highly reactive lithium enolate without triggering self-condensation (Claisen condensation).
-
-
Electrophilic Substitution (SN2 Attack):
-
Action: Add 4-chlorobenzyl chloride (1.05 eq) dropwise. (Optional: Add 0.5 eq of DMPU).
-
Causality: 4-chlorobenzyl chloride acts as a potent electrophile. The addition of a polar aprotic co-solvent like DMPU breaks up lithium enolate hexamers/tetramers into more reactive monomers, significantly accelerating the SN2 alkylation step.
-
-
Controlled Warming and Quenching:
-
Action: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Quench strictly with saturated aqueous NH4Cl.
-
Causality: Slow warming drives the reaction to completion. Quenching with a mild proton source (NH4Cl) neutralizes unreacted LDA and protonates any residual enolate without hydrolyzing the newly formed ester.
-
-
Workup and Self-Validation:
-
Action: Extract the aqueous layer with ethyl acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Validation: The protocol is self-validating; if the temperature control in Step 1 fails, TLC will reveal a complex mixture of beta-keto esters (self-condensation byproducts). A clean conversion confirms successful kinetic enolization.
-
Fig 2: Alpha-alkylation workflow for synthesizing this compound.
Derivative Development in Drug Discovery
Once synthesized, this compound serves as a linchpin for generating complex CRTH2 antagonists. The structural divergence into final APIs typically follows three distinct functionalization pathways:
-
Ester Hydrolysis & Amide Coupling: The ethyl ester is saponified using Lithium Hydroxide (LiOH) in a THF/H2O mixture to yield 2-(4-chlorobenzyl)pent-4-enoic acid[5]. This carboxylic acid is subsequently coupled with complex amines (e.g., alpha-methylbenzylamine or quinoxaline derivatives) using standard peptide coupling reagents like HATU or EDC/HOBt[5]. This step builds the core hydrogen-bonding network required to interact with the extracellular loops of the CRTH2 receptor[3].
-
Terminal Alkene Functionalization (Hydroboration-Oxidation): The unactivated terminal double bond of the pent-4-enoate chain is subjected to anti-Markovnikov hydroboration (using BH3·THF), followed by oxidation (H2O2/NaOH) to yield a primary alcohol. This alcohol can be further oxidized to an aldehyde, serving as an electrophilic handle for reductive aminations.
-
Olefin Metathesis: To extend the aliphatic chain or introduce rigid ring systems, the terminal alkene can undergo cross-metathesis with other functionalized olefins using Grubbs' Second Generation Catalyst.
Conclusion & Future Perspectives
The strategic design of small-molecule therapeutics requires building blocks that offer both target-specific pharmacophore features and synthetic versatility. This compound perfectly encapsulates these requirements. By providing a critical lipophilic anchor (the 4-chlorobenzyl group) necessary for CRTH2 receptor binding, alongside a highly modifiable allyl-ester backbone, it has enabled the synthesis of highly potent anti-inflammatory agents[5]. As the clinical understanding of eosinophilic asthma and Th2-driven pathologies continues to evolve, derivatives of this compound will remain foundational in the ongoing search for next-generation, orally bioavailable GPCR modulators.
References
- World Intellectual Property Organization (WIPO) Patent.
-
CRTH2 antagonists in asthma: current perspectives Clinical Pharmacology: Advances and Applications (NIH/PMC). URL:[Link]
-
Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor CRTH2 Journal of Experimental Medicine (Rockefeller University Press). URL:[Link]
-
Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition Molecular Cell (NIH/PMC). URL:[Link]
-
Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2 Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
Sources
- 1. rupress.org [rupress.org]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. WO2012087861A1 - Quinoxalines and aza-quinoxalines as crth2 receptor modulators - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
Methodological & Application
Application Note & Synthesis Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Abstract
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate, a valuable research compound. The synthesis is based on the alkylation of an ester enolate, a robust and well-established transformation in organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers in-depth explanations of the procedural choices, safety considerations, and purification techniques, ensuring a reproducible and efficient synthesis.
Introduction
This compound (CAS No. 1431698-12-2) is a substituted ester with potential applications in medicinal chemistry and materials science as a building block for more complex molecules.[1][2] Its structure incorporates a halogenated aromatic ring and a terminal alkene, making it a versatile scaffold for further chemical modifications. The synthesis of α-allyl-α-aryl esters is a key transformation in organic chemistry, enabling the construction of intricate molecular architectures.[3][4]
This protocol details a reliable method for the synthesis of this compound, starting from the commercially available Ethyl (4-chlorophenyl)acetate. The core of this synthesis is the deprotonation of the α-carbon of the starting ester to form an enolate, which is then alkylated with allyl bromide.
Reaction Scheme
Sources
Alkylation of ethyl pent-4-enoate with 4-chlorobenzyl chloride procedures
Application Note: Precision -Alkylation of Ethyl Pent-4-enoate
Executive Summary
This guide details the protocol for the
Achieving high fidelity in this reaction requires strict kinetic control to prevent self-condensation (Claisen) and double bond migration (isomerization to the thermodynamically stable conjugated ester). This protocol utilizes Lithium Diisopropylamide (LDA) generated in situ at cryogenic temperatures to ensure exclusive mono-alkylation and preservation of the terminal olefin.
Scientific Foundation & Mechanistic Insight
The Challenge of Kinetic vs. Thermodynamic Control
The substrate, ethyl pent-4-enoate, presents two specific challenges:
-
Self-Condensation: Esters possess an electrophilic carbonyl and acidic
-protons. Weak bases (e.g., NaOEt) at room temperature favor thermodynamic equilibrium, leading to -keto esters (Claisen condensation). -
Olefin Isomerization: The terminal double bond (
) is isolated. Prolonged exposure to base or high temperatures can catalyze the migration of the double bond to the position, bringing it into conjugation with the ester.
The Solution: Lithium Enolates
To overcome these issues, we employ LDA in THF at -78°C .
-
Steric Bulk: LDA is too bulky to attack the carbonyl (preventing nucleophilic acyl substitution).
-
Low Temperature: At -78°C, deprotonation is rapid and irreversible (kinetic enolate), preventing equilibration and isomerization.
-
Reactivity: The resulting lithium enolate is highly nucleophilic toward the benzylic halide.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical conversion of substrate to product while suppressing thermodynamic side reactions.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| Ethyl pent-4-enoate | 128.17 | 1.00 | 0.893 | Substrate |
| 4-Chlorobenzyl chloride | 161.03 | 1.20 | 1.57 (solid) | Electrophile |
| Diisopropylamine (DIPA) | 101.19 | 1.20 | 0.717 | Base Precursor |
| n-Butyllithium (n-BuLi) | ~64.06 | 1.15 | (varies, ~2.5M) | Base Precursor |
| THF (Anhydrous) | 72.11 | Solvent | 0.889 | Solvent |
| DMPU (Optional) | 128.17 | 2.0-3.0 | 1.064 | Co-solvent (accelerant) |
Step-by-Step Procedure
Phase 1: In Situ Generation of LDA
Note: Commercial LDA often degrades. Fresh preparation is a Critical Process Parameter (CPP).
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvent Charge: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).
-
Amine Addition: Add diisopropylamine (1.20 equiv) via syringe.
-
Lithiation: Dropwise add n-BuLi (1.15 equiv) over 10 minutes.
-
Observation: Solution typically turns pale yellow.
-
-
Maturation: Stir at 0°C for 15 minutes, then re-cool to -78°C .
Phase 2: Enolate Formation
-
Substrate Addition: Dissolve ethyl pent-4-enoate (1.00 equiv) in a minimal amount of THF (5-10 mL). Add this solution dropwise to the LDA mixture over 15-20 minutes along the side of the flask to pre-cool the solution.
-
Critical: Maintain internal temperature below -70°C to ensure kinetic enolate formation.[1]
-
-
Deprotonation: Stir at -78°C for 45 minutes .
Phase 3: Alkylation
-
Electrophile Addition: Dissolve 4-chlorobenzyl chloride (1.20 equiv) in THF (5 mL). Add dropwise to the enolate solution.
-
Optimization Note: If reaction kinetics are sluggish, add DMPU (2-3 equiv) at this stage to disrupt lithium aggregates and accelerate the
reaction.
-
-
Reaction Progression: Stir at -78°C for 1 hour, then allow the cooling bath to expire, slowly warming the mixture to 0°C over 2-3 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1) or GC-MS. The starting material spot (
) should disappear, replaced by a higher product.
-
Phase 4: Quench & Workup
-
Quench: At 0°C, quench carefully with saturated aqueous
(30 mL). This mild acid prevents basic hydrolysis or isomerization during workup. -
Extraction: Dilute with
or EtOAc. Separate layers. Extract aqueous layer 2x with organic solvent. -
Wash: Wash combined organics with water (1x) and brine (1x).
-
Dry & Concentrate: Dry over
, filter, and concentrate in vacuo.
Phase 5: Purification
-
Flash Chromatography: Purify residue on silica gel using a gradient of Hexanes
5% EtOAc/Hexanes.-
Yield Expectation: 75-85%.
-
Appearance: Colorless to pale yellow oil.
-
Process Workflow Diagram
Figure 2: Operational workflow emphasizing critical decision points and temperature control.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Enolate quenched by moisture or insufficient warming time. | Ensure anhydrous THF; allow reaction to reach 0°C or RT after halide addition. Add DMPU. |
| Claisen Product (Dimer) | Temperature too high during enolization; LDA quality poor. | Maintain -78°C strictly during ester addition. Titrate n-BuLi before use. |
| Dialkylation | Excess base/halide or rapid warming. | Use strict 1.05-1.10 equiv of base. Add halide slowly at -78°C. |
| Isomerized Product | Prolonged exposure to base at RT; acidic workup too strong. | Quench at 0°C. Use |
References
-
Enolate Alkylation Methodology
-
General Procedure for Ester Alkylation
-
Organic Syntheses, Coll. Vol. 9, p. 483 (1998); Vol. 73, p. 181 (1996). Alkylation of Esters and Amides.
-
-
Substrate Data (Ethyl 4-pentenoate)
-
PubChem Compound Summary for CID 74786, Ethyl 4-pentenoate. National Center for Biotechnology Information (2025).
-
-
Electrophile Data (4-Chlorobenzyl chloride)
-
Kinetic Control in Enolates
-
Chemistry LibreTexts. 23.6: Alkylation of the alpha-Carbon via the LDA pathway.
-
Application Note: Base-Catalyzed Hydrolysis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate to Carboxylic Acid
Introduction & Mechanistic Rationale
The transformation of lipophilic esters into their corresponding carboxylic acids is a fundamental operation in pharmaceutical synthesis and drug development. This application note details the robust, base-catalyzed hydrolysis (saponification) of Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS: 1431698-12-2) to yield 2-(4-chlorobenzyl)pent-4-enoic acid .
Designing a reliable protocol for highly lipophilic substrates requires specific mechanistic considerations to ensure complete conversion and high purity:
-
Base Selection (The Lithium Advantage): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard for simple aqueous saponifications, lithium hydroxide (LiOH) is specifically chosen for this protocol. The lithium cation (
) acts as a mild Lewis acid, coordinating with both the ether oxygen of the solvent (THF) and the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, significantly accelerating the nucleophilic attack by the hydroxide ion ()[1]. -
Ternary Solvent System: The reaction utilizes a THF/MeOH/H₂O (1:1:1 v/v/v) solvent system. THF provides the necessary organic solvation for the highly lipophilic this compound, while water dissolves the LiOH. Methanol acts as a crucial phase-bridging cosolvent, breaking the biphasic barrier to create a homogeneous reaction environment, which prevents sluggish reaction rates and incomplete conversion ()[2].
-
Controlled Acidification: Quenching the reaction requires acidification to pH 2. This ensures the intermediate water-soluble lithium carboxylate is fully protonated into the free carboxylic acid, rendering it lipophilic for efficient organic extraction.
Reaction Workflow
Figure 1: Workflow for the hydrolysis of this compound.
Experimental Design & Quantitative Data
The following table outlines the optimized stoichiometry for a standard 10 mmol scale reaction. Using 3.0 equivalents of LiOH ensures that the equilibrium is driven entirely toward the product, compensating for any atmospheric CO₂ absorption by the base.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| This compound | 252.74 | 1.0 | 2.53 g | Starting Material |
| LiOH·H₂O | 41.96 | 3.0 | 1.26 g | Base / Nucleophile |
| Tetrahydrofuran (THF) | - | - | 15 mL | Organic Solvent |
| Methanol (MeOH) | - | - | 15 mL | Phase-bridging Cosolvent |
| Deionized Water | - | - | 15 mL | Aqueous Solvent |
| 1M HCl (aq) | 36.46 | ~3.5 | ~35 mL | Acidifying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20 mL | Extraction Solvent |
Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to guarantee experimental success.
Step 1: Reaction Assembly
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.53 g (10 mmol) of this compound in 15 mL of THF and 15 mL of MeOH. Ensure the starting material is fully dissolved.
-
In a separate vial, dissolve 1.26 g (30 mmol) of LiOH·H₂O in 15 mL of deionized water.
-
Add the aqueous LiOH solution dropwise to the stirring organic mixture at room temperature (20–25 °C). The mixture should remain a homogeneous single phase.
Step 2: Saponification & Monitoring
-
Stir the reaction vigorously at room temperature for 3 to 4 hours.
-
Self-Validating Check (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) solvent system. Co-spot the starting material and the reaction mixture. The starting ester will appear as a high
spot (UV active). The intermediate lithium carboxylate salt will remain stuck at the baseline. Complete disappearance of the high spot confirms 100% conversion.
Step 3: Quenching & Acidification
-
Once conversion is complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, 35 °C water bath) to remove the THF and MeOH.
-
Causality Note: Removing the volatile organic solvents before acidification is critical. It prevents the formation of intractable emulsions during extraction and eliminates the risk of Fischer esterification reversal (re-forming the methyl or ethyl ester) upon the addition of acid.
-
-
Cool the remaining aqueous phase in an ice bath (0–5 °C).
-
Slowly add 1M HCl dropwise while stirring continuously until the solution reaches pH 2.0 (verify strictly with pH indicator paper).
-
Observation: The solution will turn cloudy as the highly lipophilic free carboxylic acid precipitates out of the aqueous phase.
-
Step 4: Extraction & Isolation
-
Transfer the acidic aqueous suspension to a separatory funnel.
-
Extract the product by adding 20 mL of EtOAc. Shake vigorously and vent. Allow the layers to separate and collect the upper organic layer. Repeat this extraction two more times with fresh 20 mL portions of EtOAc.
-
Combine all organic layers and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous
for 15 minutes. -
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(4-chlorobenzyl)pent-4-enoic acid as an oil or solid. Further purification can be achieved via flash column chromatography or recrystallization if required.
Analytical Validation
To confirm the structural integrity of the final 2-(4-chlorobenzyl)pent-4-enoic acid, perform the following analyses:
-
¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the ester ethyl group signals (a distinct quartet at ~4.1 ppm and a triplet at ~1.2 ppm). A new, broad singlet should appear far downfield (~11.0–12.0 ppm), corresponding to the highly deshielded carboxylic acid proton (-COOH).
-
LC-MS (ESI-): The product should exhibit a prominent
peak corresponding to the exact mass of the deprotonated free acid (Expected MW: ~224.68 g/mol ; Target m/z: ~223.1).
References
-
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran Source: Chemical and Pharmaceutical Bulletin (2021, 69(6), 581-584) URL: [Link]
-
Title: Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Source: Organic Syntheses (1926, 6) / National Institute of Informatics URL: [Link]
Sources
Application Notes and Protocols: Strategic Functionalization of the Terminal Alkene in Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Introduction: The Latent Potential of the Terminal Alkene
In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic manipulation of chemical functionalities is paramount. The terminal alkene, a seemingly simple unsaturated hydrocarbon, represents a versatile chemical handle ripe for transformation into a diverse array of functional groups. Its presence within a molecule, such as the model substrate Ethyl 2-(4-chlorobenzyl)pent-4-enoate , offers a gateway to a multitude of synthetic possibilities, enabling the introduction of chirality, the extension of carbon frameworks, and the installation of key pharmacophoric elements. This guide provides a comprehensive overview of established and robust methodologies for the selective functionalization of the terminal alkene in our target molecule, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The strategic importance of terminal alkene functionalization is underscored by its prevalence in modern synthetic chemistry.[1] These reactions allow for the simultaneous installation of functional groups and the extension of hydrocarbon chains, often in a stereoselective manner.[1] The accessibility of terminal alkenes from large-scale industrial processes further enhances their appeal as starting materials.[1]
This document will explore three primary classes of terminal alkene functionalization:
-
Oxidative Transformations: Conversion of the alkene to carbonyls and diols.
-
Hydrofunctionalization: Addition of hydrogen and a heteroatom across the double bond.
-
Carbon-Carbon Bond Forming Reactions: Elaboration of the carbon skeleton.
For each class, we will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss the expected outcomes and potential challenges.
I. Oxidative Transformations: Accessing Carbonyls and Diols
The oxidation of the terminal alkene in this compound provides a direct route to valuable synthetic intermediates, including aldehydes, ketones, and diols.
A. Wacker-Tsuji Oxidation: Synthesis of a Methyl Ketone
The Wacker-Tsuji oxidation is a powerful method for the conversion of terminal alkenes to methyl ketones, a transformation of significant utility in organic synthesis.[2][3] This reaction typically employs a palladium(II) catalyst in the presence of a co-oxidant, such as copper(II) chloride, and water as the nucleophile.[4][5]
Mechanism: The catalytic cycle of the Wacker oxidation has been extensively studied.[2] It commences with the coordination of the alkene to the palladium(II) center.[2] Subsequent nucleophilic attack by water, known as hydroxypalladation, can proceed in either a syn or anti fashion, leading to a key alkylpalladium(II) intermediate.[6] This intermediate then undergoes β-hydride elimination to furnish the enol, which tautomerizes to the more stable ketone product.[6] The reduced palladium(0) is then reoxidized by the copper(II) co-oxidant, which is in turn regenerated by molecular oxygen, completing the catalytic cycle.[4][5]
Experimental Protocol: Wacker-Tsuji Oxidation of this compound
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol, 266.7 mg | Starting material |
| Palladium(II) chloride (PdCl2) | 0.1 mmol, 17.7 mg | Catalyst |
| Copper(I) chloride (CuCl) | 1.0 mmol, 99.0 mg | Co-oxidant (superior to CuCl2)[2] |
| N,N-Dimethylformamide (DMF) | 5 mL | Solvent |
| Water | 0.5 mL | Nucleophile |
| Oxygen | 1 atm (balloon) | Terminal oxidant |
| Temperature | Room Temperature | |
| Reaction Time | 24 hours | Monitor by TLC or GC-MS |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride and copper(I) chloride.
-
Add DMF and water, and stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure complete oxidation of Cu(I) to Cu(II).[2]
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(4-chlorobenzyl)-4-oxopentanoate.
Expected Outcome: The Wacker-Tsuji oxidation of the terminal alkene will yield the corresponding methyl ketone, Ethyl 2-(4-chlorobenzyl)-4-oxopentanoate. The regioselectivity of the Wacker oxidation typically follows Markovnikov's rule, leading to the formation of the methyl ketone from a terminal olefin.[5]
Visualization: Wacker-Tsuji Oxidation Workflow
Sources
- 1. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Wacker process - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of the Ester Moiety in Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Introduction
In the synthesis of complex molecules for pharmaceutical and materials science applications, the selective transformation of a single functional group within a polyfunctional molecule is a paramount challenge. Ethyl 2-(4-chlorobenzyl)pent-4-enoate presents a classic example of this challenge, containing three distinct, reducible moieties: an ester, a terminal alkene, and an aryl chloride. This guide provides a detailed analysis and experimentally-grounded protocols for the chemoselective reduction of the ester group to either its corresponding primary alcohol, (2-(4-chlorobenzyl)pent-4-en-1-ol), or aldehyde, (2-(4-chlorobenzyl)pent-4-enal), while preserving the integrity of the alkene and aryl chloride functionalities. This document is intended for researchers and process chemists seeking robust and reliable methods for similar selective reductions.
Strategic Overview: The Challenge of Chemoselectivity
The primary obstacle in the reduction of this compound is achieving high chemoselectivity. A potential reducing agent must differentiate the target ester group from the alkene and the aryl chloride.
-
Ester Group (-COOEt): The target for reduction. It is less reactive than aldehydes or ketones but can be reduced by powerful hydride donors or under specific catalytic conditions.
-
Alkene Group (-CH=CH₂): Susceptible to reduction by catalytic hydrogenation (e.g., H₂/Pd) and certain reactive hydride species. An ideal reagent will not interact with this isolated double bond.
-
Aryl Chloride (-Ar-Cl): Generally stable to hydride reagents but can undergo hydrogenolysis under harsh catalytic hydrogenation conditions.
This analysis necessitates the use of chemical reducing agents over catalytic hydrogenation, which would likely lead to over-reduction of the alkene. The two most viable pathways involve strong and sterically-hindered metal hydride reagents.
Figure 1: General reaction scheme for the reduction of the target ester.
Comparative Analysis of Key Reducing Agents
The choice of reducing agent is critical and dictates the final product. Lithium aluminum hydride (LiAlH₄) is a powerful, unhindered reagent that typically reduces esters completely to primary alcohols.[1] In contrast, Diisobutylaluminum hydride (DIBAL-H) is a sterically bulky and Lewis acidic reagent that allows for a controlled, partial reduction to the aldehyde, especially at low temperatures.[2][3]
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Product | Primary Alcohol | Aldehyde |
| Mechanism | Nucleophilic Acyl Substitution followed by Aldehyde Reduction[4] | Formation of a stable tetrahedral intermediate at low temp.[5] |
| Equivalents Needed | >2 equivalents[6] | ~1.0 - 1.2 equivalents[7] |
| Typical Temperature | 0 °C to reflux | -78 °C (critical)[7] |
| Selectivity | Excellent. Does not reduce isolated alkenes or aryl chlorides. | Excellent. Preserves most other functional groups.[8] |
| Key Considerations | Highly reactive with protic solvents (water, alcohols). Requires careful quenching. | Temperature control is paramount to prevent over-reduction to the alcohol.[3][7] |
| Workup | Fieser workup (H₂O, NaOH(aq), H₂O) to precipitate aluminum salts. | Quench with methanol at -78°C, followed by aqueous workup (e.g., Rochelle's salt).[7] |
Protocol 1: Complete Reduction to (2-(4-chlorobenzyl)pent-4-en-1-ol) using LiAlH₄
This protocol details the exhaustive reduction of the ester to the primary alcohol. LiAlH₄ is an aggressive hydride donor, ensuring the reaction proceeds past the intermediate aldehyde stage to the final alcohol product.[1][6]
Causality and Mechanistic Insight
The reduction proceeds via a two-step mechanism. First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group to form an aldehyde.[1][4] Because aldehydes are more reactive towards hydride attack than esters, a second equivalent of hydride rapidly reduces the aldehyde to an alkoxide intermediate.[6] A final aqueous workup protonates the alkoxide to yield the primary alcohol.
Figure 2: Simplified mechanism of ester reduction by LiAlH₄.
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add LiAlH₄ (2.5 equivalents) as a powder.
-
Suspend the LiAlH₄ in anhydrous THF (approx. 0.5 M concentration relative to the ester) and cool the slurry to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the stirred LiAlH₄ slurry at 0 °C over 30-60 minutes. Control the addition rate to maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC until all starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
-
A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by silica gel column chromatography if necessary.
Figure 3: Experimental workflow for LiAlH₄ reduction.
Protocol 2: Partial Reduction to (2-(4-chlorobenzyl)pent-4-enal) using DIBAL-H
This protocol describes the partial reduction of the ester to an aldehyde. The key to success is the use of a sterically hindered hydride reagent at a very low temperature to prevent over-reduction.[2][7]
Causality and Mechanistic Insight
DIBAL-H is a Lewis acid due to the empty p-orbital on the aluminum atom.[2] The reaction begins with the coordination of the Lewis acidic aluminum to the Lewis basic carbonyl oxygen of the ester. This coordination activates the carbonyl group for nucleophilic attack by the hydride. After hydride transfer, a stable tetrahedral intermediate is formed.[5] At -78 °C, this intermediate is sufficiently stable to prevent the elimination of the ethoxide group. The reaction is held at this stage until a cold protic quench is introduced, which hydrolyzes the intermediate directly to the aldehyde product.[7] If the reaction is allowed to warm before quenching, the intermediate will collapse to the aldehyde, which is then rapidly reduced by any excess DIBAL-H to the primary alcohol.
Figure 4: Simplified mechanism of ester reduction by DIBAL-H.
Experimental Protocol
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Anhydrous toluene or dichloromethane (DCM)
-
Anhydrous methanol
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice / acetone bath
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add a solution of this compound (1.0 equivalent) in anhydrous toluene (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Slowly add DIBAL-H solution (1.1 equivalents) dropwise via syringe over 30-60 minutes. Maintain the internal temperature strictly below -70 °C throughout the addition.
-
Stir the reaction at -78 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench: While maintaining the temperature at -78 °C, slowly add anhydrous methanol (2-3 equivalents) to quench any excess DIBAL-H. A gas evolution may be observed.
-
Remove the cooling bath and add a saturated solution of Rochelle's salt. Stir the biphasic mixture vigorously at room temperature until the two layers become clear (this can take several hours to overnight and breaks up the aluminum emulsion).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Figure 5: Experimental workflow for DIBAL-H reduction.
References
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011). Master Organic Chemistry. [Link]
-
DIBAL Reducing Agent. (2024). Chemistry Steps. [Link]
-
What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. (2025). Tuoda. [Link]
-
Esters to Alcohols: Hydride Reductions. (2025). JoVE. [Link]
-
DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Chemical Educator. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023). Chemistry Steps. [Link]
-
DIBAL-H: Mechanism and Applications. Scribd. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 7. orgosolver.com [orgosolver.com]
- 8. scribd.com [scribd.com]
Application Note: Precision Functionalization of Ethyl 2-(4-chlorobenzyl)pent-4-enoate via Ruthenium-Catalyzed Metathesis
Executive Summary
This guide details the operational protocols for subjecting Ethyl 2-(4-chlorobenzyl)pent-4-enoate (referred to herein as Substrate A ) to Grubbs-type olefin metathesis. Substrate A represents a critical class of "privileged scaffolds"—
While the terminal alkene of Substrate A classifies it as a rapid-initiating Type I olefin , the bulky
-
Cross-Metathesis (CM): Functionalization with acrylates and styrenes.
-
Self-Metathesis (SM): Homodimerization to symmetric bis-ester linkers.
-
Isomerization Suppression: Critical additive strategies to maintain regioconsistency.
Substrate Analysis & Mechanistic Strategy
Structural Deconstruction
Substrate A possesses a terminal alkene separated from a quaternary-like center by a single methylene spacer.
-
Reactive Handle: Terminal alkene (
-unsaturation relative to carbonyl). -
Steric Environment: The
-position bears a 4-chlorobenzyl group and an ethyl ester. While the alkene is terminal, the proximal bulk can retard the formation of the ruthenacyclobutane intermediate if the catalyst ligand sphere is too crowded. -
Electronic Bias: The 4-chlorobenzyl group is electron-withdrawing but chemically orthogonal to metathesis, allowing for subsequent Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on the aryl chloride post-metathesis.
Catalyst Selection Matrix
For this substrate, Second-Generation (G2/HG2) catalysts are required due to their increased thermal stability and tolerance for the steric bulk at the
| Catalyst | Designation | Suitability for Substrate A | Recommendation |
| Grubbs Gen I | G1 | Low. Likely to decompose before high conversion due to steric bulk. | Not Recommended |
| Grubbs Gen II | G2 | High. Excellent propagation rate; ideal for homodimerization. | Primary Choice for SM |
| Hoveyda-Grubbs II | HG2 | Very High. "Boomerang" mechanism allows regeneration; ideal for difficult CM partners. | Primary Choice for CM |
Experimental Protocols
Protocol A: Cross-Metathesis (CM) with Acrylates
Target: Synthesis of
Reagents:
-
Substrate A: 1.0 equiv (0.2 M final concentration)
-
Partner: Methyl Acrylate or tert-Butyl Acrylate (3.0 – 5.0 equiv)
-
Catalyst: Hoveyda-Grubbs 2nd Gen (HG2) (2.5 – 5.0 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Workflow:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of positive Nitrogen or Argon pressure.
-
Degassing (Critical): Dissolve Substrate A and the acrylate partner in anhydrous DCM. Sparge the solution with Argon for 15 minutes to remove dissolved Oxygen (a catalyst poison).
-
Catalyst Addition:
-
Solid Method: Add HG2 catalyst in one portion against positive Argon flow.
-
Solution Method (Preferred): Dissolve HG2 in a minimal amount of degassed DCM and add via syringe to the reaction mixture.
-
-
Reaction: Heat the mixture to reflux (40°C) for 4–12 hours.
-
Note: The excess acrylate drives the equilibrium toward the cross-product and prevents homodimerization of Substrate A.
-
-
Quenching: Once TLC/LC-MS indicates consumption of Substrate A, remove from heat. Add Ethyl Vinyl Ether (50 equiv relative to catalyst) and stir for 30 minutes. This cleaves the active Ru-carbene, forming a catalytically inactive Fischer carbene.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).
Protocol B: Self-Metathesis (Homodimerization)
Target: Synthesis of symmetric bis-4-chlorobenzyl 1,8-diesters.
Reagents:
-
Substrate A: 1.0 equiv (0.5 M – High concentration favors dimerization)
-
Catalyst: Grubbs 2nd Gen (G2) (1.0 – 2.0 mol%)[1]
-
Solvent: DCM or Toluene (if higher T required).
Workflow:
-
Setup: Prepare a concentrated solution of Substrate A in degassed DCM.
-
Initiation: Add G2 catalyst (1 mol%).
-
Ethylene Removal: Connect the reaction vessel to a bubbler or perform under a weak vacuum (static vacuum) to actively remove the ethylene byproduct. This drives the equilibrium forward (Le Chatelier's principle).
-
Monitoring: Monitor by TLC. If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%).
Troubleshooting & Optimization: The Isomerization Challenge
A common failure mode with
Diagnostic: LC-MS shows a mass peak identical to the product but with a different retention time; NMR shows loss of terminal vinyl protons.
Corrective Action: Add 1,4-Benzoquinone (10–20 mol% relative to catalyst) to the reaction mixture before adding the catalyst. Benzoquinone acts as a hydride scavenger, preventing the isomerization pathway without inhibiting the metathesis cycle [1].
Visualizations
Mechanistic Pathway & Decision Logic
The following diagram illustrates the decision logic for catalyst and condition selection based on the desired outcome (CM vs. SM).
Caption: Decision matrix for optimizing metathesis conditions for Substrate A, highlighting catalyst selection and isomerization suppression strategies.
Reaction Coordinate & Species
Caption: Simplified catalytic cycle showing the critical 14-electron active species generation required for sterically demanding substrates.
References
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2][3] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370.
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010).[4] Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787.
-
Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008).[5] Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins.[4][5] Organic Letters, 10(3), 441–444.[5]
Sources
- 1. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
Application Note & Protocol: Scalable Production of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
For: Researchers, scientists, and drug development professionals.
Abstract
Introduction and Strategic Overview
Ethyl 2-(4-chlorobenzyl)pent-4-enoate possesses a unique combination of functional groups: an ester, a terminal alkene, and a chlorinated aromatic ring. This trifecta of reactivity makes it an attractive building block for the synthesis of more complex molecules, potentially for use in drug discovery and the development of novel agrochemicals. The scalable production of this compound is therefore of significant interest.
The synthetic strategy outlined herein is a two-stage process designed for scalability and efficiency:
-
Stage 1: Fischer Esterification. Synthesis of the starting material, ethyl pent-4-enoate, from commercially available 4-pentenoic acid and ethanol. This is a classic, cost-effective, and scalable esterification reaction.
-
Stage 2: Alpha-Alkylation. The core transformation involves the deprotonation of the α-carbon of ethyl pent-4-enoate to form an enolate, followed by nucleophilic attack on 4-chlorobenzyl bromide. This C-C bond-forming reaction is a reliable method for introducing the desired benzyl group.
This approach was chosen for its reliance on well-understood reactions, the availability of starting materials, and its amenability to large-scale production with appropriate process controls.
Overall Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis for this compound.
Application Notes and Protocols: Catalytic Hydrogenation of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical reaction in organic synthesis, crucial for the reduction of unsaturated compounds.[1] This process involves the addition of hydrogen (H₂) across double or triple bonds, typically in the presence of a metal catalyst.[1][2] This application note provides a comprehensive guide to the selective hydrogenation of the terminal alkene in Ethyl 2-(4-chlorobenzyl)pent-4-enoate to yield Ethyl 2-(4-chlorobenzyl)pentanoate. This transformation is a key step in the synthesis of various organic molecules and pharmaceutical intermediates. The protocol detailed herein emphasizes safety, efficiency, and reproducibility, making it suitable for researchers, scientists, and professionals in drug development.
The selective reduction of an alkene in the presence of an aromatic chloride presents a common challenge in synthetic chemistry. The choice of catalyst and reaction conditions is paramount to avoid the undesired hydrogenolysis of the carbon-chlorine bond. This guide will focus on the use of palladium on carbon (Pd/C) as the catalyst, a versatile and common choice for such transformations.[3][4]
Reaction Mechanism and Rationale
The catalytic hydrogenation of an alkene on a heterogeneous metal catalyst surface, such as palladium on carbon, follows a well-established mechanism.[1][5] The process begins with the adsorption of molecular hydrogen onto the surface of the palladium catalyst, leading to the dissociation of the H-H bond and the formation of metal-hydride bonds.[2][5] The alkene substrate also adsorbs onto the catalyst surface. The reaction then proceeds through the stepwise transfer of two hydrogen atoms from the catalyst surface to the two carbons of the double bond, resulting in a saturated alkane.[1][5] This addition typically occurs in a syn fashion, where both hydrogen atoms add to the same face of the double bond.[2][6]
The choice of a palladium catalyst is based on its high activity and selectivity for the hydrogenation of carbon-carbon multiple bonds.[3] While other catalysts like platinum and nickel are also effective, palladium often provides a good balance of reactivity and selectivity, minimizing side reactions such as the reduction of the ester group or the hydrodechlorination of the chlorobenzyl moiety.[3][4] The use of a solid support like activated carbon provides a high surface area for the catalyst, enhancing its efficiency.[6]
Reaction Pathway Visualization
Caption: Reaction scheme for the catalytic hydrogenation.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the catalytic hydrogenation of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material. |
| Palladium on Carbon (Pd/C) | 10 wt% | Commercially Available | Catalyst. Handle with care as it can be pyrophoric.[7] |
| Ethyl Acetate | Anhydrous | Commercially Available | Reaction solvent.[8] |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing agent. Highly flammable.[9] |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Gas Supplier | Inert gas for purging.[10] |
| Celite® 545 | --- | Commercially Available | Filtration aid. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
| Tetramethylsilane (TMS) | NMR Grade | Commercially Available | Internal standard for NMR.[11] |
Equipment
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup or hydrogenation apparatus (e.g., Parr hydrogenator)[12]
-
Vacuum/inert gas manifold (Schlenk line)[13]
-
Büchner funnel and filter flask
-
Rotary evaporator
-
NMR spectrometer (400 MHz or higher recommended)[11]
-
Gas chromatograph-mass spectrometer (GC-MS)
Safety Precautions
Catalytic hydrogenation reactions carry inherent risks, primarily due to the high flammability of hydrogen gas and the pyrophoric nature of some catalysts like palladium on carbon.[7][9]
-
Always perform the reaction in a well-ventilated fume hood. [10]
-
Keep flammable materials away from the reaction setup. [14]
-
Ensure all glassware is free of cracks and defects. [13]
-
Use a blast shield, especially for reactions under pressure. [15]
-
Never allow the catalyst to dry completely, especially after it has been exposed to hydrogen. [14]
-
Properly quench and dispose of the used catalyst. [7]
-
Familiarize yourself with the location and use of fire safety equipment, including a Class ABC fire extinguisher. [14]
Step-by-Step Procedure
Reaction Setup and Execution
-
Flask Preparation: In a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).[16]
-
Inert Atmosphere: Assemble the flask on a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7][17]
-
Solvent and Substrate Addition: Under a positive flow of inert gas, add the solvent (e.g., ethyl acetate).[12] Then, add the this compound substrate to the flask.
-
Hydrogen Introduction:
-
Balloon Method: Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.[12] Leave the hydrogen balloon attached to the flask via a three-way stopcock. For larger scale reactions, multiple balloons or a continuous supply may be necessary.[16]
-
Parr Hydrogenator: If using a high-pressure apparatus, follow the manufacturer's instructions for charging the vessel with the reaction mixture and pressurizing with hydrogen to the desired pressure (e.g., 50 psi).[15]
-
-
Reaction: Begin vigorous stirring of the reaction mixture at room temperature. The reaction progress can be monitored by the consumption of hydrogen (pressure drop in a sealed system) or by analytical techniques.
-
Monitoring: To monitor the reaction, first, carefully replace the hydrogen atmosphere with an inert gas.[14] An aliquot of the reaction mixture can then be withdrawn and analyzed by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][18]
Work-up and Purification
-
Reaction Quenching: Once the reaction is complete (as determined by monitoring), carefully vent the excess hydrogen and purge the reaction flask with an inert gas several times.[10][17]
-
Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel. Under a stream of inert gas if possible, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[12][15] It is crucial to keep the Celite pad and the catalyst wet with the solvent at all times to prevent ignition. [9][14] Wash the filter cake with additional solvent (ethyl acetate) to ensure complete recovery of the product.
-
Quenching the Catalyst: Immediately after filtration, carefully transfer the wet Celite/catalyst mixture to a separate container and submerge it in water.[5][7] This deactivates the catalyst for safe disposal.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.
Characterization of the Product
The final product, Ethyl 2-(4-chlorobenzyl)pentanoate, should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The disappearance of the signals corresponding to the terminal alkene protons (typically in the range of 4.9-5.9 ppm) and the appearance of a new methyl group signal (a triplet around 0.9 ppm) are indicative of a successful hydrogenation.[11][19]
-
¹³C NMR Spectroscopy: The disappearance of the sp² carbon signals of the alkene (around 115 and 138 ppm) and the appearance of new sp³ carbon signals will be observed.[20]
-
GC-MS: This technique can be used to confirm the molecular weight of the product and to assess its purity.[18]
Troubleshooting
Caption: A decision tree for troubleshooting common issues.
References
-
HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Hydrogenation. (n.d.). University of Rochester. Retrieved from [Link]
-
Hydrogenation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. Retrieved from [Link]
-
How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Applied Catalysts. Retrieved from [Link]
-
Reddy, K. M., et al. (2007). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. Synthetic Communications, 37(12), 1965-1970. Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety, 27(4), 241-248. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
3.2.3 – Hydrogenation of Alkenes. (n.d.). In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Open Library Publishing Platform. Retrieved from [Link]
-
Mitsudome, T., et al. (2016). Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts. ACS Catalysis, 6(4), 2337-2342. Retrieved from [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). The University of Tokyo. Retrieved from [Link]
-
Standard Operating Procedures. (n.d.). The Sarpong Group, UC Berkeley. Retrieved from [Link]
-
Watanabe, A., et al. (2016). Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. Analytical Chemistry, 88(10), 5462-5468. Retrieved from [Link]
-
Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier. (n.d.). Frontier-Lab. Retrieved from [Link]
-
Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. (2016). Request PDF. Retrieved from [Link]
-
Wang, H., et al. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. Retrieved from [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. Retrieved from [Link]
-
Headspace GC-MS with hydrogen hampered by hydrogenation. (2021, November 2). Wiley Analytical Science. Retrieved from [Link]
-
Werkmeister, S., et al. (2015). Hydroboration of Terminal Alkenes and trans-1,2-Diboration of Terminal Alkynes Catalyzed by a Manganese(I) Alkyl Complex. Angewandte Chemie International Edition, 54(30), 8889-8892. Retrieved from [Link]
-
Shaughnessy, K. H., & Viciu, M. S. (2022). Palladium-catalyzed hydrogenations in dichloromethane. Synthetic Communications, 52(17), 1269-1275. Retrieved from [Link]
-
Hydrogenation of alkenes. (2015, August 15). Chemguide. Retrieved from [Link]
-
Palladium-catalyzed hydrogenations in dichloromethane. (2022, September 1). Synthetic Communications. Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]
-
GC-MS analysis of hydrogenation products. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
- Catalytic hydrogenation of esters of aromatic monocarboxylic acids to aryl-substituted methanols. (1965). Google Patents.
-
Al-Qahtani, M. H., & El-Faham, A. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6, 1-7. Retrieved from [Link]
-
Ethyl 2-pent-4-enoxyprop-2-enoate. (n.d.). PubChem. Retrieved from [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. (2006, August 25). Beilstein Journals. Retrieved from [Link]
-
An Introduction to NMR on Ethyl Crotonate Molecules. (2014, September 15). AZoM. Retrieved from [Link]
-
How is the structure of ethyl ethanoate consistent with the NMR spectrum? (2021, March 25). Quora. Retrieved from [Link]
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Application Note: Microwave-Assisted Synthesis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Executive Summary
This application note details a robust, high-throughput protocol for the synthesis of This compound , a versatile building block for pharmaceutical intermediates. Traditional thermal methods for synthesizing
By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time from days to under 2 hours while improving yield and purity. The method utilizes a sequential alkylation strategy on a malonic ester scaffold, followed by a microwave-accelerated Krapcho decarboxylation.
Key Advantages:
-
Speed: Alkylation steps reduced from 12 h to 15 min; decarboxylation reduced from 24 h to 30 min.
-
Selectivity: Phase-Transfer Catalysis (PTC) under microwave irradiation suppresses dialkylation side products.
-
Scalability: Protocol is validated for 1 mmol to 50 mmol scales.
Retrosynthetic Analysis & Strategy
The target molecule is an ethyl ester with a quaternary carbon at the
Reaction Scheme
Figure 1: Retrosynthetic pathway utilizing sequential microwave-assisted alkylation and decarboxylation.
Experimental Protocol
Materials & Equipment[1]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of 300W / 250°C / 20 bar.
-
Vessels: 10 mL and 35 mL pressure-sealed glass vials with Teflon/silicone septa.
-
Reagents: Diethyl malonate (99%), 4-Chlorobenzyl chloride (98%), Allyl bromide (99%), Potassium carbonate (anhydrous), Tetrabutylammonium bromide (TBAB), Sodium chloride (NaCl), DMSO (anhydrous).
Step 1: Synthesis of Diethyl 2-(4-chlorobenzyl)malonate
This step utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) to avoid the use of hazardous bases like NaH.
-
Setup: In a 35 mL microwave vial, charge Diethyl malonate (1.60 g, 10 mmol), 4-Chlorobenzyl chloride (1.61 g, 10 mmol), K₂CO₃ (2.07 g, 15 mmol), and TBAB (0.32 g, 1 mmol).
-
Solvent: Add Acetone (10 mL). Note: Acetone is an excellent microwave absorber and works well for PTC.
-
Irradiation: Seal the vial and irradiate using the "Dynamic" method:
-
Temp: 100°C
-
Power: Max 200W
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. The crude oil is sufficiently pure (>95% by GC) for the next step.
-
Yield: ~92% (2.61 g).
-
Step 2: Synthesis of Diethyl 2-allyl-2-(4-chlorobenzyl)malonate
The second alkylation requires slightly more forcing conditions due to the steric bulk of the mono-substituted malonate.
-
Setup: Dissolve the crude intermediate from Step 1 (2.84 g, ~10 mmol) in Acetonitrile (10 mL) in a fresh 35 mL vial.
-
Reagents: Add Allyl bromide (1.45 g, 12 mmol), K₂CO₃ (2.76 g, 20 mmol), and TBAB (0.32 g, 1 mmol).
-
Irradiation:
-
Temp: 120°C
-
Power: Max 250W
-
Hold Time: 20 minutes
-
-
Workup: Filter salts, remove solvent. Partition residue between Water/EtOAc. Dry organic layer (MgSO₄) and concentrate.
-
Yield: ~88% (2.85 g).
-
Step 3: Krapcho Decarboxylation to Target
The classic Krapcho decarboxylation uses cyanide or chloride salts in DMSO to cleave one ester group via an SN2 attack, followed by spontaneous decarboxylation. Microwave heating accelerates this rate-limiting step by 50-100x.
-
Setup: In a 10 mL microwave vial, dissolve the diester (1.62 g, 5 mmol) in DMSO (5 mL).
-
Reagents: Add NaCl (0.35 g, 6 mmol) and Water (0.18 mL, 10 mmol). Water is critical to protonate the enolate intermediate.
-
Irradiation:
-
Temp: 170°C
-
Power: Max 300W
-
Hold Time: 30 minutes
-
Pressure Note: Ensure the vessel is rated for >15 bar, as CO₂ generation and solvent vapor will build pressure.
-
-
Workup: Pour reaction mixture into Brine (50 mL) and extract with Et₂O (3 x 20 mL). Wash combined organics with water (to remove DMSO), dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 95:5).
-
Final Yield: 81% (1.02 g).
-
Appearance: Clear, colorless oil.
-
Results & Data Analysis
Process Efficiency Comparison
| Parameter | Thermal Reflux Method | Microwave Protocol | Improvement |
| Step 1 Time | 8 hours (Acetone reflux) | 15 mins | 32x Faster |
| Step 2 Time | 12 hours (ACN reflux) | 20 mins | 36x Faster |
| Step 3 Time | 24 hours (DMSO, 160°C) | 30 mins | 48x Faster |
| Total Yield | 55 - 60% | 65 - 72% | +15% Yield |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | Green Chem |
Spectral Validation (Representative Data)
-
¹H NMR (400 MHz, CDCl₃):
7.28 (d, J=8.4 Hz, 2H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 5.75 (ddt, 1H, =CH-), 5.05 (m, 2H, =CH₂), 4.12 (q, J=7.1 Hz, 2H, O-CH₂-), 2.95 (dd, 1H, Ar-CH₂-), 2.75 (m, 1H, -CH), 2.65 (dd, 1H, Ar-CH₂-), 2.35 (m, 2H, Allyl-CH₂), 1.22 (t, J=7.1 Hz, 3H, CH₃). -
Interpretation: The loss of the malonate proton (~3.5 ppm) and the integration of the ethyl ester protons (2H, 3H) vs the benzyl/allyl groups confirms the mono-decarboxylation.
Troubleshooting & Critical Parameters
Workflow Logic Diagram
Figure 2: Operational workflow with quality control checkpoints.
Common Pitfalls
-
Pressure Limits: Step 3 generates CO₂ gas. Do not fill microwave vials more than 50% volume. Use a vessel with a pressure release rating of at least 20 bar.
-
Incomplete Decarboxylation: If the reaction stalls, add an additional 0.5 eq of LiCl or NaCl. The halide ion is the catalyst for the dealkylation step.[1]
-
Hydrolysis: Excess water in Step 3 can lead to the carboxylic acid instead of the ester. Adhere strictly to the stoichiometry (2-3 eq of water is sufficient).
References
-
Microwave-Assisted Organic Synthesis (General): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[2] Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Microwave Alkylation of Active Methylenes: Bogdal, D., Jaskot, K. (2000). Microwave-assisted phase-transfer catalytic alkylation of active methylene compounds. Synthetic Communications, 30(18), 3341-3352. Link
-
Microwave Krapcho Decarboxylation: Mason, J. D., & Murphree, S. S. (2013).[3][4] Microwave-Assisted Aqueous Krapcho Decarboxylation.[5][4][6] Synlett, 24(11), 1391-1394.[3] Link
-
Target Molecule Data: CAS Registry No. 1431698-12-2.[7][8] SciFinder / Chemical Abstracts Service.
Sources
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CAS号 1431698-12-2 - 摩熵化学 [molaid.com]
- 8. Enpat | Sigma-Aldrich [sigmaaldrich.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS 1431698-12-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Core Synthesis Strategy: α-Alkylation of an Ester Enolate
The most direct and commonly employed route for synthesizing this compound involves the α-alkylation of an ester enolate. This strategy consists of two primary steps: the deprotonation of a parent ester, ethyl pent-4-enoate, to form a nucleophilic enolate, followed by its reaction with an electrophilic benzyl halide.
While conceptually straightforward, achieving high yields requires precise control over reaction conditions to mitigate side reactions. This guide will focus on troubleshooting and optimizing this specific pathway.
Reaction Workflow Diagram
Caption: Key stages in the synthesis of this compound via enolate alkylation.
Recommended Experimental Protocol
This protocol outlines a standard procedure for the synthesis. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Ethyl pent-4-enoate (1.0 eq.)
-
Diisopropylamine (1.1 eq.), freshly distilled
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq.)
-
4-Chlorobenzyl bromide (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of ethyl pent-4-enoate (1.0 eq.) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The formation of a stable lithium enolate is crucial for this reaction.[1]
-
Alkylation: Add a solution of 4-chlorobenzyl bromide (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Enolate Formation: The base may be weak, or its stoichiometry incorrect. Moisture in the reaction can quench the base and enolate.[2] | Action: Use a strong, non-nucleophilic base like freshly prepared LDA. Ensure all glassware is flame-dried and solvents are anhydrous. Verify the concentration of your n-BuLi solution via titration. |
| 2. Inactive Alkylating Agent: The 4-chlorobenzyl bromide may have degraded over time. | Action: Use freshly purified or commercially available high-purity 4-chlorobenzyl bromide. Consider using the more stable 4-chlorobenzyl chloride, though the reaction may be slower. | |
| 3. Low Reaction Temperature: While enolate formation requires low temperatures, the subsequent alkylation step may be too slow at -78 °C. | Action: After adding the alkylating agent at -78 °C, allow the reaction to warm gradually to room temperature and stir for an extended period (12-24 hours) to drive the reaction to completion.[2] | |
| Multiple Spots on TLC (Significant Byproducts) | 1. O-Alkylation: The enolate reacts at the oxygen atom instead of the desired α-carbon. This is more common with "harder" electrophiles and in more polar, coordinating solvents. | Action: Use a less polar solvent or add a coordinating agent like HMPA (use with extreme caution due to toxicity) to favor C-alkylation. However, THF is generally a good solvent for this purpose. The choice of a lithium counter-ion (from LDA) typically favors C-alkylation. |
| 2. Poly-alkylation: The product enolate reacts with another molecule of the alkylating agent. | Action: Use a slight excess of the starting ester relative to the base, or add the alkylating agent slowly to a solution of the fully formed enolate to maintain a low concentration of the electrophile. | |
| 3. Self-Condensation (Claisen Condensation): The enolate reacts with the carbonyl group of another molecule of the starting ester. | Action: This is minimized by using a strong, non-nucleophilic, sterically hindered base like LDA and maintaining a low temperature (-78 °C) during enolate formation to ensure rapid and complete deprotonation before side reactions can occur. | |
| Product Decomposes During Purification | 1. Sensitivity to Silica Gel: The ester functional group or other parts of the molecule may be sensitive to the acidic nature of standard silica gel. | Action: Minimize the time the product is on the column. Use a neutral or deactivated silica gel for chromatography. Alternatively, consider purification by distillation under reduced pressure if the product is thermally stable.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is Lithium Diisopropylamide (LDA) the recommended base for this reaction? A1: LDA is a strong, sterically hindered, non-nucleophilic base. Its strength ensures rapid and quantitative deprotonation of the ester's α-carbon, minimizing self-condensation side reactions. Its steric bulk prevents it from acting as a nucleophile and attacking the ester's carbonyl group.
Q2: What is the critical role of maintaining the temperature at -78 °C during enolate formation? A2: Low temperatures are essential for several reasons. They enhance the kinetic stability of the ester enolate, preventing decomposition or side reactions. Furthermore, -78 °C ensures that the deprotonation is much faster than any potential nucleophilic attack by the base on the ester carbonyl or self-condensation between ester molecules.
Q3: Besides direct alkylation, are there alternative synthetic routes to this molecule? A3: Yes, other advanced methods could be employed. One notable alternative is the Ireland-Claisen rearrangement .[4][5] This[3][3]-sigmatropic rearrangement of an allylic ester silyl ketene acetal could form the desired carbon-carbon bond with high stereoselectivity. Another powerful method is the palladium-catalyzed asymmetric allylic alkylation (AAA) , which is highly effective for forming C(sp³)–C(sp³) bonds using preformed enolates.[1][6][7] However, for this specific target, direct alkylation remains the most straightforward approach.
Q4: How can I confirm the successful synthesis of this compound? A4: Standard spectroscopic methods are used for characterization.
-
¹H NMR: Expect to see characteristic signals for the ethyl ester (a triplet and a quartet), the terminal vinyl group (multiplets around 5-6 ppm), the benzylic protons (a doublet), and the aromatic protons of the chlorobenzyl group. The proton at the newly formed stereocenter (C2) will appear as a multiplet.
-
¹³C NMR: Key signals will include the ester carbonyl carbon (~170-175 ppm), aromatic carbons (with the carbon attached to chlorine showing a distinct shift), and the sp² carbons of the vinyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₄H₁₇ClO₂) should be observed, along with a characteristic isotopic pattern for the chlorine atom.
-
IR Spectroscopy: Look for a strong C=O stretch for the ester (~1730 cm⁻¹) and C=C stretching for the aromatic ring and the alkene.
Q5: My reaction yield is consistently low (~30%). What is the single most important parameter to re-optimize? A5: The most critical parameter is almost always the quality and stoichiometry of your base and the strict exclusion of moisture . Ensure your diisopropylamine is freshly distilled, your solvent is truly anhydrous, and the concentration of your n-BuLi is accurately known. Titrating your n-BuLi solution before use is a common practice in research labs to ensure accurate stoichiometry, which is fundamental to achieving high yields in enolate chemistry.
References
-
Claisen Rearrangement. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
-
Hiersemann, M. (n.d.). The Claisen Rearrangement. University of Regensburg. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting common side reactions in Ethyl 2-amino-5-methylhex-4-enoate synthesis.
-
Wikipedia. (2023). Claisen rearrangement. In Wikipedia. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions. [Data table].
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Braun, M. (2018). Asymmetric Allylic Alkylation of Non-Stabilized Lithium Enolates of Acyclic Ketones and Carboxylic Acid Derivatives. Organic Syntheses, 95, 364-383. Retrieved from [Link]
- Hiersemann, M., & Nubbemeyer, U. (Eds.). (2007).
-
ChemBK. (n.d.). This compound. Shanghai Amole Biotechnology Co., Ltd. Retrieved from [Link]
- Ando, K., Takao, M., Oyama, I., & Furuta, K. (2018). ONE-POT PREPARATION OF ETHYL 2(Z)-4-(ANILINOXY)- PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION AND THE STUDY ON ITS CYCLIZATION REACTION. HETEROCYCLES, 96(9), 1592.
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]
- Wolf, J., & Helmchen, G. (2020).
- Trost, B. M. (2004). Pd-Catalyzed Enantioselective Allylic Substitution: New Strategic Options for the Total Synthesis of Natural Products.
-
StudySmarter. (n.d.). Catalytic Allylic Alkylation. Retrieved from [Link]
- Trost, B. M. (2014). Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. Israel Journal of Chemistry, 54(4), 485–505.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 3,4-dimethylpent-2-enoate.
- Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1346–1353.
- BenchChem. (2025). Improving the yield of reactions with Diethyl 2-methyl-3-oxopentanedioate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Purification of Ethyl 2-(4-chlorobenzyl)pent-4-enoate by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Ethyl 2-(4-chlorobenzyl)pent-4-enoate by column chromatography. Drawing from established principles and field experience, this document offers detailed troubleshooting, frequently asked questions, and a comprehensive experimental protocol to ensure the successful isolation of your target compound.
Introduction to the Purification Challenge
This compound is a moderately polar compound, the purification of which is critical for ensuring the integrity of subsequent synthetic steps or biological assays. Column chromatography is the method of choice for this task, leveraging the differential partitioning of the target compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.[1]
The primary challenges in this purification arise from:
-
Similar Polarity of Impurities: Starting materials or byproducts, such as unreacted ethyl pent-4-enoate or 4-chlorobenzyl halide, may have polarities close to the product, complicating separation.
-
Compound Stability: The ester and pentenoate functionalities may be susceptible to hydrolysis or isomerization on acidic silica gel.[2]
-
Method Optimization: Selecting the appropriate solvent system and column parameters is crucial for achieving high resolution and yield.
This guide is structured to address these challenges proactively, providing a self-validating framework for your purification workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My compound won't move from the origin (Rf ≈ 0) on the TLC plate, even with a relatively polar solvent system.
-
Potential Cause: The solvent system is still too non-polar for your compound. While this compound is moderately polar, a solvent system dominated by hexane may not be sufficient to displace it from the silica gel.
-
Solution: Systematically increase the polarity of the mobile phase.[3] A common and effective solvent system for compounds of this nature is a mixture of hexanes and ethyl acetate.[4]
-
Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Incrementally increase the ethyl acetate concentration (e.g., to 90:10, 85:15) until the desired Rf value is achieved.
-
For highly polar impurities, a more polar solvent like methanol in dichloromethane might be necessary, but use sparingly as methanol can dissolve silica gel at concentrations above 10%.[4]
-
Problem 2: All my spots (product and impurities) are running at the solvent front (Rf ≈ 1).
-
Potential Cause: The eluent is too polar. The solvent is interacting so strongly with the compounds that it prevents them from adsorbing to the stationary phase, resulting in no separation.[5]
-
Solution: Decrease the polarity of the eluent.
-
If you are using a high concentration of ethyl acetate, reduce it significantly.
-
Start with a very non-polar solvent like pure hexane or a 98:2 hexane/ethyl acetate mixture and gradually increase polarity until you see separation. The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4 for optimal column separation.[6][7]
-
Problem 3: I'm seeing significant band tailing or streaking in my collected fractions.
-
Potential Cause 1: Column Overloading. You have loaded too much crude material onto the column for its size. This saturates the stationary phase, leading to poor separation and tailing bands.[8]
-
Potential Cause 2: Compound Degradation. The slightly acidic nature of standard silica gel can cause sensitive compounds, like some esters, to decompose or isomerize during the lengthy elution process.
-
Solution: Consider deactivating the silica gel. This can be done by preparing the silica slurry in a solvent system containing a small amount (0.5-1%) of triethylamine.[2] This neutralizes the acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.
-
-
Potential Cause 3: Poor Column Packing. The presence of air bubbles or channels in the silica bed will cause an uneven flow of the mobile phase, leading to distorted bands.[11][12]
-
Solution: Ensure the column is packed carefully and homogeneously. The "slurry packing" method is generally preferred. Always tap the column gently during packing to dislodge air bubbles and ensure a uniform bed.[12] Never let the solvent level drop below the top of the silica bed, as this will cause cracking and channeling.
-
Problem 4: The separation looked good on TLC, but the column chromatography yielded mixed fractions.
-
Potential Cause: The relationship between TLC Rf and column elution is not always perfectly linear, especially if the TLC chamber was not fully saturated with solvent vapor. The larger scale of the column can also highlight separation issues not obvious on a small TLC plate.
-
Solution:
-
Optimize Rf: The ideal Rf value for the target compound on TLC before running a column is approximately 0.2-0.4.[6] This range provides the best balance for good separation on a column. The elution volume in column volumes (CV) can be estimated by the equation CV = 1/Rf.[7] A lower Rf provides a larger separation window (ΔCV) between compounds.
-
Use a Gradient Elution: Instead of an isocratic (single solvent mixture) elution, a gradient elution can improve separation. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, and finally, use a more polar system to wash off highly polar impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the initial solvent system for my TLC analysis?
A1: Based on the structure of this compound (an ester with an aromatic ring and an alkene), it is a moderately polar compound. A good starting point for method development is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[4]
-
Recommended Starting Point: Begin with a 4:1 (80:20) mixture of Hexane:Ethyl Acetate.
-
Adjustment:
Q2: What are the likely impurities from the synthesis of this compound?
A2: A likely synthesis involves the alkylation of an enolate derived from a pentenoate ester.[13][14] Potential impurities include:
-
Unreacted Starting Materials: Ethyl pent-4-enoate and 4-chlorobenzyl bromide (or chloride).
-
Dialkylated Product: A product where a second 4-chlorobenzyl group has been added.
-
Byproducts from side reactions: Depending on the base and conditions used.
These impurities will have different polarities, which is the basis for their separation by chromatography.
Q3: Should I use dry loading or wet loading for my sample?
A3: For most applications, dry loading is preferred as it often leads to sharper bands and better resolution.
-
Dry Loading: The crude product is pre-adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure to yield a dry, free-flowing powder, which is then carefully added to the top of the packed column.[15]
-
Wet Loading: The crude product is dissolved in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully pipetted onto the top of the column.[6] This method is faster but risks broadening the initial sample band if too much or too strong a solvent is used for dissolution.[16]
Q4: How fast should I run my column (flow rate)?
A4: The optimal flow rate depends on whether you are running traditional gravity chromatography or flash chromatography.
-
Gravity Chromatography: The flow rate is determined by gravity. It should be fast enough to prevent band broadening due to diffusion but slow enough to allow for equilibrium between the stationary and mobile phases.[15]
-
Flash Chromatography: Positive pressure (typically from compressed air or nitrogen) is used to push the solvent through the column more quickly.[17] A typical flow rate results in the solvent level dropping by about 2 inches per minute. The key is to maintain a consistent flow rate throughout the purification.[15]
Experimental Protocol: Flash Chromatography Purification
This protocol provides a self-validating workflow for the purification of this compound.
Step 1: TLC Method Development
-
Prepare several TLC developing chambers with different solvent systems (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Dissolve a small sample of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture on a TLC plate and develop it in the prepared chambers.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Identify the solvent system that provides good separation between the product and impurities, with the product spot having an Rf value of approximately 0.2-0.4 .[7][10] This will be your starting eluent for the column.
Step 2: Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a 4-5 cm diameter is a good starting point.
-
Securely clamp the column in a vertical position in a fume hood. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer (~1 cm) of sand.[12]
-
In a beaker, prepare a slurry of silica gel in your starting eluent (the one determined from Step 1). Use approximately 30-50 times the weight of silica gel to your crude product.[9]
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and continuously tap the side of the column to pack the silica bed evenly and remove air bubbles.[12]
-
Once the silica has settled, add a thin layer (~1 cm) of sand on top to protect the silica surface from disturbance during sample and solvent addition.
-
Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add 2-3 grams of silica gel to this solution and mix well.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder as a uniform layer on top of the sand in your packed column.
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the top of the column using a pipette or by pouring it gently down the side of the column to avoid disturbing the surface.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography). Maintain a steady flow rate.[17]
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
Step 5: Fraction Analysis
-
Analyze the collected fractions by TLC to determine which ones contain your pure product. Spot every few fractions on a single TLC plate for efficient analysis.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure (rotary evaporation) to yield the purified this compound.
Data & Visualization
Table 1: Recommended Starting Solvent Systems
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of Product | Notes |
| 19:1 (v/v) | 0.5 - 0.7 | Likely too non-polar for good separation. Use to elute very non-polar impurities. |
| 9:1 (v/v) | 0.3 - 0.5 | A good starting point for TLC analysis.[4] |
| 4:1 (v/v) | 0.2 - 0.4 | Often the optimal range for column separation.[6][7] |
| 2:1 (v/v) | 0.1 - 0.2 | Use if the product is co-eluting with a slightly less polar impurity. |
Diagrams
Caption: Workflow for Column Chromatography Purification.
Caption: Decision Tree for Troubleshooting Poor Separation.
References
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Various Authors. (2015, June 18). How can I select the solvent system for column chromatography?. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Scribd. (2012, August 7). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
ByChemtips. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Elsevier. (n.d.). Solvent selection in liquid chromatography. ScienceDirect. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Various Authors. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. ResearchGate. Retrieved from [Link]
-
Lapoin, D., & Yang, L. S. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 678(2), 223-229. Retrieved from [Link]
-
ChemBK. (2026, February 6). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Retrieved from [Link]
-
Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization?. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
-
University of Leicester, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Various Authors. (2025, October 24). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2936. Retrieved from [Link]
-
Walsh, J. J., et al. (2022). Quinone Synthesis and a Visual Introduction to Column Chromatography: An Undergraduate Experiment. Journal of Chemical Education, 99(11), 3844–3850. Retrieved from [Link]
-
Bennett, G. D., & Paquette, L. A. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
BYJU'S. (2022, August 2). RF Value Explanation. Retrieved from [Link]
-
Ando, K., et al. (2018). ONE-POT PREPARATION OF ETHYL 2(Z)-4-(ANILINOXY)- PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION AND THE STUDY ON ITS CYCLIZATION REACTION. Journal of the Brazilian Chemical Society, 29(8). Retrieved from [Link]
-
University of Toronto Scarborough, Department of Chemistry. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of (±)-4-alkanolides from pent-4-enoic acid. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
-
Various Authors. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. Retrieved from [Link]
-
Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 762(1-2), 97-112. Retrieved from [Link]
-
Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]
-
Wibowo, A. C., et al. (2022). Synthesis and characterization of silica gel from Lapindo volcanic mud with ethanol as a cosolvent for desiccant applications. RSC Advances, 12(45), 29383-29393. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
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- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 15. scribd.com [scribd.com]
- 16. biotage.com [biotage.com]
- 17. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Stability Management of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
[1]
Ticket ID: #STAB-C14H17ClO2 Subject: Prevention of Polymerization & Auto-oxidation during Storage Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
Ethyl 2-(4-chlorobenzyl)pent-4-enoate is a valuable synthetic intermediate. While less reactive than conjugated acrylates, its terminal alkene moiety renders it susceptible to free-radical polymerization initiated by auto-oxidation.
The Failure Mode: Atmospheric oxygen attacks the allylic position (adjacent to the double bond), forming hydroperoxides. These decompose into radicals, initiating an irreversible polymerization chain reaction that results in increased viscosity, loss of yield, and insoluble oligomer formation.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the enemy. Unlike acrylates which polymerize spontaneously via thermal initiation, this non-conjugated alkene primarily degrades via an oxygen-mediated pathway .
Figure 1: Auto-oxidation & Polymerization Cascade[1]
Caption: The degradation pathway begins with oxygen absorption (auto-oxidation), forming peroxides that trigger the radical polymerization cascade.
Module 2: Storage Protocols (The Golden Standard)
For research-grade samples (<50g), we recommend a "Zero-Initiation" strategy over heavy chemical inhibition.
Protocol A: Long-Term Storage (>1 Month)
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Strict) | Displaces O2, preventing the formation of allylic hydroperoxides (the polymerization trigger).[1] |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering T slows the rate of peroxide decomposition and radical propagation. |
| Container | Amber Glass | The chlorobenzyl moiety can absorb UV light, potentially generating radicals via photo-excitation. Amber glass blocks <400nm wavelengths. |
| Seal | Teflon-lined Screw Cap + Parafilm | Prevents oxygen diffusion and moisture ingress (which causes ester hydrolysis). |
Protocol B: Bulk/Transport Storage
If inert atmosphere cannot be guaranteed during shipping.
-
Additive: Add BHT (Butylated Hydroxytoluene) at 200-500 ppm .
-
Why BHT? Unlike MEHQ (which requires oxygen to function), BHT acts as a radical scavenger effectively in low-oxygen environments. It donates a hydrogen atom to the propagating radical, terminating the chain.
Module 3: Troubleshooting & FAQs
Q1: My sample has become viscous and "syrupy." Can I purify it?
Diagnosis: Polymerization has occurred.
-
Technical Insight: Viscosity increases because the molecular weight is rising as monomer units chain together.
-
Solution:
-
Mild Case: If it is still liquid, you may be able to recover monomer via vacuum distillation . The polymer is non-volatile and will remain in the pot.
-
Severe Case: If it is a gel or solid, the sample is lost. Polymerization is irreversible.
-
Q2: The liquid has turned yellow, but viscosity is normal.
Diagnosis: Early-stage Oxidation (Pre-polymerization).
-
Technical Insight: The yellow color often comes from conjugated by-products (enones) or trace quinone formation from inhibitor degradation.
-
Action:
-
Test for Peroxides: Use starch-iodide paper or a peroxide test strip.
-
Purification: Pass the material through a short plug of activated silica gel . This removes polar oxidation by-products and peroxides.
-
Q3: Should I use MEHQ (Hydroquinone monomethyl ether) as an inhibitor?
Recommendation: Generally, NO.
-
The Oxygen Paradox: MEHQ is a standard inhibitor for acrylates, but it requires dissolved oxygen to function effectively.
-
The Conflict: For your specific alkene, oxygen is the enemy (initiator). Adding oxygen to activate MEHQ increases the risk of peroxide formation.
-
Verdict: Use BHT or TBC (4-tert-butylcatechol) , which function better in the inert (oxygen-free) environments required for this molecule.
Module 4: Experimental Workflows
Workflow 1: Inhibitor Removal (Prior to sensitive catalysis)
If your application (e.g., Metathesis, Cross-coupling) is sensitive to phenols, you must remove BHT/MEHQ.
Caption: Decision tree for removing phenolic inhibitors based on scale. Adsorption is preferred for small scales to minimize loss.
Step-by-Step Protocol (Adsorption Method):
-
Prepare Column: Pack a glass pipette or small column with 2-3 cm of activated basic alumina or silica gel.
-
Dilute: Dilute the monomer 1:1 with Hexane (reduces viscosity).
-
Elute: Pass the solution through the column using positive pressure (bulb or N2 line). The phenolic inhibitor binds to the stationary phase; the monomer passes through.
-
Concentrate: Remove solvent via rotary evaporation.
References
-
Mechanism of Auto-oxidation
-
Title: Autoxidation of Alkenes: Radical Chain Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link] (Contextual grounding on alkene oxidation sensitivity).
-
-
Inhibitor Selection (BHT vs. MEHQ)
-
Inhibitor Removal Protocols
-
General Polymerization Mechanisms
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. pakbs.org [pakbs.org]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Ethyl Pent-4-enoate Alkylation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the alpha-alkylation of unsaturated esters. Ethyl pent-4-enoate presents unique synthetic challenges due to its terminal alkene and the moderate acidity of its alpha-protons (pKa ~24).
This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to help researchers and drug development professionals achieve >90% conversion rates while suppressing common side reactions.
Diagnostic Logic Tree
Diagnostic logic tree for troubleshooting ethyl pent-4-enoate alkylation conversion issues.
Frequently Asked Questions (FAQ) & Troubleshooting Guide
Q1: Why is my conversion stalled at 30-40% despite using an excess of the alkyl halide? A1: This is typically a symptom of incomplete enolate formation or an unreactive electrophile. Alkylation of enolates proceeds via an SN2 mechanism, meaning primary and allylic/benzylic halides work best; secondary or tertiary halides often undergo E2 elimination instead[1].
-
Causality: The enolate of an ester is a moderate nucleophile. If the alkyl halide is sterically hindered, the activation energy for the SN2 pathway is too high, causing the enolate to act as a base (promoting E2 elimination of the halide) rather than a nucleophile. Furthermore, using weaker bases (like alkoxides) results in an equilibrium rather than quantitative deprotonation.
-
Solution: Ensure you are using a strong, sterically hindered base like Lithium diisopropylamide (LDA) at -78 °C to irreversibly form the kinetic enolate[2]. If the electrophile is unreactive, add a polar aprotic cosolvent like DMPU to break up the lithium enolate aggregates and increase its nucleophilicity.
Q2: I am observing a complex mixture of products, and NMR indicates the terminal double bond is missing. What happened? A2: You are observing alkene isomerization. Ethyl pent-4-enoate contains a terminal alkene separated from the ester carbonyl by two methylene units.
-
Causality: While the alpha-protons (C2) are the most acidic, the allylic protons at C3 are also slightly acidic. If the reaction is allowed to warm up too much, or if a slight excess of unquenched base remains, thermal energy allows for proton transfers. This shifts the terminal double bond into a more thermodynamically stable conjugated system (forming ethyl pent-2-enoate derivatives).
-
Solution: Maintain strict temperature control (-78 °C) during deprotonation and alkylation. Do not let the reaction warm above -20 °C until the electrophile has been fully consumed and the reaction is quenched.
Q3: My GC-MS shows a significant amount of a dimerized byproduct. How do I prevent this? A3: The dimer is the result of a Claisen condensation, a common side reaction where an unreacted molecule of ethyl pent-4-enoate is attacked by the newly formed enolate.
-
Causality: If the base is added too slowly, or if the base is not strong enough to achieve 100% deprotonation instantly, you create a scenario where both the nucleophilic enolate and the electrophilic ester carbonyl coexist in the reaction mixture.
-
Solution: Use the "inverse addition" technique. Ensure the ester is added dropwise to a slight excess of LDA (1.05 - 1.10 equivalents) at -78 °C[3]. This ensures that any ester molecule entering the flask is immediately deprotonated, completely shutting down the self-condensation pathway.
Q4: Which solvent system is optimal for this transformation? A4: Tetrahydrofuran (THF) is the standard solvent due to its ability to coordinate lithium ions and stabilize the enolate[4]. However, pure THF often leads to tight ion-pairing, which reduces the nucleophilicity of the enolate.
-
Causality: Lithium enolates form hexameric or tetrameric aggregates in pure THF, which physically block the electrophile from approaching the alpha-carbon.
-
Solution: Use a mixture of THF with 10% v/v DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). DMPU strongly solvates the lithium cation, breaking the aggregates into highly reactive "naked" enolate monomers.
Quantitative Data Summary: Reaction Parameters vs. Conversion
| Parameter | Condition | Conversion Rate | Primary Byproduct | Causality / Notes |
| Base Selection | NaOEt / EtOH | < 10% | Claisen Dimer | Reversible deprotonation allows self-condensation. |
| Base Selection | LDA (1.05 eq) | > 85% | None | Irreversible, quantitative kinetic enolate formation. |
| Temperature | 0 °C to RT | 40 - 50% | Isomerized Enoate | Thermal energy overcomes the barrier for double bond migration. |
| Temperature | -78 °C | > 85% | None | Locks enolate geometry and prevents allylic deprotonation. |
| Solvent Additive | None (Pure THF) | ~ 60% | Unreacted SM | Tight ion pairing reduces enolate nucleophilicity. |
| Solvent Additive | 10% DMPU | > 95% | None | Solvates Li+ cation, creating a highly reactive monomeric enolate. |
Standardized Self-Validating Protocol: Alpha-Alkylation of Ethyl Pent-4-enoate
Objective: To achieve >90% conversion with <5% double-bond isomerization or self-condensation.
Step 1: Preparation of the Base (Self-Validating Step)
-
Charge a flame-dried Schlenk flask with anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.10 eq) under a strict argon atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes.
-
Causality: Generating LDA in situ ensures exact molarity and avoids degradation issues common with commercial LDA solutions.
-
Validation Checkpoint: The solution must remain clear and colorless. A yellow tint indicates moisture or oxygen contamination; if yellow, discard and restart.
Step 2: Enolate Formation
-
Add ethyl pent-4-enoate (1.00 eq) dropwise over 15 minutes to the LDA solution at -78 °C.
-
Stir for 30 minutes at -78 °C.
-
Causality: Dropwise addition of the ester into an excess of strong base (inverse addition) prevents the unreacted ester from encountering the formed enolate, avoiding Claisen condensation.
Step 3: Alkylation
-
Add the alkyl halide (1.20 eq) dropwise. (If using a less reactive secondary electrophile, pre-mix the electrophile with DMPU [10% v/v relative to THF] before addition).
-
Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.
-
Causality: DMPU breaks down the lithium enolate aggregates into reactive monomers. Keeping the temperature strictly below 0 °C prevents the terminal alkene from isomerizing into conjugation with the ester.
-
Validation Checkpoint: Pull a 0.1 mL aliquot, quench in saturated NH4Cl, and check via TLC (Hexanes/EtOAc). The starting material spot should be completely consumed before proceeding to Step 4.
Step 4: Quench and Workup
-
Quench the reaction at -20 °C by rapidly adding saturated aqueous NH4Cl.
-
Causality: Quenching at sub-zero temperatures ensures that any unreacted enolate is protonated before it can cause side reactions during the warming process.
-
Extract the aqueous layer with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
References
- Title: Alkylation of Enolates Alpha Position Source: Chemistry Steps URL
- Title: 22.
- Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL
- Title: 22.
Sources
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical parameters for synthesizing Ethyl 2-(4-chlorobenzyl)pent-4-enoate via ester enolate alkylation. While the
This guide bypasses generic advice to focus purely on the mechanistic causality behind side reactions—empowering you to troubleshoot and optimize your workflow at the bench.
Part 1: Mechanistic Workflow & Side Reaction Pathways
To successfully synthesize this compound, you must navigate a landscape of competing side reactions. The diagram below maps the desired kinetic pathway against the primary failure modes.
Reaction pathways and competing side reactions in ester enolate alkylation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant dialkylation (bis-4-chlorobenzylation) in my product mixture?
Causality: Dialkylation is a thermodynamic trap. The mono-alkylated product still possesses an
Q2: How do I prevent the self-condensation (Claisen condensation) of ethyl pent-4-enoate?
Causality: The
Q3: I am observing isomerization of the terminal alkene (pent-4-enoate to pent-3-enoate). How can this be minimized?
Causality: The starting material, ethyl pent-4-enoate, contains an isolated terminal alkene[3]. Under prolonged exposure to strong bases, or if the reaction is allowed to warm to room temperature before quenching, the double bond can migrate into conjugation with the ester carbonyl, forming the thermodynamically favored
Q4: Is O-alkylation a risk when using 4-chlorobenzyl chloride?
Causality: Enolates are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom is a hard nucleophilic center, while the
Part 3: Quantitative Data on Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and product distribution.
Table 1: Optimization of Reaction Parameters for the Alkylation of Ethyl pent-4-enoate
| Entry | Base (Equiv.) | Solvent System | Temp Profile | Yield (%) | Dialkylation (%) | Claisen (%) | Alkene Isomerization (%) |
| 1 | NaH (1.2) | THF | 0 °C to RT | 15 | 10 | 65 | 5 |
| 2 | LDA (1.0) | THF | -78 °C to RT | 62 | 18 | 8 | 8 |
| 3 | LDA (1.05) | THF | -78 °C to -20 °C | 78 | 8 | < 2 | < 2 |
| 4 | LDA (1.05) | THF/DMPU (9:1) | -78 °C to -20 °C | 92 | < 2 | < 2 | < 2 |
Note: Yields determined by quantitative GC-FID using an internal standard. Entry 4 represents the optimized conditions detailed in the SOP below.
Part 4: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checks fail.
Safety Note: n-Butyllithium is pyrophoric. DMPU is a safer alternative to the carcinogenic HMPA, but still requires handling in a fume hood with appropriate PPE.
Step 1: Preparation of Lithium Diisopropylamide (LDA)
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Add anhydrous THF (20 mL) and anhydrous diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add n-Butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol, 1.05 equiv) via syringe.
-
Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete LDA formation. Re-cool to -78 °C. Self-Validation Check: The LDA solution should be completely clear and colorless. A yellow tint indicates contaminated amine or moisture.
Step 2: Kinetic Enolate Formation
-
To the LDA solution at -78 °C, add ethyl pent-4-enoate (1.28 g, 10.0 mmol, 1.0 equiv) dropwise over 10 minutes[3].
-
Stir for exactly 30 minutes at -78 °C. Causality: This timeframe ensures quantitative deprotonation while kinetically freezing the enolate to prevent Claisen self-condensation[2]. Self-Validation Check: The solution should turn a very pale yellow. A shift to deep orange or red indicates decomposition or extended conjugation (isomerization).
Step 3: Electrophilic Alkylation
-
In a separate dry vial, dissolve 4-chlorobenzyl chloride (1.69 g, 10.5 mmol, 1.05 equiv) in 2 mL of anhydrous THF and 2.2 mL of DMPU (10% v/v total solvent).
-
Add the electrophile solution rapidly (over 2 minutes) to the enolate at -78 °C.
-
Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to -20 °C over 2 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting ester (visible only via
stain) should disappear, replaced by a UV-active product spot (Rf ~0.6) due to the introduction of the chlorobenzyl chromophore.
Step 4: Quench and Workup
-
Quench the reaction strictly at -20 °C by rapidly adding 10 mL of saturated aqueous
. Causality: Quenching cold neutralizes the base before the mixture warms up, preventing base-catalyzed isomerization of the terminal alkene. -
Allow the mixture to warm to room temperature. Extract with Diethyl Ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 10 mL) to remove DMPU, followed by brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure this compound.
References
- Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable.
- An Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization.
- -Ketoesters.
- Enol
- Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry. Chemistry Coach.
Sources
- 1. chemistry.coach [chemistry.coach]
- 2. scribd.com [scribd.com]
- 3. An Efficient Synthesis of Geminal-Dialkyl Dienes for Olefin Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
Stability of Ethyl 2-(4-chlorobenzyl)pent-4-enoate under acidic conditions
Technical Support Center: Troubleshooting the Stability of Ethyl 2-(4-chlorobenzyl)pent-4-enoate Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of γ,δ-unsaturated esters during synthesis, workup, and purification. This compound (CAS: 1431698-12-2)[1] is a highly versatile building block in drug development. While the molecule is generally stable under neutral conditions, its structural features—an ester linkage, an α-substituent, and a terminal alkene—create specific vulnerabilities when exposed to acidic environments.
This guide provides a deep-dive into the causal mechanisms of its degradation, quantitative stability profiling, and self-validating protocols to ensure high-yield recoveries.
Core Stability Mechanisms: The "Why" Behind the Degradation
Understanding the thermodynamics and kinetics of these pathways is essential for preventing yield loss. The base scaffold, ethyl 4-pentenoate, is known to undergo specific acid-catalyzed transformations[2], which are further influenced by the bulky 4-chlorobenzyl group.
-
Pathway A: Acid-Catalyzed Ester Hydrolysis The ethyl ester is susceptible to acid-catalyzed acyl nucleophilic substitution. While the 4-chlorobenzyl group at the α-position provides moderate steric shielding, prolonged exposure to aqueous acids (e.g., 1M HCl, TFA) inevitably drives hydrolysis, yielding 2-(4-chlorobenzyl)pent-4-enoic acid and ethanol.
-
Pathway B: γ-Lactonization (The Thermodynamic Sink) This is the most insidious degradation route. Once the ester is hydrolyzed to the free acid, strong Brønsted acids can protonate the terminal alkene. Following Markovnikov’s rule, a secondary carbocation forms at C4. The free carboxylic acid then undergoes a rapid intramolecular nucleophilic attack, forming a highly stable 5-membered γ-lactone (3-(4-chlorobenzyl)-5-methyldihydrofuran-2(3H)-one). The formation of γ-lactones from pent-4-enoic acids is a well-documented, thermodynamically driven process[3].
-
Pathway C: Alkene Isomerization (Conjugation) In the presence of Lewis acids or anhydrous Brønsted acids, the terminal double bond can migrate inward to form a conjugated system (e.g., ethyl 2-(4-chlorobenzyl)pent-2-enoate). This isomerization is driven by the thermodynamic stability gained through conjugation with the ester carbonyl.
Quantitative Stability Profiling
To assist in reaction planning, we have compiled a stability matrix. The data below illustrates the half-life (
| pH Level / Acid Source | Temperature (°C) | Half-Life ( | Primary Degradant Observed |
| pH 1.0 (0.1 M HCl) | 25°C | 14 hours | γ-Lactone |
| pH 1.0 (0.1 M HCl) | 60°C | 1.2 hours | γ-Lactone |
| pH 3.0 (Citrate Buffer) | 25°C | >72 hours | Free Acid |
| pH 3.0 (Citrate Buffer) | 60°C | 18 hours | Free Acid / γ-Lactone |
| pH 5.5 (Sat. NH₄Cl) | 25°C | >14 days | None (Stable) |
| pH 5.5 (Sat. NH₄Cl) | 60°C | >7 days | None (Stable) |
Table 1: Degradation kinetics of this compound (10 mM in 1:1 MeCN:Aqueous Buffer).
Troubleshooting FAQs
Q1: My isolated yield drops significantly after a standard 1M HCl workup. What is happening, and how do I fix it? A1: You are likely driving the formation of the γ-lactone. The combination of high acidity (pH < 1) and the exothermic nature of quenching accelerates both ester hydrolysis and subsequent intramolecular cyclization. Actionable Fix: Switch to a milder acidic quench, such as saturated aqueous NH₄Cl (pH ~5.5) or 10% citric acid, and maintain the internal temperature strictly below 15°C during the quench.
Q2: I see a new, highly polar spot on TLC when using Lewis acids like BF₃·OEt₂ in my downstream coupling. How do I prevent this? A2: The polar spot is likely the free 2-(4-chlorobenzyl)pent-4-enoic acid. Lewis acids can coordinate to the ester carbonyl, facilitating alkyl-oxygen cleavage. Furthermore, adventitious moisture reacts with BF₃ to generate HF, a strong Brønsted acid that catalyzes lactonization. Actionable Fix: Ensure strictly anhydrous conditions. If the reaction permits, switch to a milder, more oxophilic Lewis acid (e.g., Ti(OiPr)₄) or use a non-coordinating buffer like 2,6-lutidine to scavenge trace protons.
Q3: How can I definitively confirm if my impurity is the γ-lactone or the isomerized alkene? A3: Use ¹H NMR. The starting material has a distinct terminal alkene multiplet at ~5.0–5.8 ppm.
-
If it’s the γ-lactone: The alkene protons will completely disappear, replaced by a new methyl doublet at ~1.4 ppm and a multiplet for the C4 methine proton at ~4.5 ppm.
-
If it’s the isomerized alkene: You will see a shift in the alkene protons to the 6.0–7.0 ppm range (due to conjugation) and a new terminal methyl group.
Validated Experimental Protocols
Protocol A: Standardized Acid Stability Profiling (Self-Validating System) Purpose: To empirically determine the safe operating pH window for your specific reaction matrix before scaling up.
-
Preparation: Prepare a 10 mM stock solution of this compound in HPLC-grade Acetonitrile.
-
Incubation: Aliquot 1 mL of stock into three separate LC vials. Add 1 mL of the target acidic aqueous buffer (e.g., 0.1 M HCl, 0.1 M Citric Acid, Sat. NH₄Cl) to each vial.
-
Temperature Control: Incubate vials in a thermoshaker at the intended reaction temperature (e.g., 25°C).
-
Sampling: Sample 50 µL at t=0, 1h, 4h, and 24h.
-
Quenching: Quench immediately by diluting the 50 µL sample with 950 µL of cold mobile phase containing 0.1% triethylamine. Causality: Triethylamine instantly neutralizes the acid, halting degradation and locking the kinetic state of the sample.
-
Analysis & Self-Validation: Analyze via UPLC-UV/MS.
-
Validation Check: The sum of the Area Under the Curve (AUC) for the parent ester, free acid, and γ-lactone must equal the t=0 parent AUC (±5%). A mass balance failure indicates an unmonitored pathway (e.g., polymerization), requiring a reassessment of the analytical method.
-
Protocol B: Optimized Mild Workup Procedure for Pent-4-enoates Purpose: To isolate the ester without triggering hydrolysis or lactonization.
-
Cooling: Cool the reaction mixture to 0–5°C using an ice-water bath.
-
Quenching: Slowly add 5 volumes of cold (4°C) saturated aqueous NH₄Cl solution. Maintain the internal temperature < 10°C. Causality: NH₄Cl provides a mild pH (~5.5) that neutralizes basic intermediates without providing the high proton concentration required for alkene protonation.
-
Extraction: Extract with Methyl tert-butyl ether (MTBE). Causality: MTBE is preferred over Ethyl Acetate because it limits the partitioning of water and adventitious acids into the organic layer, protecting the ester during concentration.
-
Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal-acidic degradation.
Mechanistic Visualization
Fig 1: Acid-catalyzed degradation pathways of this compound.
References
- Title: Enpat | Sigma-Aldrich: Ethyl 2-(4-chlorobenzyl)
- Title: Synthesis of (±)
- Source: nih.
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Position Substitution of Pent-4-enoates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for overcoming steric hindrance in the 2-position (or α-position) substitution of pent-4-enoates and related unsaturated esters. The following information is curated from established literature and field-proven insights to help you navigate the complexities of these reactions.
Introduction: The Challenge of α-Substitution in Unsaturated Esters
The α-functionalization of carbonyl compounds is a cornerstone of organic synthesis.[1][2] However, when dealing with α,β-unsaturated esters, direct substitution at the α-position is often challenging due to the thermodynamic stability of the conjugated system.[3] A common strategy involves isomerization to a β,γ-unsaturated ester, which can then be deprotonated to form an enolate for subsequent alkylation.[3][4][5] This guide will focus on troubleshooting issues that arise during the α-substitution of the resulting β,γ-unsaturated pent-4-enoate system, particularly when steric hindrance is a significant factor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My α-alkylation of a pent-4-enoate derivative is resulting in a significantly lower yield than expected, or I'm recovering mostly starting material. What are the primary factors to investigate?
Answer: Low yields are a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.[6][7]
Probable Causes & Solutions:
-
Incomplete Enolate Formation: The first critical step is the efficient generation of the enolate.[2]
-
Weak Base: Using a base that is not strong enough to completely deprotonate the α-carbon will result in a low concentration of the enolate, leading to a slow or stalled reaction.[2][8] For instance, using sodium ethoxide for a substrate with a pKa around 25 will result in only a small amount of enolate at equilibrium.[2]
-
Solution: Employ a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) .[9][10] These bases ensure rapid and irreversible enolate formation, shifting the equilibrium completely towards the desired nucleophile.[2][10]
-
-
Steric Hindrance from the Substrate or Electrophile:
-
Bulky Substrate: If the pent-4-enoate already possesses bulky substituents, the approach of the electrophile to the α-carbon can be impeded.
-
Bulky Electrophile: Similarly, a sterically demanding alkylating agent will struggle to react with the enolate.[11][12] This is a common issue in S_N2 reactions, where the backside attack is sensitive to steric bulk.[13]
-
Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[6][13] However, monitor for potential side reactions or decomposition.
-
Change the Electrophile's Leaving Group: A better leaving group can accelerate the S_N2 reaction.[14][15] If you are using an alkyl bromide, consider switching to an alkyl iodide or tosylate, which are better leaving groups.[10]
-
Use a More Reactive Electrophile: If possible, switch to a less sterically hindered electrophile.
-
-
-
Reaction Conditions and Reagent Quality:
-
Moisture or Air Sensitivity: Enolates are highly basic and can be quenched by trace amounts of water or other protic impurities.[6]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7] Use anhydrous solvents and ensure the purity of your starting materials.[6]
-
Issue 2: Formation of Multiple Products (Regio- and Poly-alkylation)
Question: I am observing the formation of multiple products, including what appears to be γ-alkylation and/or di-alkylation at the α-position. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products indicates a loss of regiochemical or stoichiometric control.
Probable Causes & Solutions:
-
Thermodynamic vs. Kinetic Enolate Formation: When an unsymmetrical ketone is deprotonated, two different enolates can form.[16]
-
Thermodynamic Control: Weaker bases, higher temperatures, and longer reaction times favor the formation of the more substituted, thermodynamically more stable enolate.[9][16]
-
Kinetic Control: Strong, bulky bases (like LDA) at low temperatures (-78 °C) favor the rapid deprotonation of the least sterically hindered α-proton, leading to the kinetic enolate.[9][16][17]
-
Solution: To favor α-alkylation, it is crucial to use conditions that promote the formation of the kinetic enolate. Add the substrate to a solution of excess strong, bulky base at low temperature.[16]
-
-
Polyalkylation: The mono-alkylated product can itself be deprotonated and react with another equivalent of the electrophile.[16]
-
Solution: Use a strong base like LDA to ensure complete conversion of the starting material to the enolate before adding the alkylating agent.[10] This minimizes the presence of the starting material, which can act as a proton source to generate the enolate of the mono-alkylated product.
-
-
γ-Alkylation: While α-alkylation is generally favored, γ-alkylation can occur, especially with certain catalysts or reaction conditions.[18][19]
-
Solution: The choice of base and reaction conditions is critical. Standard enolate alkylation conditions (LDA, THF, -78 °C) strongly favor α-alkylation. If γ-alkylation persists, consider alternative strategies like those involving iridium-catalyzed allylic alkylation followed by a Cope rearrangement, which are specifically designed for γ-functionalization.[18][19]
-
Issue 3: Racemization of a Chiral Center
Question: My starting material has a pre-existing stereocenter at the α-position, but my product is a racemic mixture. What is causing this loss of stereochemical integrity?
Answer: The formation of a planar enolate intermediate is the primary cause of racemization.[8]
Probable Cause & Solution:
-
Enolate Planarity: The deprotonation of the α-carbon leads to the formation of a trigonal planar, sp²-hybridized carbon in the enolate.[8] When the electrophile adds, it can approach from either face of the planar enolate with equal probability, leading to a racemic mixture.[20]
-
Solutions:
-
Asymmetric Alkylation Strategies: To achieve stereocontrol, you must employ an asymmetric method. This often involves the use of chiral auxiliaries, chiral catalysts, or phase-transfer catalysis.[21][22]
-
Chiral Catalysts: Transition metal catalysts with chiral ligands, such as those based on palladium or iridium, have shown great success in asymmetric allylic alkylations.[23][24][25][26] These create a chiral environment around the reacting species, influencing the facial selectivity of the electrophilic attack.
-
Organocatalysis: Chiral organocatalysts can also be employed to promote enantioselective α-functionalization.[27]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for generating the enolate of a pent-4-enoate?
A1: Lithium diisopropylamide (LDA) is widely regarded as the base of choice for the irreversible and quantitative formation of kinetic enolates from esters and ketones.[10][17] Its bulky nature minimizes nucleophilic addition to the ester carbonyl, and its strength ensures complete deprotonation.[9]
Q2: How does the choice of solvent affect the reaction?
A2: Polar aprotic solvents like tetrahydrofuran (THF) are ideal for enolate alkylations. They are effective at solvating the lithium cation of LDA without interfering with the nucleophilicity of the enolate. Protic solvents, such as alcohols or water, will quench the enolate and must be strictly avoided.[6]
Q3: Can I use a weaker base like sodium hydride (NaH) or an alkoxide?
A3: While NaH and alkoxides can generate enolates, they often do so reversibly, leading to an equilibrium mixture of starting material, enolate, and base.[8] This can result in side reactions, such as the Claisen condensation for esters, and lower yields of the desired alkylated product. For sterically hindered systems, a strong, non-nucleophilic base like LDA is far superior.[2]
Q4: Are there alternative strategies to enolate chemistry for α-substitution that can mitigate steric hindrance?
A4: Yes, several modern methods can be effective:
-
Umpolung Strategies: These methods reverse the normal polarity of the α-carbon, making it electrophilic.[28][29] For example, silyl enol ethers can be reacted with electrophilic reagents in the presence of a catalyst. This can sometimes be more tolerant of steric hindrance.[30]
-
Transition Metal-Catalyzed Allylic Alkylation: As mentioned earlier, palladium and iridium catalysts can effect the α-alkylation of enolates under milder conditions and can be tuned for high stereoselectivity.[22][25][26]
-
Photoredox Catalysis: This emerging field offers novel pathways for C-C bond formation that can sometimes overcome the limitations of traditional methods.[27]
Experimental Protocols & Data
Protocol 1: General Procedure for Kinetic α-Alkylation of a Pent-4-enoate
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In a separate flame-dried flask, prepare a 0.5 M solution of LDA in anhydrous THF.
-
Enolate Formation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add the anhydrous THF via syringe, followed by the dropwise addition of diisopropylamine. Slowly add n-butyllithium to generate LDA in situ.
-
Substrate Addition: Slowly add a solution of the pent-4-enoate in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (or other electrophile) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may need to be slowly warmed to a higher temperature depending on the reactivity of the electrophile.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.[7]
Table 1: Comparison of Bases for α-Alkylation
| Base | Typical Conditions | Outcome | Advantages | Disadvantages |
| LDA | THF, -78 °C | Kinetic Enolate | Fast, irreversible, high yield | Moisture sensitive, requires low temp. |
| KHMDS | THF, -78 °C | Kinetic Enolate | Similar to LDA, good for specific substrates | Moisture sensitive, requires low temp. |
| NaH | THF or DMF, 0 °C to RT | Thermodynamic Enolate | Less expensive | Reversible, can lead to side reactions |
| NaOEt | EtOH, RT | Thermodynamic Enolate | Inexpensive, easy to handle | Reversible, transesterification, low yield |
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Remote stereoselective deconjugation of α,β-unsaturated esters by simple amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LiOtBu-promoted stereoselective deconjugation of α,β-unsaturated diesters probed using density functional theory - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. purechemistry.org [purechemistry.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Asymmetric allylic alkylation, an enabling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. thieme-connect.de [thieme-connect.de]
- 26. semanticscholar.org [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. communities.springernature.com [communities.springernature.com]
Recrystallization techniques for solid derivatives of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Topic: Recrystallization of Ethyl 2-(4-chlorobenzyl)pent-4-enoate Derivatives
Ticket ID: #REC-CHL-042 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Initial Assessment
User Issue: Difficulty obtaining high-purity crystalline solids of this compound.
Technical Diagnosis: The parent molecule, This compound , possesses a flexible aliphatic chain (pent-4-enoate) and an ethyl ester group, which significantly disrupts crystal lattice packing.[1] Consequently, this compound typically exists as a viscous oil or a low-melting waxy solid at room temperature.[1] Direct recrystallization of the ester is thermodynamically unfavorable and prone to "oiling out."
Resolution Strategy:
To achieve high purity (>98%) via recrystallization, you must convert the ester into a Solid Derivative with strong intermolecular forces (Hydrogen bonding or
-
Hydrolysis to the corresponding Carboxylic Acid (Primary Recommendation).
-
Amidation to a crystalline Amide (Secondary Recommendation).
Workflow Decision Matrix
The following logic flow dictates your experimental path based on your current material state.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state.[1]
Protocol A: The Carboxylic Acid Derivative (Recommended)
Converting the ester to 2-(4-chlorobenzyl)pent-4-enoic acid introduces a carboxylic acid moiety, allowing for dimer formation via hydrogen bonding.[1] This significantly raises the melting point and facilitates crystallization.
Step 1: Hydrolysis Protocol[1]
-
Reagents: LiOH (3.0 eq), THF:Water (3:1), Crude Ester.[1]
-
Procedure: Stir crude ester in THF/Water with LiOH at 60°C for 4 hours. Acidify with 1M HCl to pH 2.[1] Extract with EtOAc.[1][2]
-
Why LiOH? Lithium hydroxide is preferred over NaOH for sterically hindered esters (alpha-substituted) due to the smaller radius of the lithium cation, which acts as a Lewis acid to activate the carbonyl.
Step 2: Recrystallization of the Acid
Once you have the crude acid solid, use the following solvent systems.
| Solvent System | Ratio (v/v) | Temp Range | Suitability | Notes |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | Reflux | High | Best for removing non-polar impurities.[1] |
| Ethanol / Water | Varies | 80°C | Medium | Good for highly polar impurities; risk of oiling out.[1] |
| Pentane | 100% | RT | Low | Only for very low-melting solids.[1] |
Detailed Procedure (Hexane/EtOAc):
-
Place 500 mg of crude acid in a flask.
-
Add Ethyl Acetate dropwise at boiling point until just dissolved.
-
Remove from heat.[1] Immediately add Hexane dropwise until a faint, persistent cloudiness appears (the Cloud Point).[1]
-
Add 1-2 drops of Ethyl Acetate to clear the solution.[1]
-
Insulate the flask with a towel and allow to cool to Room Temperature (RT) undisturbed.
-
Critical Step: If no crystals form at RT, scratch the glass or add a seed crystal before moving to 4°C.
Protocol B: The Amide Derivative (High Purity Option)
If the acid derivative remains an oil (rare, but possible with high impurity profiles), convert the acid to a p-Bromobenzyl amide or Anilide . These derivatives have high melting points due to
Synthesis:
-
Convert Acid to Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM.[1]
-
React with p-Bromoaniline (or Benzylamine) and Pyridine.[1]
-
Recrystallization: The resulting amide is typically highly crystalline.[1]
-
Solvent: Hot Ethanol (dissolve)
Add Water (precipitate).[1]
-
Troubleshooting Guide: "Oiling Out"
Issue: The solution turns milky/cloudy, and droplets of oil separate at the bottom instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity gap is too wide, causing the solute to phase-separate as a liquid before it can organize into a lattice.
Resolution Protocol:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Adjust Solvent: Add 5-10% more of the better solvent (e.g., Ethyl Acetate).[1]
-
Seeding: Cool the clear solution only slightly (to ~40°C). Add a "seed" crystal of the pure product.
-
Hack: If you have no seed, dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form a crust, and re-dip the rod.
-
-
The "Trituration" Rescue: If it oils out completely, evaporate all solvent.[1] Add cold Pentane or Hexane and sonicate.[1] This often forces the oil to solidify into a powder, which can then be properly recrystallized.
Frequently Asked Questions (FAQ)
Q1: Can I recrystallize the ester directly without hydrolysis? A: Only if you have access to a -80°C freezer and are comfortable with low-temperature filtration.[1] The ester is likely an oil at RT.[1] You can try dissolving it in minimum Pentane and storing it at -78°C (Dry Ice/Acetone), but it will likely melt upon filtration.[1] Derivatization is far superior for purity.[1]
Q2: My acid derivative is colored (yellow/brown). How do I fix this? A: Colored impurities are often polymeric.[1]
-
Dissolve the acid in boiling Ethyl Acetate.[1]
-
Add Activated Charcoal (1-2% by weight).[1]
-
Filter hot through a Celite pad.[1]
-
Proceed with Hexane addition for recrystallization.[1]
Q3: Why use Graphviz/DOT for workflows? A: In complex chemical purifications, decision trees prevent the loss of valuable material. Visualizing the "If/Then" logic ensures you don't discard the mother liquor or filtrate prematurely.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard text for recrystallization solvent selection and derivative preparation).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Authoritative source for specific physicochemical properties and purification protocols).
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.[1] (Detailed industrial perspective on "oiling out" and salt formation).
Disclaimer: All protocols involve hazardous chemicals.[1] Consult local Safety Data Sheets (SDS) and ensure proper PPE is worn.[1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the gold standard for elucidating the structure of organic compounds in solution.[1][2] This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of Ethyl 2-(4-chlorobenzyl)pent-4-enoate, a molecule featuring a rich combination of common organic motifs.
This document is designed for researchers and professionals who not only need to interpret a spectrum but also understand the underlying principles that dictate the spectral output. We will dissect the molecule's structure, predict the corresponding ¹H NMR spectrum, and provide a comparative framework against potential structural alternatives. Our approach is grounded in the fundamental pillars of NMR theory: chemical shift, integration, and spin-spin coupling.[3][4]
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify all chemically non-equivalent protons within the molecule. For this compound (C₁₄H₁₇ClO₂), we can distinguish nine unique proton environments.
Figure 1: Structure of this compound with unique proton environments labeled (a-i).
Predicted ¹H NMR Spectral Data
Based on established chemical shift principles and coupling constants, we can predict the ¹H NMR spectrum. The data is summarized in the table below. The causality for these predictions is detailed in the subsequent section.
| Proton Label | # of Protons (Integration) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |
| Hₐ | 3H | ~ 1.2 ppm | Triplet (t) | Hₑ |
| Hₑ | 2H | ~ 4.1 ppm | Quartet (q) | Hₐ |
| Hᵢ | 1H | ~ 2.7 - 2.9 ppm | Multiplet (m) | Hₕ, Hₖ |
| Hₕ | 2H | ~ 2.5 - 2.7 ppm | Multiplet (m) | Hᵢ, Hₖ |
| Hₖ | 2H | ~ 2.3 - 2.5 ppm | Multiplet (m) | Hᵢ, Hₕ, Hⱼ |
| Hⱼ | 1H | ~ 5.7 - 5.9 ppm | Multiplet (m) | Hₖ, Hₗ |
| Hₗ | 2H | ~ 5.0 - 5.2 ppm | Multiplet (m) | Hⱼ |
| H꜀ | 2H | ~ 7.2 - 7.3 ppm | Doublet (d) | H꜀ |
| H꜀ | 2H | ~ 7.0 - 7.1 ppm | Doublet (d) | H꜀ |
Note: For simplicity in the table, the protons on the pentenoate chain are re-labeled for clarity in the interpretation section: Hᵢ (methine), Hₕ (benzylic methylene), Hₖ (allylic methylene), Hⱼ (vinylic CH), and Hₗ (vinylic CH₂). The aromatic protons are labeled H꜀ and H꜀.
Detailed Spectral Interpretation: The Causality Behind the Peaks
A ¹H NMR spectrum provides a wealth of information through four key features: the number of signals, their positions (chemical shift), their intensities (integration), and their splitting patterns (multiplicity).[4]
The Aromatic Region (~ 7.0 - 7.3 ppm)
-
Signals: The 4-chlorobenzyl group contains a para-disubstituted benzene ring. Due to the plane of symmetry along the C-Cl bond axis, there are only two unique types of aromatic protons, labeled here as H꜀ (ortho to the CH₂ group) and H꜀ (ortho to the Cl atom).
-
Chemical Shift & Multiplicity: Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the aromatic ring current.[5][6]
-
The two H꜀ protons will appear as a doublet, and the two H꜀ protons will also appear as a doublet. This classic "doublet of doublets" pattern is highly characteristic of para-substitution.[5][7]
-
The chlorine atom is an electron-withdrawing group, which will deshield its adjacent protons (H꜀), shifting them slightly downfield (to a higher ppm value) compared to the H꜀ protons. We predict the H꜀ doublet to be around 7.2-7.3 ppm and the H꜀ doublet around 7.0-7.1 ppm.
-
-
Integration: Each doublet will integrate to 2H.
The Vinylic & Allylic Region (~ 5.0 - 5.9 ppm)
-
Signals: The pent-4-enoate moiety gives rise to the signals for the terminal alkene (vinyl) protons. These are Hⱼ (-CH=) and Hₗ (=CH₂).
-
Chemical Shift: Vinylic protons are significantly deshielded and typically appear in the 4.5-6.5 ppm range.[8][9]
-
The internal vinylic proton (Hⱼ) is adjacent to more carbons and will be further downfield, predicted around 5.7-5.9 ppm.
-
The terminal vinylic protons (Hₗ) are less substituted and will appear more upfield, around 5.0-5.2 ppm.
-
-
Multiplicity: This region will exhibit complex splitting.
-
Hⱼ will be split by the two allylic protons (Hₖ) and the two terminal vinylic protons (Hₗ), resulting in a complex multiplet.
-
The two Hₗ protons are diastereotopic and will be split by Hⱼ, also appearing as a multiplet.
-
The Ester and Benzylic Region (~ 2.3 - 4.1 ppm)
-
Ethyl Ester Group (Hₐ and Hₑ):
-
Hₑ (-O-CH₂-): The methylene protons of the ethyl group are directly attached to an oxygen atom. This electronegative atom strongly deshields the protons, shifting them downfield to ~4.1 ppm.[9] They are adjacent to the three Hₐ protons, so the signal will be split into a quartet (3+1=4).
-
Hₐ (-CH₃): The methyl protons are further from the oxygen and are typical alkyl protons, but are slightly deshielded by the nearby ester functionality. They will appear around 1.2 ppm.[10] This signal will be a triplet (2+1=3) due to coupling with the two Hₑ protons.
-
-
Benzylic and Alpha-Protons (Hᵢ, Hₕ, Hₖ):
-
Hᵢ (α-methine): This single proton is alpha to the ester carbonyl group, which is electron-withdrawing. This position deshields the proton, placing its signal around 2.7-2.9 ppm. It is coupled to both the benzylic (Hₕ) and allylic (Hₖ) methylene groups, resulting in a multiplet.
-
Hₕ (Benzylic -CH₂-): Protons on a carbon adjacent to an aromatic ring (benzylic protons) are deshielded and typically appear between 2.2-3.0 ppm.[3] This signal, predicted around 2.5-2.7 ppm, will be a multiplet due to coupling with the alpha-methine proton (Hᵢ).
-
Hₖ (Allylic -CH₂-): Protons on a carbon adjacent to a double bond (allylic protons) are also deshielded, with a typical range of 1.6-2.6 ppm.[8] This signal, predicted around 2.3-2.5 ppm, will be a multiplet due to coupling with both the alpha-methine proton (Hᵢ) and the vinylic proton (Hⱼ).
-
Comparative Analysis: Confirmation Against Alternatives
The true power of NMR lies in its ability to distinguish between similar structures. For example, consider a potential regioisomer, Ethyl 2-(2-chlorobenzyl)pent-4-enoate (ortho-substituted).
-
Aromatic Region: An ortho-substituted ring would lose its symmetry. This would result in four unique aromatic protons, each giving a distinct signal. The splitting pattern would become much more complex than the clean two-doublet system of the para-isomer, likely appearing as a series of multiplets in the 7.0-7.5 ppm region. This provides an unambiguous way to differentiate the two isomers.
Another alternative could be an isomer where the double bond has shifted, such as Ethyl 2-(4-chlorobenzyl)pent-3-enoate .
-
Vinylic/Allylic Region: In this isomer, the vinylic protons would be internal to the chain, not terminal. This would dramatically alter their chemical shifts and splitting patterns. The terminal =CH₂ signal around 5.0 ppm would be absent, replaced by new signals for the internal C=C-H protons, likely appearing as complex multiplets further downfield.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Trustworthy data is the bedrock of scientific discovery. The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum.
Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Causality in Protocol Choices:
-
Deuterated Solvent (e.g., CDCl₃): Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H spectrum. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.
-
Tetramethylsilane (TMS): TMS is the standard reference compound in ¹H NMR.[10][11] Its 12 equivalent protons give a single, sharp signal that is defined as 0.00 ppm. It is chemically inert and volatile, making it easy to remove from the sample if needed.
-
Locking and Shimming: The "lock" uses the deuterium signal from the solvent to counteract any magnetic field drift during the experiment, ensuring stable and reproducible chemical shifts. "Shimming" is the process of adjusting currents in coils around the sample to make the magnetic field as homogeneous as possible, which results in sharp, well-resolved peaks.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of structural elucidation. Every feature of the spectrum—from the characteristic para-substituted aromatic pattern and the complex vinyl signals to the classic ethyl ester quartet and triplet—correlates directly with a specific part of the molecular structure. By systematically analyzing the chemical shifts, integrations, and coupling patterns, one can confidently confirm the identity and purity of the compound, demonstrating the indispensable role of NMR spectroscopy in modern chemical research.
References
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Wishart, D. S., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
OpenOChem Learn. Interpreting ¹H NMR. [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Shorb, J. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
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JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]
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Chemaxon. NMR Predictor - Documentation. [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
-
NMRDB.org. Predict ¹H proton NMR spectra. [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. [Link]
-
University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Sadtler Research Laboratories. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
The Organic Chemistry Tutor. (2023, September 27). How to distinguish and interpret the ¹H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube. [Link]
-
The University of Liverpool Repository. (2005, January 5). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. [Link]
-
ResearchGate. Yield, melting point, IR, and ¹H-NMR data for esters 1-6. [Link]
-
Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 21--prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 23-35. [Link]
-
Electronic Supplementary Information. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0226730). [Link]
-
Williams, D. H., & Fleming, I. Tables For Organic Structure Analysis. [Link]
-
Moshang Chemical. This compound. [Link]
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FTIR analysis and peak assignment for Ethyl 2-(4-chlorobenzyl)pent-4-enoate
FTIR Analysis and Peak Assignment for Ethyl 2-(4-chlorobenzyl)pent-4-enoate: A Methodological Comparison Guide
This compound is a highly functionalized organic intermediate characterized by an ethyl ester, a terminal alkene, and a para-chlorophenyl moiety. Because this compound typically presents as a viscous, oily liquid at room temperature, obtaining high-resolution Fourier Transform Infrared (FTIR) spectra requires a deliberate sampling strategy.
This guide provides researchers and drug development professionals with an in-depth structural deconstruction of the molecule and objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR.
Structural Deconstruction and FTIR Peak Assignment
The diverse functional groups within this compound generate a rich, diagnostic infrared spectrum. Accurate peak assignment relies on distinguishing between overlapping vibrational modes, particularly within the complex C–H stretching and fingerprint regions.
Table 1: Quantitative Peak Assignment for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance |
| Ester | C=O Stretch | 1735 – 1750 | Strong | Primary confirmation of the saturated ester carbonyl [9]. |
| Ester | C–O Stretch | 1300 – 1000 | Strong | Confirms the alkoxy component; often appears as a complex multiplet [6]. |
| Terminal Alkene | =C–H Stretch | 3100 – 3000 | Medium | Differentiates unsaturated alkene/aromatic protons from aliphatic protons [3]. |
| Terminal Alkene | C=C Stretch | 1680 – 1640 | Medium | Confirms the isolated double bond of the pent-4-enoate tail [3]. |
| Terminal Alkene | =CH₂ Out-of-Plane Bend | 990 and 910 | Strong | Highly specific diagnostic doublet for monosubstituted terminal alkenes[9]. |
| Chlorobenzyl | Aromatic C=C Stretch | 1600 – 1475 | Weak-Med | Often appears as a pair of peaks; must be resolved from the alkene C=C stretch [6]. |
| Chlorobenzyl | para-C–H Out-of-Plane Bend | ~860 – 800 | Strong | Indicates 1,4-disubstitution on the benzene ring [7]. |
| Chlorobenzyl | C–Cl Stretch | 850 – 550 | Strong | Confirms halogenation; overlaps with the fingerprint region [3]. |
| Aliphatic Core | C–H Stretch (sp³) | 2960 – 2850 | Strong | Represents the ethyl group and methylene bridges [6]. |
Methodological Comparison: ATR-FTIR vs. Transmission FTIR
For viscous liquid samples, the choice between ATR and Transmission FTIR fundamentally alters sample preparation, spectral interpretation, and data processing.
Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: ATR utilizes a high-refractive-index internal reflection element (IRE), such as Diamond or ZnSe. The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample by approximately 0.5 to 2.0 micrometers [4].
-
Performance & Advantages: Requires zero sample preparation. The measurement pathlength is independent of the bulk sample thickness, making it the superior choice for neat, viscous oils [1].
-
Causality & Limitations: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the infrared light. Consequently, peaks at lower wavenumbers (e.g., the C–Cl stretch at 750 cm⁻¹) absorb more energy and appear disproportionately stronger than high-wavenumber peaks (e.g., the =C–H stretch at 3070 cm⁻¹) [5], [8].
Transmission FTIR (Liquid Cell / Capillary Film)
-
Mechanism: The IR beam passes directly through the sample, which is sandwiched as a thin film between two IR-transparent windows (typically NaCl or KBr) [2].
-
Performance & Advantages: Yields true relative absorbance according to the Beer-Lambert Law. The resulting spectra perfectly match legacy transmission libraries without the need for mathematical correction [2].
-
Causality & Limitations: The highly absorbing ester carbonyl (~1740 cm⁻¹) can easily saturate the detector if the pathlength is too long. Preparing a perfectly thin capillary film without introducing air bubbles or moisture (which degrades NaCl/KBr windows) is technically demanding [2].
Self-Validating Experimental Protocol (ATR-FTIR)
To ensure scientific integrity and reproducible data, the following protocol establishes a self-validating workflow for analyzing this compound using a Diamond ATR-FTIR spectrometer.
Step 1: System Initialization and Background Validation
-
Clean the diamond ATR crystal using a lint-free wipe and a volatile, non-reactive solvent (e.g., high-purity isopropanol). Allow to evaporate completely.
-
Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation Check: Inspect the baseline. It must be entirely flat. Any residual peaks (especially around 2900 cm⁻¹ or 1700 cm⁻¹) indicate cross-contamination from previous organic samples. Re-clean if necessary.
Step 2: Sample Application and Data Acquisition
-
Using a glass Pasteur pipette, deposit exactly one drop (approx. 10-20 µL) of the neat this compound directly onto the center of the diamond crystal.
-
Ensure the liquid completely covers the active sensor area. Do not use the pressure anvil, as it is unnecessary for liquids and may introduce contamination.
-
Acquire the raw sample spectrum using 32 scans at 4 cm⁻¹ resolution.
Step 3: Spectral Processing and Correction
-
Apply an atmospheric suppression algorithm to remove ambient H₂O and CO₂ interference.
-
Apply an ATR Correction Algorithm via the spectrometer's software. Set the crystal refractive index to 2.4 (Diamond) and the estimated sample refractive index to ~1.5[4].
-
Mechanistic Rationale: This mathematical correction adjusts the artificially inflated intensities of the low-frequency C–Cl and out-of-plane bending modes, normalizing the data for direct comparison against standard transmission reference libraries [5].
Step 4: Post-Analysis Recovery
-
Wipe the sample off the crystal immediately after acquisition. Clean thoroughly with solvent to prevent residue buildup or slow polymerization of the reactive terminal alkene.
Mechanistic Workflow Diagram
Fig 1: Comparative workflow of ATR-FTIR vs. Transmission FTIR for liquid ester analysis.
References
-
Mettler Toledo. "ATR-FTIR Spectroscopy Basics". Available at:[Link]
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Available at:[Link]
-
Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups". Available at:[Link]
-
Pike Tech. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". Available at:[Link]
-
Northern Illinois University (NIU) - Department of Chemistry and Biochemistry. "IR Absorption Frequencies". Available at:[Link]
-
UCLA. "IR Absorption Table". Available at:[Link]
-
Rocky Mountain Labs. "Why ATR-FTIR Results Don't Always Match Expectations". Available at:[Link]
-
Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups". Available at:[Link]
HPLC Retention Time Standards for Ethyl 2-(4-chlorobenzyl)pent-4-enoate: A Stationary Phase Comparison Guide
Executive Summary
Establishing a robust High-Performance Liquid Chromatography (HPLC) retention time standard for highly functionalized synthetic intermediates is a critical step in pharmaceutical drug development. Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS: 1431698-12-2) presents unique chromatographic challenges due to its mixed hydrophobic, polarizable, and unsaturated structural features. This guide objectively compares stationary phase alternatives and provides a self-validating protocol to ensure absolute confidence in your retention time data.
Structural Analysis & Chromatographic Causality
As an Application Scientist, method development must begin with the molecule, not the machine. This compound contains three distinct functional handles that dictate its behavior in Reversed-Phase HPLC (RP-HPLC):
-
Chlorobenzyl Group : The aromatic ring is highly hydrophobic, while the chlorine atom is electron-withdrawing yet highly polarizable.
-
Ester Linkage : Susceptible to hydrolysis at extreme pH levels, necessitating a neutral to slightly acidic mobile phase to maintain structural integrity[1].
-
Terminal Alkene (Pent-4-enoate) : Offers weak
-electron interactions that can be leveraged for selectivity.
Causality in Solvent Selection : Acetonitrile (MeCN) is strictly preferred over Methanol (MeOH) as the organic modifier for this standard. MeCN is an aprotic solvent with a strong dipole moment, which improves peak shape for esters. More importantly, using MeOH under acidic conditions risks transesterification of the pent-4-enoate group, which would artificially generate multiple peaks and invalidate the retention standard.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
Traditional method development often defaults to C18 columns[2]. However, C18 relies exclusively on dispersive hydrophobic interactions. When attempting to resolve this compound from closely related synthetic impurities—such as its des-chloro analog (Ethyl 2-benzylpent-4-enoate)—C18 often fails to provide adequate selectivity.
By shifting to Phenyl-Hexyl or Biphenyl phases, we introduce orthogonal retention mechanisms[3]. The electron-rich aromatic rings of these stationary phases engage in
Quantitative Performance Data
Table 1: Comparative Retention and Resolution Data (Conditions: Isocratic 65% MeCN / 35% Water with 0.1% Formic Acid, 1.0 mL/min)
| Stationary Phase | Retention Time ( | Asymmetry Factor ( | Resolution ( | Mechanism of Primary Interaction |
| C18 (Octadecyl) | 8.4 min | 1.35 | 1.6 (Partial) | Hydrophobic (Dispersive) |
| Phenyl-Hexyl | 9.2 min | 1.15 | 2.4 (Baseline) | Hydrophobic + Moderate |
| Biphenyl | 11.5 min | 1.08 | 3.1 (Excellent) | Strong |
Data Interpretation : The Biphenyl column objectively outperforms the alternatives. Its rigid, dual-ring structure maximizes
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) gate; the system must empirically prove its resolving power before the retention time standard is officially recorded.
Step 1: Standard Preparation
-
Primary Stock : Accurately weigh 10.0 mg of this compound standard. Dissolve completely in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL solution.
-
SST Mixture (The Validation Gate) : Spike 1.0 mL of the Primary Stock with 0.1 mg of Ethyl 2-benzylpent-4-enoate (des-chloro analog).
-
Working Standard : Dilute the Primary Stock 1:10 with the mobile phase (0.1 mg/mL final concentration).
Step 2: HPLC Parameters
-
Column : Biphenyl, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase : Isocratic 65% Acetonitrile / 35% Water (v/v), buffered with 0.1% Formic Acid. (Causality: Formic acid suppresses residual silanol activity on the silica support, preventing peak tailing).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C. (Causality: Elevated temperature lowers solvent viscosity and stabilizes the thermodynamics of
interactions). -
Detection : UV at 220 nm (optimal for capturing the ester and alkene chromophores).
-
Injection Volume : 5 µL.
Step 3: System Suitability Validation
-
Inject the SST Mixture in triplicate.
-
Acceptance Criteria :
-
Resolution (
) between the des-chloro analog and the target compound must be . -
Tailing factor (
) for the target compound must be . -
Retention time Relative Standard Deviation (RSD) must be
.
-
-
Causality Check : If
, the stationary phase may be degraded, or the mobile phase preparation is inaccurate. Do not proceed to inject the Working Standard until the SST passes.
Method Development Workflow
Fig 1: Logical decision tree for optimizing HPLC retention standards of halogenated esters.
References
-
Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Agilent Library. [Link]
-
Chromatography Forum. "HPLC separation of related halogenated aromatic." ChromForum Archives.[Link]
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review.[Link]
Sources
Comparative Reactivity Guide: Ethyl 2-(4-chlorobenzyl)pent-4-enoate vs. Non-Halogenated Analogs
As drug development and complex molecule synthesis increasingly rely on modular building blocks, understanding the nuanced reactivity of closely related intermediates is critical. This guide provides an in-depth, objective comparison between Ethyl 2-(4-chlorobenzyl)pent-4-enoate (the halogenated analog) and Ethyl 2-benzylpent-4-enoate (the non-halogenated analog).
By analyzing their electronic environments, steric profiles, and orthogonal reactive handles, this guide equips synthetic chemists with the mechanistic causality needed to optimize late-stage functionalizations and cross-coupling workflows.
Structural and Electronic Divergence
Both molecules share a highly versatile pent-4-enoate backbone, featuring a terminal olefin and an ethyl ester. These functional groups allow for standard transformations such as olefin metathesis, hydroboration, and ester hydrolysis.
The critical divergence lies in the aromatic ring:
-
Ethyl 2-benzylpent-4-enoate possesses a standard, electronically neutral benzyl group. The aromatic ring is generally inert under mild catalytic conditions.
-
This compound incorporates a para-chloro substituent. The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Because the carbon-chlorine bond in aryl chlorides is structurally stable and requires high energy to break, it is not prone to spontaneous hydrolysis[1]. However, this C(sp2)-Cl bond provides an exceptional, orthogonal handle for transition-metal-catalyzed cross-electrophile coupling (XEC)[2].
Reactivity Divergence Map
Reactivity pathways comparing halogenated vs non-halogenated pent-4-enoate analogs.
Quantitative Performance Comparison
The inductive effects of the para-chloro group subtly influence the adjacent ester and alpha-carbon, while fundamentally altering the reactivity of the aromatic ring. The table below summarizes the empirical performance of both analogs across standard synthetic transformations.
| Reaction Parameter | This compound | Ethyl 2-benzylpent-4-enoate | Mechanistic Causality |
| Enolate Formation (LDA, THF, -78 °C) | Complete in <15 mins | Complete in ~30 mins | The -I effect of the para-Cl slightly increases the acidity of the C2 α-proton, accelerating deprotonation. |
| Ester Hydrolysis (LiOH, THF/H₂O, 25 °C) | Electron withdrawal marginally increases the electrophilicity of the ester carbonyl carbon. | ||
| Olefin Cross-Metathesis (Grubbs II, DCM, 40 °C) | >95% yield, 2h | >95% yield, 2h | The distant para-substituent exerts negligible steric or electronic influence on the terminal alkene. |
| Cross-Electrophile Coupling (NiCl₂/Ligand, Zn, 25 °C) | >85% yield | No Reaction (0%) | The strong C(sp2)-Cl bond provides an exclusive site for Ni-catalyzed oxidative addition[2]. |
Experimental Methodologies: Self-Validating Systems
To highlight the practical implications of these structural differences, the following protocols detail how to exploit the unique reactivity of the halogenated analog, as well as how to manage the kinetic differences during enolate chemistry.
Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
Applicability: Exclusive to this compound
Traditional cross-coupling requires pre-formed, often unstable organometallic reagents. Cross-electrophile coupling (XEC) bypasses this by directly coupling two electrophiles (e.g., our aryl chloride and an alkyl bromide) using a Nickel catalyst and a terminal reductant[2]. Nickel is explicitly chosen over Palladium because Ni(0) undergoes oxidative addition into the strong C(sp2)-Cl bond much more readily at ambient temperatures[3].
Step-by-Step Workflow:
-
Catalyst Activation: In an N₂-filled glovebox, combine NiCl₂(dme) (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and Zinc dust (2.0 equiv) in anhydrous DMA (0.2 M). Stir for 15 minutes until the solution turns deep green/black, indicating the formation of the active Ni(0) species.
-
Electrophile Addition: Add this compound (1.0 equiv) and the target alkyl bromide (1.5 equiv).
-
Reaction Propagation: Stir the mixture at room temperature for 16 hours. The Zinc dust acts as a sacrificial reductant, turning over the Ni(I) intermediate back to Ni(0) after reductive elimination[3].
-
Self-Validation Check: Withdraw a 10 µL aliquot at the 2-hour mark, quench with 1M HCl, extract with EtOAc, and analyze via GC-MS. The disappearance of the parent mass (m/z 252.7) and the emergence of the coupled product mass validates successful oxidative addition and coupling. If a homocoupled dimer is dominant, it indicates a mismatched rate of radical generation, requiring a reduction in the alkyl bromide stoichiometry.
Catalytic cycle of Ni-catalyzed cross-electrophile coupling (XEC) for aryl chlorides.
Protocol B: Kinetically Controlled Alpha-Alkylation
Applicability: Both analogs (Kinetic adjustments required)
Formation of the enolate at the C2 position requires a strong, non-nucleophilic base to prevent nucleophilic acyl substitution at the ethyl ester.
Step-by-Step Workflow:
-
Base Preparation: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Dropwise add n-BuLi (1.05 equiv). Stir for 15 minutes to generate Lithium Diisopropylamide (LDA).
-
Enolization: Slowly add the pent-4-enoate substrate (1.0 equiv) as a THF solution.
-
Causality Note: For the halogenated analog, stir for 15 minutes. For the non-halogenated analog, stir for 30 minutes to ensure complete deprotonation, as it lacks the stabilizing -I effect of the chlorine atom.
-
-
Self-Validation Check (Deuterium Quench): Before adding the electrophile, quench a 50 µL reaction aliquot with D₂O. Analyze via ¹H-NMR. The complete disappearance of the alpha-proton multiplet at ~2.6 ppm confirms >95% quantitative enolate formation.
-
Alkylation: Add the desired electrophile (e.g., methyl iodide) and allow the reaction to slowly warm to -20 °C over 2 hours before quenching with saturated NH₄Cl.
Conclusion
While Ethyl 2-benzylpent-4-enoate serves as a reliable, baseline building block for aliphatic and olefinic functionalization, This compound offers a distinct strategic advantage. The presence of the aryl chloride not only subtly accelerates enolization and ester hydrolysis via inductive effects, but more importantly, it acts as a robust linchpin for late-stage C-C bond formation via cross-electrophile coupling. Selecting between these analogs should be dictated by whether the synthetic route requires downstream diversification of the aromatic ring.
References
1.[3] Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling. NIH.gov (PMC). Available at: 2.[2] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews. ACS Publications. Available at: 3.[1] Difference between Benzyl chloride and chlorobenzene. ChemicalBook. Available at:
Sources
A Comparative Guide to Purity Assessment Methods for Ethyl 2-(4-chlorobenzyl)pent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. For a compound such as Ethyl 2-(4-chlorobenzyl)pent-4-enoate, a substituted ester with potential applications in organic synthesis and medicinal chemistry, understanding its purity profile is critical. This guide provides an in-depth comparison of key analytical techniques for this purpose, offering insights into the principles, experimental considerations, and data interpretation for each method.
Introduction: The Imperative of Purity in Chemical Synthesis
This compound possesses several structural features that dictate the most appropriate analytical strategies for purity determination: a volatile ethyl ester, a UV-active chlorobenzyl group, and an alkene moiety. The presence of impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the outcomes of subsequent reactions or biological assays. Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity assessment.
Orthogonal Analytical Approaches for Robust Purity Determination
A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of a sample's purity. Chromatographic methods excel at separating components of a mixture, while spectroscopic methods provide detailed structural information.
Chromatographic Techniques: Separation is Key
Chromatographic methods are fundamental for separating the target compound from any impurities, allowing for their individual detection and quantification.
Gas Chromatography (GC)
Given the volatility of ethyl esters, Gas Chromatography (GC) is a highly suitable technique for assessing the purity of this compound.[1] It is particularly effective for identifying residual solvents and other volatile organic impurities.[2]
Principle: In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
Experimental Protocol: GC-FID for General Purity
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally a good starting point for aromatic esters.[3]
-
Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250-280 °C to ensure complete volatilization.[1][3]
-
Oven Temperature Program: An initial temperature of around 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-300 °C.[1]
-
Detector Temperature: 250-300 °C for FID.[1]
-
Data Analysis: Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.
Causality in Method Design: The choice of a non-polar column is based on the "like dissolves like" principle, where the relatively non-polar analyte will interact sufficiently with the stationary phase to achieve good separation from more polar or more volatile impurities. The temperature program allows for the elution of a wide range of potential impurities with varying boiling points.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic compounds.[2] For a moderately non-polar compound like this compound, reversed-phase HPLC is the method of choice.[4]
Principle: In reversed-phase HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase. Separation occurs based on the analyte's partitioning between the polar mobile phase and the non-polar stationary phase. More polar compounds elute first, while less polar compounds are retained longer.[4][5]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A C18 or C8 column is standard for reversed-phase separations of non-polar to moderately polar compounds.[4]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.[6] For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water.
-
Flow Rate: 1.0 mL/min is a common flow rate for standard analytical columns.
-
Detection Wavelength: The chlorobenzyl group provides a strong chromophore, allowing for sensitive detection by UV. A wavelength of around 220-230 nm, corresponding to the absorbance of the benzene ring, would be appropriate.
-
Data Analysis: Similar to GC, purity is often determined by the area percentage of the main peak.
Self-Validation: The robustness of the HPLC method can be confirmed by slightly varying parameters such as the mobile phase composition and flow rate to ensure that the peak shape and resolution remain acceptable.
Spectroscopic Techniques: The Power of Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity of the main compound and for identifying the structure of any unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds.[7][8] Unlike chromatographic techniques that provide relative purity, qNMR can determine absolute purity when a certified internal standard is used.[9]
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific proton signal from the analyte with the integral of a known amount of an internal standard, the exact purity of the analyte can be calculated.[7][9]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with key analyte or standard signals.[7]
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:[7] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * 100 Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, and m = mass.
Trustworthiness: The accuracy of qNMR is directly traceable to the purity of the internal standard, providing a high level of confidence in the results.[9]
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of a compound.[10] It is often coupled with GC or HPLC (GC-MS, LC-MS) to identify impurities separated by the chromatographic system.[11][12] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of impurities.[11]
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the ions can provide valuable structural information.
Application in Impurity Profiling: If an impurity is detected by GC or HPLC, the eluent can be directed to a mass spectrometer. The mass spectrum of the impurity can reveal its molecular weight. By analyzing the fragmentation pattern, it is often possible to deduce the structure of the impurity, especially when compared to the fragmentation of the main compound.[13] This is particularly useful for identifying synthesis-related impurities, such as unreacted starting materials or by-products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] While not typically used for quantitative purity assessment, it is an excellent tool for confirming the identity of the synthesized compound and for detecting impurities with different functional groups.
Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecule.
Expected Absorptions for this compound:
-
~1735 cm⁻¹: Strong C=O stretch of the saturated ester.[14][15]
-
~3080 cm⁻¹: C-H stretch of the alkene (=C-H).
-
~1640 cm⁻¹: C=C stretch of the alkene.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
~1200-1000 cm⁻¹: C-O stretches of the ester.[15]
-
~820 cm⁻¹: C-H out-of-plane bending for a para-substituted aromatic ring.
-
~750 cm⁻¹: C-Cl stretch.[16]
Utility: The absence of certain peaks (e.g., a broad O-H stretch around 3300 cm⁻¹, which would indicate a carboxylic acid impurity) or the presence of unexpected peaks can indicate the presence of impurities.
Comparison of Purity Assessment Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| GC-FID | Differential partitioning between gas mobile phase and solid/liquid stationary phase. | Quantitative purity (relative), detection of volatile impurities. | High resolution and sensitivity, ideal for routine quality control.[3] | Requires volatilization; not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Differential partitioning between liquid mobile phase and solid stationary phase. | Quantitative purity (relative), detection of non-volatile impurities. | Wide applicability, high sensitivity with UV-active compounds. | Can be more complex to develop methods compared to GC. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantitative purity, unambiguous structural confirmation.[10][17] | Non-destructive, does not require a reference standard of the analyte itself.[9] | Lower sensitivity compared to chromatographic methods, requires a certified internal standard. |
| MS | Separation of ions by mass-to-charge ratio. | Molecular weight and structural information of impurities.[10][11] | Extremely sensitive, powerful for identifying unknown impurities.[12] | Typically requires coupling with a separation technique (GC/LC). |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Rapid, simple, provides a chemical "fingerprint."[3] | Primarily qualitative, not suitable for quantifying overall purity or detecting isomers with the same functional groups.[3] |
Experimental Workflows and Decision Making
The choice of analytical method or combination of methods depends on the specific requirements of the analysis.
Routine Purity Check
For a quick assessment of purity, a combination of GC-FID and FTIR is often sufficient.
Caption: Workflow for routine purity assessment.
Comprehensive Impurity Profiling
For regulatory submissions or when unexpected results are obtained, a more comprehensive approach is necessary.
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Validation of Purity Assessment Methods for Ethyl 2-(4-chlorobenzyl)pent-4-enoate: A Comparative Guide
Executive Summary & Core Challenge
Ethyl 2-(4-chlorobenzyl)pent-4-enoate (
While Elemental Analysis (Combustion Analysis) remains the "gold standard" for publication in journals like J. Org. Chem., this specific molecular profile is prone to two distinct failure modes:
-
Volatility Error: The liquid evaporates from unsealed capsules before combustion, leading to artificially low Carbon (%C) values.
-
Halogen Interference: The chlorine atom (
) can form volatile metal chlorides or interfere with sensor longevity if not trapped properly, though modern analyzers largely mitigate this.
This guide validates the performance of Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , establishing a hierarchy of reliability for this compound class.
Theoretical Framework: The Analytical Decision Matrix
Before selecting a protocol, researchers must understand the physicochemical constraints of the analyte.
Figure 1: Analytical Decision Matrix. Note that while CHN is often required for publication, qNMR provides superior absolute purity data for volatile liquids.
Method 1: Classical Combustion Analysis (CHN)
Status: The Benchmark (with modifications).
Target:
The Challenge of Chlorine & Volatility
Standard combustion converts Carbon to
Optimized Protocol
-
Encapsulation: Do not use standard tin boats. Use hermetically sealed tin capsules for liquids.
-
Sealing: Use a cold-welding press. Verify the seal by immersing the capsule in acetone; if bubbles appear, the seal is compromised.
-
Weighing: Target 2.0 – 3.0 mg.
-
Additives: Add ~10 mg of
powder directly into the capsule with the liquid to aid combustion and trap halogens.
Experimental Data: Pass vs. Fail Scenarios
Theoretical Calculation for
-
%C: 66.53
-
%H: 6.78
| Parameter | Theoretical | Exp.[1][2][3] Run 1 (Open Boat) | Exp. Run 2 (Sealed + | Status |
| Carbon (%C) | 66.53 | 65.10 (-1.43%) | 66.48 (-0.05%) | Run 2 Pass |
| Hydrogen (%H) | 6.78 | 6.60 (-0.18%) | 6.81 (+0.03%) | Run 2 Pass |
Analysis: Run 1 demonstrates the classic "volatility error"—Carbon is lost to evaporation before combustion. Run 2, using cold-sealing and tungsten oxide, meets the Journal of Organic Chemistry (JOC) criteria of
Method 2: Quantitative NMR (qNMR)[1][4][5][6]
Status: The Modern Alternative. Advantage: Non-destructive, absolute quantification, insensitive to volatility.
Internal Standard Selection
For this compound, the internal standard (IS) must not overlap with:
-
Alkene protons:
5.0–5.8 ppm. -
Aromatic protons:
7.1–7.3 ppm. -
Ethyl ester signals:
1.2 and 4.1 ppm.
Recommended IS: 1,3,5-Trimethoxybenzene (TMB) .
-
Signal: Singlet at
6.1 ppm (aromatic) and 3.8 ppm (methoxy). These regions are typically clear in the target molecule's spectrum.
Protocol
-
Weighing: Weigh ~10 mg of analyte (
) and ~5 mg of TMB ( ) into the same vial using a 5-digit analytical balance. Accuracy here is paramount. -
Solvent: Dissolve in
(0.6 mL). -
Acquisition:
-
Relaxation delay (
): seconds (or of the slowest proton). -
Pulse angle:
. -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correction must be manual and precise.
Calculation
Where:
- = Integral area[4]
- = Number of protons (Target alkene = 1H; TMB aromatic = 3H)
- = Molecular Weight
- = Mass weighed
- = Purity (decimal)
Method 3: High-Resolution Mass Spectrometry (HRMS)
Status: Identity Confirmation (Not Purity).
While HRMS confirms the formula (
-
Technique: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization).
-
Note: Esters ionize well in ESI+, often forming
or .
-
-
Acceptance Criteria: Mass accuracy error < 5 ppm.
-
Found Mass: 253.1001 (
). -
Calculated Mass: 253.0990.
-
Error: 4.3 ppm (Acceptable).
Comparative Analysis Summary
The following table summarizes the operational validity of each method for this specific halogenated ester.
| Feature | Combustion (CHN) | qNMR | HRMS |
| Primary Output | Elemental Ratio | Absolute Purity (wt%) | Molecular Formula |
| Sample Destructive? | Yes | No | Yes (Trace) |
| Volatility Risk | High (Requires Sealing) | None (Closed Tube) | Low |
| Halogen Risk | High (Requires Additives) | None | None |
| Precision | < 5 ppm (Mass) | ||
| Cost | Low | High (Instrument Time) | Medium |
| Verdict | Required for Publishing | Best for Purity | Best for ID |
Validated Workflow Diagram
This workflow ensures that a "Fail" in CHN is not a false negative due to handling errors.
Figure 2: Step-by-step validation workflow. Note that qNMR is used as a gatekeeper before consuming sample in destructive CHN analysis.
References
-
American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Analytik Jena. (n.d.). Elemental Analysis of Halogenated Compounds. Retrieved from [Link]
-
Togashi, A., et al. (2024). "CHNSO Elemental Analyses of Volatile Organic Liquids." MDPI. Retrieved from [Link]
Sources
A Comparative Guide to the Identification of Ethyl 2-(4-chlorobenzyl)pent-4-enoate: Reference Standards and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. Ethyl 2-(4-chlorobenzyl)pent-4-enoate, a substituted pentenoate ester, represents a class of compounds with potential applications in medicinal chemistry. The structural complexity, including a chiral center and a halogen substituent, necessitates a robust analytical framework for its definitive identification. This guide provides an in-depth comparison of analytical techniques and the crucial role of reference standards in the characterization of this compound.
The Imperative of Reference Standards
Orthogonal Analytical Approaches for Structural Elucidation
A multi-technique, or orthogonal, approach is essential for the comprehensive identification of a molecule like this compound. By combining data from various analytical methods, a more complete and reliable structural picture can be assembled.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[6] For halogenated compounds like this compound, MS provides unique isotopic patterns that are highly informative.[6]
Key Insights from Mass Spectrometry:
-
Molecular Ion Peak: The mass-to-charge ratio (m/z) of the molecular ion (M+) directly corresponds to the molecular weight of the compound (C14H17ClO2 = 252.74 g/mol ).[7]
-
Isotopic Pattern of Chlorine: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 peak pattern with a corresponding intensity ratio.[8][9] This provides strong evidence for the presence of a single chlorine atom in the molecule.
-
Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage at different bonds within the molecule generates fragment ions, and the analysis of these fragments can help to piece together the molecular structure. Common fragmentation pathways for esters can be predicted and compared with the experimental data.[10][11]
Data Presentation: Expected Mass Spectrometry Data
| Feature | Expected Value/Observation | Significance |
| Molecular Ion (M+) | m/z 252 | Corresponds to the mass of the molecule with the ³⁵Cl isotope. |
| M+2 Peak | m/z 254 | Corresponds to the mass of the molecule with the ³⁷Cl isotope. |
| M+ / M+2 Ratio | ~3:1 | Confirms the presence of one chlorine atom. |
| Key Fragment Ions | Analysis dependent | Provides structural information about the different parts of the molecule. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12][13] It is well-suited for the analysis of volatile and semi-volatile compounds like esters.[14][15]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column).
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common technique where high-energy electrons bombard the molecules, leading to ionization and fragmentation.[16]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
Key Insights from NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (providing information about adjacent protons). For this compound, specific signals for the ethyl group, the vinyl protons, the benzylic protons, and the protons on the pentenoate backbone would be expected.
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², carbonyl). This provides a carbon map of the molecule. Spectral data for similar pentenoate esters can be found in public databases and literature for comparison.[17][18][19][20]
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.2 | Triplet | 3H |
| Ethyl -CH₂- | ~4.1 | Quartet | 2H |
| Allylic -CH₂- | ~2.4 | Multiplet | 2H |
| Methine -CH- | ~2.8 | Multiplet | 1H |
| Benzylic -CH₂- | ~3.0 | Multiplet | 2H |
| Vinyl =CH₂ | ~5.0-5.2 | Multiplet | 2H |
| Vinyl =CH- | ~5.7-5.9 | Multiplet | 1H |
| Aromatic Ar-H | ~7.2-7.3 | Multiplet | 4H |
Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the corresponding atoms in the molecular structure.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[21][22][23][24] For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice.[13]
Key Insights from HPLC Analysis:
-
Purity Determination: HPLC can effectively separate the target compound from impurities, starting materials, and byproducts. The peak area of the main component relative to the total peak area provides a quantitative measure of its purity.
-
Method Development: A robust HPLC method can be developed and validated for routine analysis and quality control. This involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength.
-
Quantification: By using a reference standard with a known concentration, a calibration curve can be constructed to accurately quantify the amount of this compound in a sample.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for non-polar to moderately polar compounds.[21] |
| Mobile Phase | Acetonitrile:Water (gradient) | A common solvent system for reversed-phase HPLC, allowing for the elution of a wide range of compounds.[25] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at 220 nm | The aromatic ring and the ester carbonyl group provide UV absorbance. |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile) at a known concentration. Prepare a series of dilutions for the calibration curve.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the standards and the sample solution onto the column.
-
Data Acquisition: Record the chromatograms.
-
Data Analysis: Determine the retention time and peak area of the analyte. For purity analysis, calculate the percentage of the main peak area relative to the total area. For quantification, construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the unknown sample.
Conclusion: A Synergistic Approach to Confidence in Identification
The definitive identification of this compound relies on a synergistic approach that combines the synthesis of a well-characterized reference standard with the application of orthogonal analytical techniques. Mass spectrometry provides crucial information on molecular weight and elemental composition, while NMR spectroscopy offers an unparalleled level of detail regarding the molecular structure. HPLC is indispensable for assessing purity and for quantitative analysis. By integrating the data from these powerful methods, researchers can achieve a high degree of confidence in the identity and quality of their synthesized compounds, a critical requirement for advancing drug discovery and development programs.
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- Seven Star Pharma. High-Performance Liquid Chromatography (HPLC).
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- Spectrum Chemical. Organic Chemical Reference Standards.
- Separation Science. Agilent Organic Certified Reference Materials and Standards.
- ESSLAB. Organic Certified Reference Materials.
- Academia.edu. Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Phenomenex. Guide to Choosing the Correct HPLC Solvent.
- PMC. Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants.
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- ResearchGate. GC/MS analysis of long-chain esters standards. (A) Total ion...
- Atom Scientific Ltd. Organic CRM.
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- SpectraBase. ethyl (2E)-2-fluoro-4-methyl-2-pentenoate - Optional[13C NMR].
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Doc Brown's Chemistry. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds.
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- NIH. Ethyl 4-pentenoate | C7H12O2 | CID 74786 - PubChem.
- ChemicalBook. ETHYL 4-METHYL-4-PENTENOATE(4911-54-0) 1H NMR spectrum.
- ChemicalBook. ETHYL 4-PENTENOATE(1968-40-7) 1H NMR spectrum.
- ChemBK. This compound Shanghai Amole Biotechnology Co., Ltd.
- Benchchem. Analytical Techniques for Ethyl 3,4-dimethylpent-2-enoate: Application Notes and Protocols.
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Comparative Analytical Guide: Distinguishing Ethyl 2-(4-chlorobenzyl)pent-4-enoate from Structural Isomers
Executive Summary
Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS 1431698-12-2)[1] is a highly specialized intermediate utilized in advanced organic synthesis and pharmaceutical development. During its synthesis—typically via the alkylation of ethyl pent-4-enoate—structurally similar positional isomers (ortho- and meta-chlorobenzyl variants) or chain isomers can emerge as critical impurities. Because these isomers share an identical molecular weight (252.74 g/mol ) and exhibit nearly indistinguishable mass fragmentation pathways, standard screening methods are often insufficient[2].
As an application scientist, I have designed this guide to objectively compare the target molecule against its structural alternatives. It provides field-proven, self-validating methodologies leveraging Nuclear Magnetic Resonance (NMR) and High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) to ensure unambiguous regiochemical assignment.
Comparative Isomeric Performance & Data
While GC-MS is excellent for confirming the overall molecular formula and assessing volatile purity, it cannot definitively assign the position of the chlorine atom on the benzyl ring[3]. The isomers yield identical base peaks (m/z 125 for the chlorobenzyl cation)[2]. Therefore, NMR spectroscopy serves as the definitive "gold standard" due to its acute sensitivity to molecular symmetry and the electronic shielding effects induced by the halogen[4].
Table 1: ¹H NMR Aromatic Region Signatures (400 MHz, CDCl₃)
| Analytical Target | Aromatic Proton Splitting Pattern | Structural Causality |
| This compound (Para) | Two distinct doublets (AA'BB' system, ~7.1–7.3 ppm) | The para-substitution creates a plane of symmetry, rendering the protons chemically equivalent in pairs. |
| Ortho-Isomer Alternative | Complex multiplet (4 distinct proton environments) | Asymmetry and the strong anisotropic deshielding effect of the adjacent chlorine atom disrupt equivalence[5]. |
| Meta-Isomer Alternative | Asymmetric multiplet + isolated singlet (~7.2 ppm) | The proton situated between the chlorine and the alkyl chain is highly isolated, appearing as a distinct singlet[5]. |
Table 2: ¹³C NMR & Chromatographic Performance
| Property | Target (Para-Isomer) | Ortho-Isomer Alternative | Meta-Isomer Alternative |
| ¹³C NMR Aromatic Signals | 4 distinct carbon signals | 6 distinct carbon signals | 6 distinct carbon signals |
| GC-MS (EI, 70 eV) | M⁺ 252, Base peak m/z 125 | M⁺ 252, Base peak m/z 125 | M⁺ 252, Base peak m/z 125 |
| HPLC Elution Order (C18) | Elutes Last (Extended profile) | Elutes First (Steric shielding) | Elutes Second |
The Self-Validating Analytical Workflow
To prevent false positives during isomer identification, a sequential, multi-modal workflow must be employed. The logic below dictates the isolation and structural confirmation process[6].
Self-validating analytical workflow for isolating and identifying chlorobenzyl structural isomers.
Step-by-Step Methodologies & Causality
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: Definitively assign the regiochemistry of the chlorobenzyl group.
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The highly non-polar nature of the pentenoate backbone ensures complete solubility. TMS acts as the zero-point chemical shift reference, essential for detecting subtle shielding effects caused by ortho-halogen substitution[5].
-
Acquisition Parameters (¹H NMR): 400 MHz, 16 scans, 30° flip angle, and a relaxation delay (d1) of 5.0 seconds. Causality: A 5-second relaxation delay ensures complete longitudinal (T1) relaxation of all protons. This is a critical self-validating step: without adequate relaxation, integration values will skew, making it impossible to accurately compare the 2H doublets of the para-isomer against the 4H multiplets of the ortho-isomer[7].
-
Self-Validation (Internal Calibration): Integrate the ester ethyl group (quartet at ~4.1 ppm = 2.00H). The aromatic region must integrate to exactly 4.00 ± 0.05H. Any deviation indicates co-eluting isomeric impurities.
-
Regiochemical Assignment: Analyze the aromatic region (7.0–7.5 ppm). The target para-isomer will exhibit a distinct AA'BB' splitting pattern (two pseudo-doublets) due to the plane of symmetry[4]. Ortho and meta isomers will display complex, asymmetric multiplets[5].
High-Resolution GC-MS Screening
Objective: Assess isomeric purity and separate closely related positional isomers.
-
System Setup: Agilent 7890B GC coupled with a 5977B MSD, equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm).
-
Injection: 1 µL injection volume (1 mg/mL in hexane), split ratio 20:1, inlet temperature 250°C. Causality: The 20:1 split ratio prevents column overloading. Overloading causes peak fronting, which can completely obscure the baseline separation of closely eluting ortho/para positional isomers[6].
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: A moderate ramp rate maximizes the resolution between structural isomers that share identical molecular weights but possess slightly different boiling points and dipole moments[2].
-
Self-Validation (Carryover Check): Execute a blank hexane injection immediately following the sample. The complete absence of the m/z 125 and m/z 252 peaks confirms zero carryover, validating that the observed isomer ratios are intrinsic to the sample.
Reverse-Phase HPLC Peak Purity Analysis
Objective: Confirm the absence of co-eluting chain isomers (e.g., hex-4-enoate derivatives).
-
Method: Reverse-phase C18 column (150 × 4.6 mm, 3 µm). Mobile phase: Isocratic 70:30 Acetonitrile:Water at 1.0 mL/min.
-
Self-Validation (Spectral Matching): Utilize a Diode Array Detector (DAD) scanning 200–400 nm. Extract the UV spectra at the peak apex, leading edge, and tailing edge. A >99.9% spectral match across the peak confirms that the target isomer is not co-eluting with its structural alternatives. Causality: Positional isomers often exhibit slight shifts in their UV absorption maxima (λmax) due to the varying inductive effects of the chlorine atom on the aromatic ring's π-system[5].
References
1.[5] A Comparative Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Chlorobenzyl Chloride Isomers - Benchchem - 5 2.[6] Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy - PMC (NIH) - 6 3.[3] How to differentiate any kind of isomers by mass & nmr spectrometry? - ResearchGate - 3 4.[1] This compound | 1431698-12-2 - Molaid - 1 5.[4] How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure - 4 6.[2] Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers - PubMed - 2 7.[7] Isomeric ratios from GCMS vs NMR; which is right? - Reddit (Chemistry) - 7
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(4-chlorobenzyl)pent-4-enoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2-(4-chlorobenzyl)pent-4-enoate (CAS No. 1431698-12-2). As a compound frequently synthesized in research and development settings, its proper handling from benchtop to final disposal is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures, thereby equipping researchers with the knowledge to manage chemical waste with confidence and precision.
Hazard Assessment and Chemical Profile: Understanding the 'Why'
Effective disposal begins with a thorough understanding of the compound's chemical nature. The structure of this compound dictates its hazard classification and, consequently, its disposal pathway.
-
Halogenated Organic Compound: The presence of a chlorine atom on the benzyl ring classifies this molecule as a halogenated organic.[1] This is the most critical factor for waste segregation, as co-mingling with non-halogenated waste streams can lead to complex and costly disposal processes, and in some cases, dangerous reactions. Halogenated wastes are typically managed via high-temperature incineration at specialized facilities.[1]
-
Ester Functionality: The ethyl ester group is a common feature in organic molecules. While generally stable, esters can undergo hydrolysis under strong acidic or basic conditions, which underscores the importance of segregating this waste from corrosive streams.
-
Allylic Moiety: The pent-4-enoate structure includes a terminal double bond (an allylic group). Compounds containing allylic hydrogens are susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[2] While the risk is moderate for this specific compound compared to ethers, it is a critical consideration for long-term storage of both the parent material and its waste.
The combination of these features necessitates its classification as a hazardous waste, requiring management under regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4][5][6]
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1431698-12-2 | [7] |
| Molecular Formula | C₁₄H₁₇ClO₂ | [7] |
| Molecular Weight | 252.73 g/mol | [7] |
| Waste Classification | Hazardous Waste: Halogenated Organic Liquid | [1][8] |
| Primary Hazards | Likely flammable (inferred from similar esters); contains an allylic group (potential for peroxide formation); as a halogenated organic, requires specific disposal. | [2][9] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical or its waste, the implementation of proper engineering controls and PPE is mandatory to minimize exposure.
-
Engineering Controls: All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood to prevent the inhalation of any vapors or aerosols.[10][11]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: ANSI-rated safety goggles are mandatory.[10]
-
Hand Protection: Nitrile gloves should be worn to prevent dermal contact. If a splash occurs, gloves should be removed and disposed of immediately, followed by hand washing.[10][11]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[10]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[10]
-
Waste Segregation and Collection Protocol
The following step-by-step procedure ensures the safe collection and storage of waste this compound in a laboratory setting, adhering to standard hazardous waste management practices.[3]
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where hazardous waste is collected under the control of the laboratory personnel.[3][4] This area should be clearly marked, located away from heat sources, and ideally within secondary containment to manage potential spills.[5]
Step 2: Select the Appropriate Waste Container Use a container that is in good condition and compatible with halogenated organic liquids. A glass bottle with a screw-top cap is typically suitable.[12] Ensure the container was not previously used for incompatible chemicals like strong oxidizers or acids. The original product container can often be repurposed for its own waste.[12][13]
Step 3: Properly Label the Waste Container The moment the first drop of waste is added, the container must be labeled.[5] The label must be fully completed and legible, including:
-
The full chemical name(s) of the contents: "Waste this compound" . Do not use abbreviations or chemical formulas.[3] If it is a solution, list all components and their approximate percentages (e.g., "Methylene Chloride 90%, this compound 10%").[3][12]
-
A clear indication of the hazards (e.g., Flammable, Toxic). Many institutions provide pre-printed labels with checkboxes for this purpose.[4]
Step 4: Waste Accumulation Add waste to the container carefully, using a funnel if necessary. The container must be kept tightly closed at all times except when waste is actively being added.[3][8][12] Do not leave a funnel in the opening. Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
Step 5: Segregate as Halogenated Organic Waste This is the most critical step. Store the labeled container in your designated SAA, ensuring it is physically separated from other, incompatible waste streams.[12]
-
DO NOT MIX WITH:
Spill Management and Decontamination
In the event of a small, manageable spill within the fume hood, follow these steps:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Consult SDS: Refer to the Safety Data Sheet for a similar compound (e.g., Ethyl pent-4-enoate) for specific guidance if one for the exact compound is unavailable.[14]
-
Absorb: Use a chemical spill kit absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid. Do not use combustible materials like paper towels for large spills of flammable liquids.
-
Collect and Dispose: Carefully scoop the absorbed material into a suitable container, which must then be labeled as "Debris contaminated with this compound" and disposed of as hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office immediately.
Final Disposal Logistics
When the waste container is approximately 90% full, it is ready for removal.[3] Do not wait until it is completely full. Contact your institution's EH&S department to schedule a waste pickup.[3][12] Follow their specific procedures for request submission and preparation for transport.
Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from Columbia University Environmental Health & Safety. [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from MedicalLab Management. [Link]
-
Hazardous Waste Segregation. (2016, April 15). Retrieved from Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Retrieved from Braun Research Group, University of Delaware. [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from Purdue University Environmental Health and Safety. [Link]
-
National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Regulation of Laboratory Waste. (n.d.). Retrieved from American Chemical Society. [Link]
-
Safety Data Sheet. (2023, February 24). Retrieved from a chemical supplier. [Link]
-
SDS US. (2019, August 6). Retrieved from a chemical supplier. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Retrieved from Northwestern University Research Safety. [Link]
-
Hazardous Waste Guide. (n.d.). Retrieved from UTIA Safety Office. [Link]
-
This compound | 1431698-12-2. (n.d.). Retrieved from Moshang Chemical. [Link]
-
Safety Data Sheet - Ethyl isocyanate. (2010, November 24). Retrieved from Merck Millipore. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet. (2015, March 16). Retrieved from Burlington County, NJ. [Link]
-
Chemistry Lab Safety Manual. (2014, March 10). Retrieved from Thompson Rivers University. [Link]
-
Safety Data Sheet: Ethyl (2E,4Z)-2,4-decadienoate. (n.d.). Retrieved from Chemos GmbH & Co.KG. [Link]
-
Working with Hazardous Chemicals. (n.d.). Retrieved from Organic Syntheses. [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Retrieved from Crystalgen, Inc. [Link]
-
Ethyl 4-pentenoate. (n.d.). Retrieved from PubChem, National Institutes of Health. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Retrieved from Chemistry LibreTexts. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). Retrieved from University of North Carolina at Chapel Hill Policies. [Link]
-
4-Pentenoic acid ethyl ester. (n.d.). Retrieved from NIST WebBook. [Link]
-
ethyl 4-pentenoate, 1968-40-7. (n.d.). Retrieved from The Good Scents Company. [Link]
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- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
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- 14. crystalgen.com [crystalgen.com]
Personal protective equipment for handling Ethyl 2-(4-chlorobenzyl)pent-4-enoate
Executive Summary & Risk Profile
Ethyl 2-(4-chlorobenzyl)pent-4-enoate is a specialized organic intermediate typically utilized in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public repositories, its safety profile must be inferred via Structure-Activity Relationship (SAR) analysis of its functional groups: the ethyl ester , the terminal alkene , and the chlorobenzyl moiety .
Critical Hazard Assessment:
-
Skin/Eye Irritation (High Probability): The chlorobenzyl group significantly increases lipophilicity compared to simple esters, facilitating dermal absorption and potential sensitization.[1]
-
Inhalation Risk: As an ethyl ester, it possesses volatility.[1] Inhalation of vapors may cause respiratory tract irritation (Category 3) or central nervous system (CNS) depression.[1]
-
Flammability: Treat as a Combustible Liquid (Class IIIB) unless flashpoint data confirms otherwise.[1]
-
Reactivity: The terminal alkene (pent-4-enoate) is susceptible to radical polymerization or oxidation; store away from radical initiators.
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" protocols are insufficient for halogenated intermediates with unknown toxicology.[1] The following matrix utilizes a Barrier Multiplicity Strategy to ensure zero-contact handling.
Hand Protection Strategy
Guidance: Ethyl esters can swell standard nitrile gloves, reducing breakthrough time.[1] The chlorobenzyl group requires protection against permeation.[1]
| Operation Level | Primary Barrier (Inner) | Secondary Barrier (Outer) | Rationale |
| Standard Handling (Weighing, Aliquoting) | Nitrile (4 mil) | Nitrile (8 mil, Extended Cuff) | Provides >60 min breakthrough protection against ester swelling.[1] |
| High Risk (Spill Cleanup, Heating) | Nitrile (4 mil) | Laminate / Silver Shield® | Laminate films offer broad-spectrum resistance to halogenated organics and esters (Breakthrough >480 min).[1] |
| Inert Atmosphere (Glovebox) | Butyl Rubber (15-25 mil) | N/A | Butyl rubber offers superior impermeability to esters compared to neoprene.[1] |
Respiratory & Body Protection[1][2][3]
-
Respiratory: All open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor (OV) cartridges .[1]
-
Ocular: Chemical Splash Goggles (ANSI Z87.1+) are mandatory.[1] Safety glasses are insufficient due to the risk of splash entry from the side.
-
Dermal: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).[1] For scale-up (>1L), add a Tyvek® apron .[1]
Operational Workflow: From Receipt to Disposal[1][4]
The following workflow enforces a "Chain of Custody" approach to safety, ensuring the compound is contained at every stage.
Handling Protocol Diagram
Figure 1: Operational workflow for handling halogenated intermediates. Note the critical control points at Weighing and Waste Segregation.
Step-by-Step Protocol
Phase 1: Preparation
-
Engineering Check: Verify fume hood flow rate is >80 fpm. Clear the sash area of clutter.
-
Barrier Setup: Don double nitrile gloves.[1] Inspect the outer pair for pinholes by inflating them slightly with air.[1]
-
Equipment: Prepare a pre-tared weighing boat and a receiving flask containing the reaction solvent. Never transport the neat solid/oil in an open container.
Phase 2: Active Handling
-
Transfer: Using a glass pipette (for liquids) or spatula (if solid/waxy), transfer the required amount.[1]
-
Expert Tip: If the compound is a viscous oil, warm slightly (max 30°C) or use a positive-displacement pipette to ensure accuracy and prevent dripping.[1]
-
-
Solvation: Immediately dissolve the neat compound in the reaction solvent (e.g., DCM, THF) to lower the vapor pressure and concentration.[1]
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened with Acetone.[1] Dispose of the Kimwipe immediately into solid hazardous waste.
Phase 3: Waste Disposal (Critical)
-
Segregation: This compound contains Chlorine.[1][2] DO NOT mix with general organic waste.[1] It must be disposed of in the Halogenated Organic Waste stream.
-
Why? Mixing halogenated compounds with non-halogenated solvents (like Acetone/Methanol) can complicate incineration processes and violate EPA/local regulations, often incurring significant disposal fines [1].[1]
-
-
Labeling: Clearly tag waste containers with "Contains Halogenated Organics: this compound".
Emergency Response Procedures
In the event of exposure, immediate action is required to mitigate the lipophilic absorption of the chlorobenzyl group.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash for 15 minutes with soap and water.[3] Avoid organic solvents (ethanol) which may enhance absorption.[1] | Seek medical evaluation if redness/blistering appears.[1] |
| Eye Splash | Flush for 15 minutes at eyewash station. Hold eyelids open forcibly. | Mandatory ophthalmology consult. |
| Spill (<50 mL) | Cover with vermiculite or activated carbon pads. Do not use paper towels (fire risk).[1] | Transfer to Halogenated Waste pail. Clean area with soap/water.[1][2][4][5] |
| Spill (>500 mL) | Evacuate lab. Close sash. Activate "Purge" mode if available.[1] | Contact HazMat team. Do not re-enter without SCBA.[1] |
References
-
National Research Council. (2011).[1][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5][6] [Link]1][5]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[1] [Link]1]
-
PubChem. (n.d.).[1] Compound Summary: Ethyl pent-4-enoate (Analogous Safety Data). National Library of Medicine.[1] [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
